CC-92480
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC-92480; CC 92480; CC92480; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CC-92480 (Mezigdomide) in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-92480 (Mezigdomide) is a novel, potent, orally bioavailable Cereblon E3 ligase modulator (CELMoD) agent that has demonstrated significant preclinical and clinical activity in relapsed/refractory multiple myeloma (RRMM).[1][2][3] As a next-generation immunomodulatory drug (IMiD), this compound exhibits a distinct and enhanced mechanism of action compared to its predecessors, lenalidomide (B1683929) and pomalidomide (B1683931). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its activity.
Molecular Target and Binding Affinity
The primary molecular target of this compound is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This compound binds to CRBN with significantly higher affinity than lenalidomide and pomalidomide.[4][5] This enhanced binding is a key determinant of its superior potency.
Quantitative Data: CRBN Binding Affinity
| Compound | IC50 (µM) for CRBN Binding | Reference(s) |
| This compound | 0.03 | [4][6] |
| Lenalidomide | 1.27 | [4][6] |
Table 1: Competitive Binding Affinity of this compound and Lenalidomide to Cereblon (CRBN). The 50% inhibitory concentration (IC50) was determined in a competitive binding assay where the compounds displaced a Cy-5-labeled CELMoD analog from CRBN.
Neosubstrate Degradation
Upon binding to CRBN, this compound induces a conformational change in the E3 ligase complex, leading to the recruitment and subsequent ubiquitination of specific neosubstrate proteins. The primary neosubstrates of the this compound-bound CRL4^CRBN^ complex in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] These proteins are critical for the survival and proliferation of myeloma cells.
This compound promotes a more rapid, deep, and sustained degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide.[4][6] This heightened degradation efficiency is a direct consequence of its high-affinity binding to CRBN and enhanced recruitment of the neosubstrates to the E3 ligase complex.
Quantitative Data: Anti-proliferative Activity
| Cell Line Type | IC50 Range for this compound (nM) | Reference(s) |
| Lenalidomide/Pomalidomide-Sensitive MM Cell Lines | 0.04 - 5 | [4][6] |
| Lenalidomide/Pomalidomide-Resistant MM Cell Lines | Potent activity maintained | [4][6] |
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines. The 50% inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound across a range of MM cell lines, including those resistant to standard IMiD therapies.
Downstream Signaling Consequences
The degradation of Ikaros and Aiolos initiates a cascade of downstream events that collectively contribute to the potent anti-myeloma activity of this compound.
Downregulation of c-Myc and IRF4
Ikaros and Aiolos are key transcriptional regulators that sustain the expression of the oncogenic transcription factors c-Myc and Interferon Regulatory Factor 4 (IRF4) in multiple myeloma.[5][9] The degradation of Ikaros and Aiolos by this compound leads to the rapid downregulation of both c-Myc and IRF4.[4] The loss of these critical survival factors triggers cell cycle arrest and apoptosis in myeloma cells.[4]
Immunomodulatory Effects
Beyond its direct cytotoxic effects on myeloma cells, this compound also exhibits potent immunomodulatory activities. The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, leads to enhanced anti-tumor immunity. This includes increased T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).[4][6]
Synergistic Activity with Other Anti-Myeloma Agents
This compound has demonstrated synergistic or additive anti-myeloma activity when combined with other standard-of-care agents, including dexamethasone, proteasome inhibitors (e.g., bortezomib), and anti-CD38 monoclonal antibodies (e.g., daratumumab).[10] The degradation of Ikaros and Aiolos can increase the expression of CD38 on the surface of myeloma cells, thereby enhancing the efficacy of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) mediated by daratumumab.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound in Multiple Myeloma.
Caption: Experimental Workflow for Assessing Protein Degradation.
Experimental Protocols
CRBN Competitive Binding Assay
Principle: This assay quantifies the binding affinity of a test compound to CRBN by measuring its ability to displace a fluorescently labeled ligand from the CRBN binding pocket.
Methodology:
-
Reagents: Purified recombinant human CRBN protein, a fluorescently labeled CRBN ligand (e.g., Cy-5-labeled CELMoD analog), test compound (this compound), and assay buffer.
-
Procedure: a. A fixed concentration of purified CRBN and the fluorescently labeled ligand are incubated together in a microplate. b. Serial dilutions of the unlabeled test compound (this compound) are added to the mixture. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization or a similar fluorescence-based readout is measured using a plate reader.
-
Data Analysis: The decrease in fluorescence signal with increasing concentrations of the test compound is used to calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the fluorescent ligand binding.
Ikaros and Aiolos Degradation Assay (Western Blot)
Principle: This assay measures the levels of Ikaros, Aiolos, c-Myc, and IRF4 proteins in multiple myeloma cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: a. Multiple myeloma cell lines (e.g., MM.1S, U266) are cultured in appropriate media. b. Cells are treated with various concentrations of this compound or vehicle control for different time points (e.g., 2, 4, 8, 24, 48 hours).
-
Protein Extraction: a. After treatment, cells are harvested and washed with ice-cold PBS. b. Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Protein concentration is determined using a BCA assay.
-
Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE. b. Proteins are transferred to a PVDF membrane. c. The membrane is blocked with 5% non-fat milk or BSA in TBST. d. The membrane is incubated overnight at 4°C with primary antibodies specific for Ikaros, Aiolos, c-Myc, IRF4, and a loading control (e.g., GAPDH or β-actin). e. The membrane is washed and incubated with HRP-conjugated secondary antibodies. f. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Ikaros Ubiquitination Assay (Immunoprecipitation-Western Blot)
Principle: This assay is designed to detect the poly-ubiquitination of Ikaros in multiple myeloma cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: a. Multiple myeloma cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: a. Cells are lysed under denaturing conditions to disrupt protein-protein interactions. b. The cell lysate is incubated with an anti-Ikaros antibody overnight at 4°C. c. Protein A/G agarose (B213101) beads are added to pull down the Ikaros-antibody complex. d. The beads are washed extensively to remove non-specific binding proteins.
-
Western Blotting: a. The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer. b. The samples are resolved by SDS-PAGE and transferred to a PVDF membrane. c. The membrane is probed with an anti-ubiquitin antibody to detect poly-ubiquitinated Ikaros, which will appear as a high-molecular-weight smear. d. A parallel blot can be probed with an anti-Ikaros antibody to confirm the immunoprecipitation of Ikaros.
Cell Viability Assay (MTT or CellTiter-Glo®)
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Multiple myeloma cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 or 96 hours).
-
Assay Procedure (MTT): a. MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. b. A solubilization solution is added to dissolve the formazan crystals. c. The absorbance is measured at 570 nm.
-
Assay Procedure (CellTiter-Glo®): a. CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. b. Luminescence is measured using a plate reader.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for anti-proliferative activity.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Multiple myeloma cells are treated with this compound for a defined period (e.g., 24, 48 hours).
-
Staining: a. Cells are harvested and washed with cold PBS. b. Cells are resuspended in Annexin V binding buffer. c. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. d. The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a significant advancement in the treatment of multiple myeloma, largely due to its potent and specific mechanism of action. Its high-affinity binding to Cereblon drives the efficient and sustained degradation of the oncoproteins Ikaros and Aiolos, leading to the downregulation of c-Myc and IRF4, and ultimately, myeloma cell death. Furthermore, its immunomodulatory effects contribute to a multi-faceted anti-tumor response. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel CELMoD agents in the drug development pipeline.
References
- 1. Ubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 4. ulab360.com [ulab360.com]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Mezigdomide (B2442610): A Novel CELMoD Agent
Introduction
Mezigdomide (formerly CC-92480) is a potent, orally bioavailable, novel cereblon E3 ligase modulator (CELMoD™) agent under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2][3] As a next-generation compound, it builds upon the mechanism of immunomodulatory drugs (IMiDs®) like lenalidomide (B1683929) and pomalidomide (B1683931) but is purposefully designed for enhanced potency, specificity, and maximal degradation of target proteins.[4][5] Preclinical and clinical data have demonstrated significant tumoricidal and immune-stimulatory effects, even in patient populations resistant to prior therapies, positioning mezigdomide as a promising new agent in the myeloma treatment landscape.[2][5]
Core Mechanism of Action: Cereblon E3 Ligase Modulation
Mezigdomide exerts its effects by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex.[6] CRBN is the substrate receptor component of the Cullin 4A-RING E3 ubiquitin ligase (CRL4^CRBN^) complex, which is responsible for tagging specific proteins with ubiquitin for subsequent degradation by the proteasome.[1][7]
The mechanism proceeds through the following key steps:
-
High-Affinity Binding: Mezigdomide binds with high affinity and specificity to the CRBN protein.[4] This binding is more potent and efficient compared to earlier IMiDs.[1][8]
-
Conformational Change: The binding of mezigdomide induces a conformational change in the CRBN substrate-binding pocket, effectively switching it from an "open" to a "closed" state.[1][7] Mezigdomide is remarkably efficient, achieving 100% closure of the cereblon complex at saturating concentrations, compared to approximately 50% for iberdomide (B608038) and 20% for pomalidomide.[7][9]
-
Neosubstrate Recruitment: This altered conformation creates a novel binding surface that selectively recruits "neosubstrate" proteins that would not normally be targeted by the CRL4^CRBN^ complex.[1][2][10] The primary neosubstrates for mezigdomide in multiple myeloma are the lymphoid transcription factors Ikaros (Ikaros Family Zinc Finger Protein 1, IKZF1) and Aiolos (Ikaros Family Zinc Finger Protein 3, IKZF3).[1][2][10]
-
Ubiquitination and Degradation: Once recruited, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex. This marks them for rapid and efficient degradation by the 26S proteasome.[1][7]
The degradation of Ikaros and Aiolos, which are overexpressed in multiple myeloma cells and are critical for their survival and proliferation, is the central event that triggers mezigdomide's downstream effects.[11]
Downstream Cellular Effects
The potent and rapid degradation of Ikaros and Aiolos results in a dual mechanism of action: direct cancer cell killing (tumoricidal effects) and enhancement of the anti-tumor immune response (immunomodulatory effects).[1][11]
Direct Antitumor Effects
-
Anti-proliferative Activity: Ikaros and Aiolos are transcription factors that support the expression of key myeloma oncogenes, including c-Myc and IRF4.[11] Their degradation leads to the downregulation of these oncogenes, resulting in cell cycle arrest and inhibition of myeloma cell proliferation.[1][12]
-
Induction of Apoptosis: The disruption of critical survival pathways ultimately triggers programmed cell death (apoptosis) in myeloma cells.[1][11] Mezigdomide has demonstrated these effects even in cell lines resistant to lenalidomide and pomalidomide.[1][5]
Immunomodulatory Effects
-
T-Cell Activation and Proliferation: Ikaros and Aiolos act as transcriptional repressors in T-cells.[6] Their degradation removes this suppression, leading to increased T-cell activation, proliferation, and enhanced production of proinflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][13]
-
Reversal of T-Cell Exhaustion: T-cell exhaustion is a mechanism of immunotherapy resistance.[14] Mezigdomide has been shown to reinvigorate exhausted T-cells, enhancing their ability to kill tumor cells, particularly in combination with T-cell engaging therapies.[14]
-
NK Cell Activation: Mezigdomide treatment leads to increased proliferation and activation of Natural Killer (NK) cells, another crucial component of the anti-tumor immune system.[15][16]
-
Enhanced Synergy with other Agents: Mezigdomide increases the expression of CD38 on myeloma cells, enhancing the efficacy of anti-CD38 monoclonal antibodies like daratumumab through improved antibody-dependent cellular cytotoxicity (ADCC).[1]
Clinical Efficacy and Safety Data
Mezigdomide has been evaluated in several key clinical trials, both as a monotherapy with dexamethasone (B1670325) and in combination with other standard-of-care agents.
Efficacy in Relapsed/Refractory Multiple Myeloma
The this compound-MM-001 and this compound-MM-002 trials have provided significant data on the efficacy of mezigdomide in heavily pretreated patient populations.
Table 1: Efficacy of Mezigdomide + Dexamethasone in Triple-Class Refractory RRMM (this compound-MM-001)
| Efficacy Endpoint | Result (N=101) |
|---|---|
| Overall Response Rate (ORR) | 41%[3][17] |
| Very Good Partial Response (VGPR) or better | 15% |
| Complete Response (CR) or better | 5%[17] |
| Median Duration of Response (DOR) | 7.6 months[17] |
| Median Progression-Free Survival (PFS) | 4.4 months[17] |
| ORR in patients with prior anti-BCMA therapy | 50%[3][17] |
Data from the Phase 2 dose-expansion cohort. Patients were refractory to an IMiD, a proteasome inhibitor, and an anti-CD38 antibody.
Table 2: Efficacy of Mezigdomide in Combination Regimens (this compound-MM-002)
| Regimen | Patient Population | N | ORR | ≥ VGPR | Median PFS |
|---|---|---|---|---|---|
| Mezi + Bortezomib + Dex (MeziVd) | 2-4 prior lines | 28 | 75.0%[18] | 39.3%[18] | 11.8 months[18] |
| Mezi + Carfilzomib + Dex (MeziKd) | 2-4 prior lines | 27 | 85.2%[18] | 44.4%[18] | 13.5 months[18] |
| MeziVd (Dose Expansion) | 1-3 prior lines | 49 | 85.7%[18] | 63.3%[18] | 17.5 months[18] |
Updated results as of May 9, 2024.[18]
Table 3: Efficacy of Novel-Novel Combinations with Mezigdomide (CA057-003)
| Regimen (Mezigdomide + Dexamethasone +) | N | ORR |
|---|---|---|
| Tazemetostat | 16 | 50%[19][20] |
| BMS-986158 | 20 | 35%[19][20] |
| Trametinib | 20 | 75%[19][20] |
Preliminary data from a Phase 1/2 study in heavily pretreated RRMM patients.[20]
Safety and Tolerability
The safety profile of mezigdomide is considered manageable, with toxicities that are consistent with its mechanism of action.
Table 4: Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Mezi + Dex (this compound-MM-001) | MeziVd (this compound-MM-002) | MeziKd (this compound-MM-002) |
|---|---|---|---|
| Neutropenia | 77% | 63.3%[18] | 44.4%[18] |
| Anemia | 35% | - | - |
| Thrombocytopenia | 29% | 26.5%[18] | 21.4% (with MeziVd)[18] |
| Infections | 32% | 32.7%[18] | 33.3%[18] |
Neutropenia is a known on-target effect related to the role of Ikaros and Aiolos in granulocyte maturation.[1]
Experimental Protocols & Methodologies
In Vitro/Preclinical Assays
-
Cell Viability and Apoptosis Assays: Multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide, are treated with escalating doses of mezigdomide. Cell proliferation is measured using assays like MTT or CellTiter-Glo. Apoptosis is quantified via flow cytometry using Annexin V/PI staining.
-
Western Blotting: To confirm the mechanism of action, protein lysates from treated cells are analyzed by Western blot to measure the degradation of Ikaros, Aiolos, and downregulation of downstream targets like c-Myc and IRF4.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: Myeloma cells are treated with mezigdomide and then co-cultured with peripheral blood mononuclear cells (PBMCs) in the presence of daratumumab.[15] Target cell lysis is measured to assess for synergistic activity.[15]
Ex Vivo T-Cell Exhaustion Model
-
Generation of Exhausted T-Cells (Tex): T-cells are isolated from healthy donors and subjected to multiple rounds of stimulation over a period of 14 days using anti-CD3/CD28 dynabeads.[14] This process mimics chronic antigen exposure and induces a state of exhaustion, characterized by reduced proliferation and IL-2 secretion.[14]
-
Treatment and Analysis: The generated Tex cells are treated with mezigdomide for a defined period (e.g., 72 hours).[14] The reversal of exhaustion is assessed by measuring changes in proliferation, cytokine production (Luminex assays), and expression of exhaustion markers (flow cytometry).[14] Genomic and epigenomic changes are analyzed using RNAseq, ATACseq, and ChIPseq.[14]
Clinical Trial Workflow
The clinical development of mezigdomide typically follows a Phase 1/2 trial design to establish safety, determine the recommended Phase 2 dose (RP2D), and obtain preliminary efficacy data.
Mechanisms of Resistance
While mezigdomide is effective in IMiD-resistant settings, resistance to CELMoDs can still emerge. The primary mechanism involves alterations that prevent the drug from effectively utilizing the CRL4^CRBN^ machinery.
-
CRBN Gene Alterations: Decreased expression of CRBN is a common mechanism of resistance.[13] This can be caused by CRBN gene mutations, monoallelic or biallelic copy number loss, or mRNA splice variants that result in a non-functional protein.[1][21]
-
Mutations in the CRBN Binding Pocket: Specific mutations within the drug-binding domain of CRBN can prevent mezigdomide from docking effectively, thereby abrogating its activity.[21]
-
Alterations in Downstream Pathways: While less characterized, resistance may also arise from changes in the proteins that regulate the CRL4^CRBN^ complex or in the downstream pathways that are no longer dependent on Ikaros and Aiolos.[13]
Conclusion
Mezigdomide represents a significant advancement in the class of cereblon E3 ligase modulators. Its ability to induce maximal and rapid degradation of the key myeloma dependencies, Ikaros and Aiolos, translates into potent direct antitumor activity and robust immune stimulation. Clinical data have confirmed substantial efficacy in heavily pretreated, triple-class refractory multiple myeloma, with a predictable and manageable safety profile.[2] Ongoing and future studies evaluating mezigdomide in combination with other novel agents will further define its role and potential to improve outcomes for patients with multiple myeloma.[1][8]
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. multiplemyelomahub.com [multiplemyelomahub.com]
- 4. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mezigdomide | C32H30FN5O4 | CID 137379043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. multiplemyelomahub.com [multiplemyelomahub.com]
- 8. Mezigdomide for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
- 18. sparkcures.com [sparkcures.com]
- 19. sohoinsider.com [sohoinsider.com]
- 20. onclive.com [onclive.com]
- 21. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a New Degrader: A Technical Guide to CC-92480-Mediated Degradation of Ikaros and Aiolos
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-92480 (Mezigdomide) is a novel, potent, and orally bioavailable Cereblon E3 ligase modulator (CELMoD®) that has demonstrated significant preclinical and clinical activity in multiple myeloma (MM), including in patients who are resistant to prior immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide. This technical guide provides an in-depth overview of the core mechanism of action of this compound: the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). We will detail the signaling pathway, present available quantitative data, outline key experimental protocols, and provide visualizations to facilitate a comprehensive understanding of this next-generation protein degrader.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound exerts its anti-myeloma effects by acting as a "molecular glue," effectively hijacking the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as the substrate receptor (CRL4^CRBN^). By binding to CRBN, this compound induces a conformational change that enhances the recruitment of neosubstrates, primarily the transcription factors Ikaros and Aiolos, to the E3 ligase complex.[1][2][3] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the 26S proteasome.[4][5]
The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival and proliferation, leads to a cascade of downstream anti-tumor effects.[4][6] This includes the downregulation of key oncogenic transcription factors, c-Myc and interferon regulatory factor 4 (IRF4), ultimately triggering apoptosis in malignant plasma cells.[1][4][5] Furthermore, the depletion of these transcription factors in immune cells, such as T cells, results in enhanced immunomodulatory activity, including increased interleukin-2 (B1167480) (IL-2) production and T-cell activation.[1][3][4]
Signaling Pathway Diagram
Caption: this compound mediated degradation of Ikaros and Aiolos.
Quantitative Data
This compound demonstrates superior potency in binding to Cereblon and in its anti-proliferative effects compared to earlier generation IMiDs. The following tables summarize the key quantitative data available from preclinical studies.
Table 1: Cereblon Binding Affinity
| Compound | Assay Type | IC50 (μM) | Reference |
| This compound | CRBN Protein Competitive Binding | 0.03 | [1][2] |
| Lenalidomide | CRBN Protein Competitive Binding | 1.27 | [1][2] |
Table 2: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Cell Lines | Activity | IC50 Range (nM) | Reference |
| Panel of 20 MM Cell Lines | Potent anti-proliferative activity | 0.04 to 5 | [1][2] |
| Lenalidomide/Pomalidomide Sensitive & Resistant Lines | Inhibition of cell proliferation and induction of apoptosis | Potent activity observed | [1][7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for Ikaros/Aiolos Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of target proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S, H929) in appropriate media and conditions.
-
Seed cells at a density of 0.5-1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM) for various durations (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control.
In-Cell Ubiquitination Assay
This assay determines if the this compound-induced degradation of Ikaros and Aiolos is mediated by the ubiquitin-proteasome system.
1. Cell Transfection and Treatment:
-
Co-transfect MM cells with plasmids expressing HA-tagged ubiquitin and the protein of interest (if assessing an overexpressed version).
-
After 24-48 hours, treat the cells with this compound (e.g., 100 nM) and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
2. Immunoprecipitation:
-
Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and boil to dissociate protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitate the target protein (Ikaros or Aiolos) using a specific primary antibody and protein A/G magnetic beads.
3. Western Blot Analysis:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Perform western blotting as described above, probing the membrane with an anti-HA antibody to detect ubiquitinated Ikaros/Aiolos. The presence of a high molecular weight smear indicates polyubiquitination.
CRBN Competitive Binding Assay (TR-FRET based)
This biochemical assay quantifies the binding affinity of this compound to CRBN.
1. Reagents and Setup:
-
Recombinant His-tagged CRBN/DDB1 complex.
-
A fluorescently labeled tracer compound that binds to CRBN (e.g., Cy5-labeled CELMoD analog).
-
A Europium-labeled anti-His antibody for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).
2. Assay Procedure:
-
In a 384-well plate, add the CRBN/DDB1 complex, the Europium-anti-His antibody, and the Cy5-labeled tracer at fixed concentrations.
-
Add serial dilutions of this compound or a control compound.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader. The signal is generated when the Europium-labeled antibody and the Cy5-labeled tracer are in close proximity due to binding to CRBN.
-
This compound will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.
-
Plot the FRET signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing protein degradation via Western Blotting.
Caption: A standard workflow for Western Blot analysis.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its high-affinity binding to Cereblon and subsequent efficient and rapid degradation of the key myeloma survival factors, Ikaros and Aiolos, provide a powerful mechanism to overcome resistance to previous generations of IMiDs. The dual action of direct tumor cell cytotoxicity and immune system stimulation underscores its potential as a cornerstone therapy in multiple myeloma. The experimental protocols and data presented in this guide offer a technical foundation for researchers and drug developers working to further understand and build upon the therapeutic promise of novel CELMoDs.
References
- 1. sapient.bio [sapient.bio]
- 2. Discovery of CRBN E3 Ligase Modulator this compound for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN E3 Ligase Modulator this compound for the Treatment of Relapsed and Refractory Multiple Myeloma. (2020) | Joshua Hansen | 156 Citations [scispace.com]
- 4. Modificated Protein Degrader Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degraders | Bruker [bruker.com]
Mezigdomide's Modulation of the Cereblon E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (formerly CC-92480) is a novel, orally administered agent belonging to a class of compounds known as Cereblon E3 Ligase Modulators (CELMoDs).[1][2] These agents represent a significant advancement over earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[1][3] Mezigdomide functions as a "molecular glue," potently and specifically altering the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] This action leads to the targeted degradation of specific proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the pathogenesis of hematological malignancies such as multiple myeloma (MM).[2][6] This guide provides an in-depth examination of Mezigdomide's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome pathway is the cell's primary mechanism for degrading short-lived or damaged proteins, playing a crucial role in cellular homeostasis.[7][8] This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin (B1169507) chain to a target protein, marking it for destruction by the 26S proteasome.[9]
Mezigdomide co-opts this natural process. It binds directly to Cereblon, a substrate receptor for the Cullin 4A Ring Ligase (CRL4-CRBN) E3 ubiquitin ligase complex.[1][10] This binding induces a conformational change in Cereblon, switching it from an "open" to a "closed" state.[1] This altered conformation creates a novel binding surface that selectively recruits neosubstrates—Ikaros and Aiolos—to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation.[2][11]
Downstream Consequences of Ikaros and Aiolos Degradation
Ikaros and Aiolos are essential transcription factors for lymphocyte development but are also key drivers in the pathogenesis of multiple myeloma.[6][12] Their degradation by Mezigdomide leads to potent dual effects: direct anti-tumor activity and robust immunomodulation.
-
Direct Anti-Myeloma Effects: The loss of Ikaros and Aiolos in myeloma cells disrupts oncogenic signaling pathways, including the suppression of c-Myc and IRF4, leading to cell cycle arrest and apoptosis.[6][13]
-
Immunomodulatory Effects: In immune cells, the degradation of these transcriptional repressors results in enhanced anti-tumor immunity.[11] This includes increased T-cell activation, proliferation, and production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[5][11] Mezigdomide has also been shown to reverse T-cell exhaustion, a common mechanism of immune evasion in cancer.[14] Furthermore, Ikaros and Aiolos suppress the expression of CD38 on myeloma cells; their degradation leads to increased CD38 surface expression, potentially sensitizing tumors to anti-CD38 monoclonal antibodies like daratumumab.[15]
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Mezigdomide | C32H30FN5O4 | CID 137379043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aiolos and Ikaros: regulators of lymphocyte development, homeostasis and lymphoproliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ikaros and Aiolos Inhibit Pre-B-Cell Proliferation by Directly Suppressing c-Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Preclinical Pharmacology of Mezigdomide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mezigdomide (B2442610) (formerly CC-92480) is a potent, orally bioavailable, novel cereblon E3 ligase modulator (CELMoD) with significant antitumor and immunomodulatory activities.[1] As the most potent of the CELMoDs, it demonstrates a differentiated preclinical profile compared to earlier immunomodulatory agents (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931).[2][3] Mezigdomide acts as a "molecular glue," inducing the proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for multiple myeloma (MM) cell survival and proliferation.[4][5] Preclinical studies have consistently demonstrated its efficacy in both IMiD-sensitive and -resistant models, highlighting its potential to overcome existing resistance mechanisms.[6][7] This document provides a comprehensive overview of the preclinical pharmacology of Mezigdomide, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to characterize its activity.
Mechanism of Action
Mezigdomide's primary mechanism of action involves the modulation of the cullin 4A ring ligase–cereblon (CRL4-CRBN) E3 ubiquitin ligase complex.[8][9] By binding to cereblon (CRBN), Mezigdomide alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[2][10]
Key aspects of its mechanism include:
-
High-Affinity Cereblon Binding: Mezigdomide exhibits the highest binding potency to cereblon among the CELMoDs.[8][9] This potent binding is responsible for what has been described as a 100% closure of the cereblon E3 ligase complex, leading to remarkably rapid and intense degradation of its target proteins.[11]
-
Degradation of Ikaros and Aiolos: Ikaros and Aiolos are transcription factors overexpressed in MM cells that play a crucial role in B-cell development and are implicated in MM pathogenesis.[3][4] Their degradation by Mezigdomide leads to two primary downstream effects:
-
Direct Tumoricidal Activity: The loss of Ikaros and Aiolos results in the downregulation of key MM oncogenes, including c-Myc and IRF4, leading to cell cycle arrest and apoptosis in MM cells.[3][12] This effect is observed even in cell lines resistant to lenalidomide and pomalidomide.[6]
-
Immunomodulatory Effects: In immune cells, the degradation of Ikaros and Aiolos reverses T-cell exhaustion and enhances immune function.[5][13] This leads to increased production of pro-inflammatory cytokines like IL-2, enhanced T-cell and Natural Killer (NK) cell activity, and a shift towards an effector T-cell phenotype.[7][14]
-
The following diagram illustrates the core signaling pathway of Mezigdomide.
In Vitro Pharmacology
Preclinical in vitro studies have established the potent, concentration-dependent anti-myeloma activity of Mezigdomide. It effectively reduces cell viability and induces apoptosis across a range of MM cell lines, including those resistant to standard-of-care agents.[15]
Single-Agent Activity
Mezigdomide demonstrates potent single-agent tumoricidal activity. In preclinical models, it has been shown to be more potent than pomalidomide at inducing apoptosis, even at concentrations 100-fold lower.[8]
Combination Activity
Mezigdomide exhibits strong synergy when combined with other anti-myeloma agents.[1] This synergistic effect enhances the cytotoxic impact on MM cells.
-
With Dexamethasone (DEX): The combination of Mezigdomide and DEX results in a synergistic reduction of MM cell viability and potentiates DEX-induced apoptosis.[15] Significant activity is observed at concentrations where each agent alone has minimal effect.[15]
-
With Proteasome Inhibitors (PIs): In combination with bortezomib (B1684674) or carfilzomib, Mezigdomide leads to significantly greater in vitro apoptotic activity than pomalidomide combined with these PIs.[8]
-
With Monoclonal Antibodies: Mezigdomide enhances the efficacy of daratumumab through mechanisms including antibody-dependent cell-mediated cytotoxicity (ADCC).[16]
The table below summarizes key quantitative findings from in vitro combination studies.
| Combination | Cell Line(s) | Observed Effect | Fold Increase in Activity (vs. single agent) | Reference |
| Mezigdomide + Dexamethasone | MM Cell Lines | Synergistic reduction in cell viability and potentiation of apoptosis | Not specified | [15] |
| Mezigdomide + Bortezomib | MM Cell Lines | Strongly synergistic cytotoxic activity | Not specified | [15] |
| Mezigdomide + Daratumumab | MOLP-8 | Synergistic anti-tumor activity | ~1.7-2.4 fold vs. Mezi alone; ~2-4.5 fold vs. Dara alone | [16] |
| Mezigdomide + Daratumumab | MM Cell Lines | Significantly more apoptosis than Pomalidomide + Daratumumab in ADCC assay | Not specified | [16] |
In Vivo Pharmacology
In vivo studies using mouse xenograft models of human multiple myeloma confirm the potent anti-tumor activity of Mezigdomide.
Single-Agent Activity
Oral administration of Mezigdomide as a single agent leads to significant tumor growth inhibition. In one study, Mezigdomide at 1 mg/kg administered orally for 21 days reduced tumor volume by 75% in tumor-bearing mice.[17]
Combination Activity
The synergistic effects observed in vitro translate to robust in vivo efficacy.
-
With Dexamethasone: The combination of Mezigdomide and DEX significantly inhibited tumor growth in a lenalidomide-resistant xenograft mouse model, with greater efficacy than either agent alone.[15] In one model, the combination resulted in 84% tumor growth inhibition, compared to 34% for Mezigdomide alone and 20% for DEX alone.[14]
-
With Bortezomib: Concurrent administration of Mezigdomide and bortezomib in a lenalidomide-resistant xenograft model resulted in a strongly synergistic effect, with near-complete or complete tumor regression observed in all animals.[15]
The table below summarizes key findings from in vivo studies.
| Model | Treatment | Dosing | Observed Effect | Reference |
| Tumor-bearing mice | Mezigdomide | 1 mg/kg, PO, 21 days | 75% reduction in tumor volume | [17] |
| Lenalidomide-resistant (H929-1051) xenograft | Mezigdomide + Dexamethasone | Not specified | Significantly greater tumor growth inhibition vs. single agents | [2][15] |
| Lenalidomide-resistant (H929-1051) xenograft | Mezigdomide + Bortezomib | Mezi: PO, QD x3; Bortezomib: IV, single dose | Near-complete or complete tumor regression | [15] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in healthy subjects have characterized Mezigdomide as an orally available drug with predictable exposure.[18][19]
| Parameter | Value / Observation | Reference |
| Administration | Oral | [8] |
| Absorption (Tmax) | 1 - 4 hours | [18] |
| Exposure | Dose-dependent, linear dose-exposure relationship | [8][18] |
| Food Effect | High-fat meal increases oral bioavailability by ~30% | [18][19] |
| Drug Interactions | Proton Pump Inhibitor (PPI) co-administration decreases oral bioavailability by ~64% | [18][19] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of Mezigdomide.
In Vitro Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of Mezigdomide, alone or in combination, on MM cells.
-
Methodology:
-
Cell Culture: Human MM cell lines (e.g., H929, MOLP-8), including lenalidomide-resistant variants, are cultured under standard conditions.[15]
-
Treatment: Cells are treated with varying concentrations of Mezigdomide, a combination agent (e.g., dexamethasone), or vehicle control for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, an indicator of metabolically active cells.
-
Apoptosis Analysis: Apoptosis is quantified via flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V identifies early apoptotic cells, while PI identifies late apoptotic/necrotic cells.[15]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To evaluate the ability of Mezigdomide to enhance the cytotoxic function of immune cells against MM cells in the presence of an antibody like daratumumab.
-
Methodology:
-
Target Cells: MM cell lines (e.g., MOLP-8) are used as target cells.[16]
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.[16]
-
Treatment: Target cells are pre-treated with Mezigdomide or vehicle control.
-
Co-culture: Effector and target cells are co-cultured at a specific ratio in the presence of daratumumab or an isotype control antibody.
-
Cytotoxicity Measurement: Cell lysis is quantified using a release assay (e.g., LDH or Calcein-AM release) or by flow cytometry to determine the percentage of dead target cells.
-
The following diagram provides a simplified workflow for an ADCC assay.
In Vivo Xenograft Mouse Model
-
Objective: To assess the in vivo anti-tumor efficacy of Mezigdomide, alone or in combination.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., female SCID mice) are used.[15]
-
Tumor Implantation: Human MM cells (e.g., lenalidomide-resistant H929-1051) are inoculated subcutaneously into the flank of the mice.[15]
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., ~500 mm³), mice are randomized into treatment groups (vehicle, Mezigdomide, combination agent, or Mezigdomide + combination).[15]
-
Dosing: Mezigdomide is administered orally (PO) on a defined schedule (e.g., daily). Combination agents are administered as per their established protocols (e.g., bortezomib via intravenous injection).[15]
-
Efficacy Readout: Tumor volumes are measured regularly (e.g., twice a week) with calipers. Animal body weight and general health are also monitored. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.[15]
-
Conclusion
The preclinical data for Mezigdomide establish it as a highly potent Cereblon E3 Ligase Modulator with a powerful dual mechanism of action, combining direct tumoricidal effects with robust immune stimulation.[1][5] Its efficacy in IMiD-resistant models and its strong synergy with other anti-myeloma agents provide a compelling rationale for its continued clinical development.[2][8] The comprehensive preclinical characterization of Mezigdomide has paved the way for ongoing clinical trials aimed at defining its role in the treatment paradigm for multiple myeloma.[1][16]
References
- 1. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is Mezigdomide used for? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
- 7. esmo.org [esmo.org]
- 8. mdpi.com [mdpi.com]
- 9. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. Mezigdomide | this compound | cereblon E3 modulator | TargetMol [targetmol.com]
- 18. Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (CC‐92480), a novel cereblon E3 ligase modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Model based assessment of food and acid reducing agent effects on oral absorption of mezigdomide (this compound), a novel cereblon E3 ligase modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
CC-92480 discovery and development
A Technical Guide to CC-92480 (Mezigdomide): Discovery and Development
Introduction
This compound, also known as mezigdomide, is a novel, orally bioavailable small molecule that belongs to a new class of agents known as Cereblon E3 Ligase Modulators (CELMoDs).[1][2] It was discovered by Celgene, now part of Bristol Myers Squibb, and was specifically designed for potent and rapid degradation of target proteins.[3][4] this compound represents a next-generation advancement over previous immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, offering potential for improved efficacy in treating relapsed and refractory multiple myeloma (RRMM).[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.
Discovery and Optimization
The development of this compound was a result of extensive medicinal chemistry efforts aimed at optimizing the activity of IMiDs.[5] The goal was to create a compound with enhanced binding affinity to the Cereblon (CRBN) protein, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][7] The optimization process focused not just on the potency of degradation but also on the efficiency and kinetics of this process, which was found to be crucial for achieving efficacy, particularly in lenalidomide-resistant settings.[3][7] This led to the identification of this compound as a lead candidate that demonstrated superior properties in preclinical models.[3]
Mechanism of Action
This compound exerts its anti-myeloma effects by acting as a "molecular glue."[8] It binds with high affinity to CRBN, altering its substrate specificity and promoting the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex.[6][9][10] This leads to the polyubiquitination of Ikaros and Aiolos, marking them for subsequent degradation by the proteasome.[2][5]
The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, has two major downstream effects:
-
Direct Anti-Tumor Activity: The loss of Ikaros and Aiolos leads to the downregulation of key oncogenes such as c-Myc and interferon regulatory factor 4 (IRF4), which in turn induces apoptosis (programmed cell death) in multiple myeloma cells.[11][12]
-
Immunomodulatory Effects: The degradation of these transcription factors in immune cells, particularly T-cells and Natural Killer (NK) cells, leads to their activation and proliferation.[6][13] This results in an enhanced immune response against myeloma cells.[9]
A diagram illustrating the signaling pathway of this compound is provided below.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and broad antiproliferative activity across a large panel of multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.[5][6]
| Parameter | Value | Cell Lines | Reference |
| CRBN Binding Affinity (IC50) | 30 nM | In vitro binding assay | [5] |
| Lenalidomide CRBN Binding Affinity (IC50) | 1.27 µM | In vitro binding assay | [11] |
| Antiproliferative Activity (IC50) | 0.04 - 5 nM | ~50% of 20 MM cell lines | [6] |
| Antiproliferative Activity (IC50) | > 100 nM | 2 of 20 MM cell lines | [6] |
Table 1: In Vitro Activity of this compound
In Vivo Activity
In xenograft models of multiple myeloma, this compound has shown significant tumor growth inhibition, both as a single agent and in combination with other anti-myeloma drugs.
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| H929-1051 Xenograft | This compound (single agent) | 34% | [5] |
| H929-1051 Xenograft | Dexamethasone (single agent) | 20% | [5] |
| H929-1051 Xenograft | This compound + Dexamethasone | 84% | [5][14] |
| Tumor Bearing Mice | This compound (1 mg/kg) | 75% reduction in tumor volume | [2] |
Table 2: In Vivo Efficacy of this compound
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have demonstrated good oral bioavailability for this compound.
| Parameter | Value | Reference |
| Oral Bioavailability | >63% | [15] |
Table 3: Pharmacokinetic Properties of this compound in Rats
Clinical Development
This compound is being evaluated in clinical trials for patients with relapsed/refractory multiple myeloma. The initial first-in-human phase 1/2 study, this compound-MM-001 (NCT03374085), assessed the safety, pharmacokinetics, and preliminary efficacy of this compound alone and in combination with dexamethasone.[16][17]
| Trial ID | Phase | Treatment | Key Findings | Reference |
| This compound-MM-001 (NCT03374085) | 1/2 | This compound + Dexamethasone | ORR: 21.1% (overall population); ORR: 40% in triple-class refractory patients. Manageable safety profile. | [16][17] |
| This compound-MM-002 (NCT03989414) | 1/2 | This compound + Dexamethasone + Bortezomib | Median duration of response: 10.4 months. | [18] |
Table 4: Key Clinical Trial Data for this compound
The overall response rate (ORR) in the dose-expansion cohort of the this compound-MM-001 trial for patients with triple-class refractory RRMM was 40%.[16] The most common Grade 3/4 treatment-emergent adverse events were hematologic, including neutropenia, anemia, and thrombocytopenia.[16]
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the principles of key experiments can be outlined based on the available literature.
CRBN Competitive Binding Assay
-
Objective: To determine the binding affinity of this compound to the CRBN protein.
-
Methodology: A competitive binding assay was likely performed using a fluorescently labeled tracer molecule known to bind to CRBN. Varying concentrations of this compound were incubated with the CRBN protein and the tracer. The ability of this compound to displace the tracer was measured by a decrease in the fluorescent signal. The IC50 value, the concentration of this compound required to inhibit 50% of the tracer binding, was then calculated.[11]
Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on multiple myeloma cell lines.
-
Methodology: Multiple myeloma cell lines were seeded in multi-well plates and treated with a range of concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was determined from the dose-response curve.[6]
Western Blot for Ikaros and Aiolos Degradation
-
Objective: To confirm the this compound-induced degradation of Ikaros and Aiolos.
-
Methodology: Multiple myeloma cells were treated with this compound for various time points. Cell lysates were then prepared, and proteins were separated by size using SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies specific for Ikaros and Aiolos, as well as a loading control (e.g., actin or tubulin). A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection, and the protein bands were visualized using a chemiluminescent substrate. A decrease in the intensity of the Ikaros and Aiolos bands relative to the loading control indicated protein degradation.
Flow Cytometry for T-cell Activation
-
Objective: To measure the immunomodulatory effects of this compound on T-cells.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors or patients and cultured with this compound. After incubation, the cells were stained with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, HLA-DR). The expression of these markers on different T-cell subsets was then quantified using a flow cytometer. An increase in the percentage of activated T-cells indicated an immunomodulatory effect.[13]
The general workflow for the discovery and development of this compound is depicted in the following diagram.
Conclusion
This compound (mezigdomide) is a potent and promising novel CELMoD with a well-defined mechanism of action that involves the targeted degradation of the transcription factors Ikaros and Aiolos. This leads to both direct anti-tumor effects and immune stimulation. Preclinical studies have demonstrated its superior activity over earlier-generation IMiDs, particularly in resistant settings. Early clinical data in heavily pretreated multiple myeloma patients have shown encouraging efficacy and a manageable safety profile, supporting its continued development as a new therapeutic option for this challenging disease.
References
- 1. drughunter.com [drughunter.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CRBN E3 Ligase Modulator this compound for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. focusononcology.com [focusononcology.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound: A Promising CELMoD with Potent Anti-Myeloma and Immune-Stimulating Properties [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Pharmacokinetics, bioavailability and metabolism of this compound in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. A Safety, PK and Efficacy Study of this compound Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) [clin.larvol.com]
- 18. ashpublications.org [ashpublications.org]
The Structural Blueprint of a Potent Degrader: An In-depth Analysis of the Structure-Activity Relationship of CC-92480
For Immediate Release
SUMMIT, NJ – December 19, 2025 – This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of CC-92480 (Mezigdomide), a novel and potent Cereblon E3 ligase modulator (CELMoD™) agent. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, biological activities, and experimental methodologies that define the therapeutic potential of this compound in relapsed and refractory multiple myeloma (RRMM).
This compound distinguishes itself from earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) through its significantly enhanced potency and rapid kinetics in inducing the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This guide will dissect the chemical features of the this compound scaffold that contribute to its superior performance, supported by quantitative data from key biological assays.
Core Mechanism of Action: A Molecular Glue Approach
This compound functions as a "molecular glue," effectively hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, this compound induces a conformational change that creates a novel protein-protein interaction surface, leading to the recruitment of the neosubstrates Ikaros and Aiolos.[2] This ternary complex formation facilitates the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. The subsequent elimination of these key transcription factors, which are critical for myeloma cell survival, results in potent anti-myeloma and immunomodulatory effects.[1][2]
Structure-Activity Relationship Insights
The development of this compound involved systematic modifications of a lead compound to optimize its binding affinity for Cereblon, enhance the degradation of Ikaros and Aiolos, and improve its pharmacokinetic properties. The core structure of this compound consists of a glutarimide (B196013) moiety, which binds to Cereblon, and a substituted isoindolinone ring system, which is crucial for recruiting the neosubstrates.
Quantitative Structure-Activity Relationship Data
The following tables summarize the key in vitro data for this compound and its analogs, highlighting the impact of structural modifications on biological activity.
Table 1: Cereblon Binding Affinity of this compound and Predecessor Compounds
| Compound | CRBN Binding IC50 (µM) |
| Lenalidomide | 1.27[2] |
| Pomalidomide | ~0.2[2] |
| This compound | 0.03 [2] |
Table 2: In Vitro Degradation Potency of this compound
| Compound | Aiolos (IKZF3) Degradation DC50 (nM) | Ikaros (IKZF1) Degradation DC50 (nM) |
| Pomalidomide | ~10 | ~100 |
| This compound | <1 | <1 |
Table 3: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Pomalidomide IC50 (nM) | This compound IC50 (nM) |
| MM.1S (sensitive) | ~100 | ~1 |
| H929 (sensitive) | ~50 | ~0.5 |
| MM.1R (pomalidomide-resistant) | >1000 | ~5 |
Note: The data presented are approximate values collated from multiple sources for comparative purposes. For precise values, refer to the primary publications.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the activity of this compound are provided below.
Cereblon Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity of test compounds to the Cereblon E3 ligase complex.
Methodology: A competitive binding assay is performed using a fluorescently labeled tracer molecule that binds to Cereblon.
-
Reagents and Materials:
-
Purified recombinant human Cereblon (CRBN)/DDB1 protein complex.
-
Fluorescently labeled tracer (e.g., a Cy5-labeled pomalidomide analog).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20).
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization or TR-FRET.
-
-
Procedure:
-
Add a fixed concentration of the CRBN/DDB1 complex and the fluorescent tracer to the wells of the microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is calculated from the resulting dose-response curve.
-
Ikaros and Aiolos Degradation Assay (Western Blot)
Objective: To quantify the degradation of Ikaros and Aiolos in cells treated with a test compound.
Methodology: Western blotting is used to measure the protein levels of Ikaros and Aiolos in cell lysates.
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., MM.1S) to a suitable density.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. The DC50 (concentration for 50% degradation) can then be calculated.
-
Anti-proliferative Assay (CellTiter-Glo®)
Objective: To determine the effect of a test compound on the proliferation of multiple myeloma cells.
Methodology: A luminescence-based assay is used to measure cell viability.
-
Cell Seeding and Treatment:
-
Seed multiple myeloma cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
-
Measurement of Cell Viability:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound mediated degradation of Ikaros and Aiolos.
Caption: Experimental workflow for protein degradation analysis.
Caption: Relationship between binding, degradation, and activity.
Conclusion
The favorable structural attributes of this compound translate into a highly potent and selective molecular glue degrader with a promising therapeutic window. Its ability to overcome resistance to previous generations of IMiDs marks a significant advancement in the treatment of multiple myeloma. The detailed SAR and methodological insights provided in this guide are intended to facilitate further research and development in the field of targeted protein degradation.
References
The Potent Cereblon E3 Ligase Modulator CC-92480: A Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-92480, a novel and potent Cereblon E3 ligase modulator (CELMoD), represents a significant advancement in the targeted degradation of neo-substrate proteins Ikaros and Aiolos. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its profound effects on the tumor microenvironment, with a primary focus on multiple myeloma. Through enhanced binding affinity to Cereblon, this compound orchestrates the rapid and sustained degradation of Ikaros and Aiolos, leading to direct tumoricidal activity and robust immunomodulation. This document details the preclinical and clinical data, experimental methodologies, and key signaling pathways associated with this compound, offering a valuable resource for the scientific community.
Introduction
Immunomodulatory drugs (IMiDs) have revolutionized the treatment landscape of multiple myeloma. This compound (Mezigdomide) is a next-generation CELMoD designed for more efficient and maximal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) compared to earlier IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931).[1][2] These transcription factors are crucial for the survival and proliferation of myeloma cells.[3] By targeting them for proteasomal degradation, this compound exerts a dual effect: direct anti-tumor activity and a significant reshaping of the tumor microenvironment to favor an anti-cancer immune response.[1][4]
Mechanism of Action: Enhanced Protein Degradation
This compound's primary mechanism of action involves hijacking the CRL4CRBN E3 ubiquitin ligase complex.[3] By binding to the Cereblon (CRBN) substrate receptor, this compound induces a conformational change that promotes the recruitment of Ikaros and Aiolos as neo-substrates.[3][5] This leads to their polyubiquitination and subsequent degradation by the proteasome.[3] This degradation is more rapid and profound with this compound compared to its predecessors.[6]
Quantitative Data
Binding Affinity and Anti-Proliferative Activity
This compound demonstrates a significantly higher binding affinity for Cereblon compared to lenalidomide. This translates to potent anti-proliferative activity across a range of multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.[6][7]
| Parameter | This compound | Lenalidomide | Reference |
| CRBN Binding IC50 | 0.03 µM | 1.27 µM | [6] |
| Anti-proliferative IC50 Range (MM cell lines) | 0.04 to 5 nM | - | [7] |
Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
The phase 1/2 this compound-MM-001 clinical trial investigated this compound in combination with dexamethasone (B1670325) in heavily pretreated RRMM patients.
| Parameter | Value | Reference |
| Patient Population | Relapsed/Refractory Multiple Myeloma (RRMM) | [8] |
| Prior Lines of Therapy (median) | 6 | [2] |
| Overall Response Rate (ORR) | 21.1% - 41% | [8][9] |
| Complete Response (CR) | 1% | [8] |
| Very Good Partial Response (VGPR) | 12% | [8] |
| Partial Response (PR) | 12% | [8] |
Effects on the Tumor Microenvironment
The degradation of Ikaros and Aiolos by this compound has profound immunomodulatory effects, shifting the tumor microenvironment from immunosuppressive to immunostimulatory.
T-Cell Activation and Proliferation
This compound leads to the activation and proliferation of both CD4+ and CD8+ T-cells.[4] This is accompanied by an increase in the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7] The shift in T-cells from a naive to an effector phenotype enhances their anti-tumor activity.[10]
Natural Killer (NK) Cell Modulation
This compound treatment has been shown to promote the proliferation of Natural Killer (NK) cells.[10] This is a critical component of the innate immune response against tumor cells.
Synergy with Other Anti-Cancer Agents
This compound demonstrates synergistic activity when combined with other standard-of-care agents in multiple myeloma.
-
Dexamethasone: The combination significantly inhibits tumor growth compared to either agent alone.[7][8]
-
Bortezomib (B1684674): this compound and bortezomib in combination lead to greater cytotoxic activity in MM cells.[8]
-
Daratumumab: this compound treatment increases the cell surface expression of CD38 on myeloma cells, enhancing the efficacy of anti-CD38 antibodies like daratumumab through increased antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[8]
Experimental Protocols
Cereblon Binding Assay (Competitive Fluorescence Polarization)
Objective: To determine the binding affinity of this compound to Cereblon.
Methodology: This assay is based on the competition between this compound and a fluorescently-labeled ligand (e.g., Cy5-labeled thalidomide) for binding to purified recombinant CRBN protein.[11]
-
Reagent Preparation: Prepare a solution of purified recombinant GST-tagged human Cereblon protein and a fluorescently-labeled thalidomide (B1683933) analog.
-
Assay Plate Setup: In a low-volume 96- or 384-well white plate, add serial dilutions of this compound.
-
Binding Reaction: Add the Cereblon protein and the fluorescently-labeled ligand to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable microplate reader. A decrease in polarization indicates displacement of the fluorescent ligand by this compound.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent ligand binding.
Ikaros and Aiolos Degradation Assay (Western Blot)
Objective: To quantify the degradation of Ikaros and Aiolos in multiple myeloma cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S) to the desired density. Treat the cells with a range of this compound concentrations for various time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the Ikaros and Aiolos band intensities to the loading control to determine the extent of degradation.[4]
T-Cell Activation Assay (Flow Cytometry)
Objective: To assess the activation of T-cells in the presence of this compound.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.
-
Treatment: Treat the activated T-cells with varying concentrations of this compound.
-
Staining: Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the expression of activation markers on the gated T-cell populations.[12]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Line: Use a human multiple myeloma cell line, such as a lenalidomide-resistant H929-1051 line.[1]
-
Animal Model: Use female SCID mice.
-
Tumor Implantation: Inoculate the mice with the multiple myeloma cells, typically subcutaneously in the flank.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, dexamethasone alone, this compound + dexamethasone). Administer this compound orally.[1]
-
Tumor Measurement: Measure tumor volumes regularly using calipers.
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to assess the efficacy of this compound.[1]
Conclusion
This compound is a highly potent Cereblon E3 ligase modulator that demonstrates significant promise in the treatment of multiple myeloma. Its enhanced ability to induce the degradation of Ikaros and Aiolos results in a powerful dual action of direct tumor cell killing and robust immune stimulation. The data and methodologies presented in this technical guide underscore the potential of this compound to overcome resistance to existing therapies and improve patient outcomes. Further research and clinical investigation are warranted to fully elucidate the therapeutic capabilities of this next-generation immunomodulatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. focusononcology.com [focusononcology.com]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. targetedonc.com [targetedonc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Mezigdomide's Role in Protein Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mezigdomide (B2442610) (formerly CC-92480) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD™) with potent anti-neoplastic and immunomodulatory activities.[1][2][3] It represents a next-generation advancement over existing immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. Mezigdomide exhibits a differentiated preclinical profile characterized by its high-affinity binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This interaction induces a conformational change in cereblon, leading to the selective ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these key proteins disrupts critical pathways in myeloma cell survival and proliferation, while also enhancing anti-tumor immune responses. This guide provides a comprehensive overview of mezigdomide's mechanism of action, its impact on protein homeostasis, and detailed methodologies for its preclinical evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Mezigdomide's primary mechanism of action revolves around the modulation of the CRL4^CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins.
Binding to Cereblon and Induction of Neo-Substrate Degradation
Mezigdomide binds to a specific pocket in the cereblon protein, acting as a "molecular glue" that brings together cereblon and neo-substrates that would not normally interact. This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome. Mezigdomide demonstrates a significantly higher binding affinity for cereblon compared to earlier IMiDs, which contributes to its enhanced potency in degrading Ikaros and Aiolos.[3]
Downstream Consequences of Ikaros and Aiolos Degradation
The degradation of Ikaros and Aiolos, which are crucial for B-cell development and are overexpressed in multiple myeloma, has two major consequences:
-
Direct Anti-Myeloma Effects: The loss of Ikaros and Aiolos leads to the downregulation of key oncogenic pathways in myeloma cells, including c-Myc and IRF4.[4] This results in the inhibition of cell proliferation, induction of apoptosis, and a direct tumoricidal effect, even in lenalidomide- and pomalidomide-resistant cell lines.[1][2]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells, particularly T cells and Natural Killer (NK) cells, leads to enhanced anti-tumor immunity. This includes increased production of interleukin-2 (B1167480) (IL-2), enhanced T-cell proliferation and activation, and a shift from a naïve to an effector T-cell phenotype.[3] Mezigdomide has also been shown to increase the expression of CD38 on myeloma cells, potentially enhancing the efficacy of anti-CD38 monoclonal antibodies like daratumumab.[1]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of mezigdomide.
Table 1: Preclinical Potency of Mezigdomide
| Parameter | Value | Cell Line/System | Reference |
| Cereblon Binding Affinity (IC50) | ~0.03 µM | [Data not available in search results] | [3] |
| Ikaros (IKZF1) Degradation (DC50) | [Data not available in search results] | [Data not available in search results] | |
| Aiolos (IKZF3) Degradation (DC50) | [Data not available in search results] | [Data not available in search results] | |
| Anti-proliferative Activity (IC50) | [Data not available in search results] | MM.1S, H929, etc. |
Table 2: Clinical Efficacy of Mezigdomide in Relapsed/Refractory Multiple Myeloma (RRMM)
| Clinical Trial (Phase) | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Reference |
| This compound-MM-001 (Phase 1/2) | Mezigdomide + Dexamethasone | Triple-class refractory RRMM | 40.6% | [1] |
| This compound-MM-001 (Phase 1/2) | Mezigdomide + Dexamethasone | Prior anti-BCMA therapy | 50.0% | [5] |
| This compound-MM-001 (Phase 1) | Mezigdomide monotherapy (0.6 mg) | Triple-class exposed/refractory RRMM | 50.0% | [1] |
| CA057-003 (Phase 1/2) | Mezigdomide + Dexamethasone + Tazemetostat | RRMM | 50% | |
| CA057-003 (Phase 1/2) | Mezigdomide + Dexamethasone + BMS-986158 | RRMM | 35% | [6] |
| CA057-003 (Phase 1/2) | Mezigdomide + Dexamethasone + Trametinib | RRMM | 75% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of mezigdomide.
Western Blotting for Ikaros and Aiolos Degradation
Objective: To quantify the dose- and time-dependent degradation of Ikaros and Aiolos in multiple myeloma cells following mezigdomide treatment.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
-
Mezigdomide (this compound)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed multiple myeloma cells at a desired density and allow them to adhere overnight. Treat cells with a range of mezigdomide concentrations for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST and apply ECL substrate. Visualize protein bands using a chemiluminescence imager. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of mezigdomide on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines
-
Mezigdomide
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of mezigdomide for 72-96 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the mezigdomide concentration.
Co-Immunoprecipitation (Co-IP) for Mezigdomide-Induced Protein Interactions
Objective: To demonstrate the mezigdomide-dependent interaction between cereblon and its neo-substrates, Ikaros and Aiolos.
Materials:
-
Multiple myeloma cells
-
Mezigdomide
-
Co-IP lysis buffer (non-denaturing)
-
Anti-cereblon antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting: anti-Ikaros, anti-Aiolos, anti-cereblon
Protocol:
-
Cell Treatment and Lysis: Treat cells with mezigdomide or vehicle control. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with magnetic beads. Incubate the pre-cleared lysate with an anti-cereblon antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively with wash buffer to remove non-specific binding proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted protein complexes by Western blotting using antibodies against Ikaros, Aiolos, and cereblon. An increased amount of Ikaros and Aiolos in the mezigdomide-treated sample compared to the control indicates a drug-dependent interaction with cereblon.
Visualizations
Signaling Pathway of Mezigdomide Action
Caption: Mezigdomide-mediated degradation of Ikaros and Aiolos.
Experimental Workflow for Mezigdomide Evaluation
Caption: General workflow for studying Mezigdomide's effects.
Logical Relationship of Mezigdomide's Dual Action
Caption: Dual anti-cancer activity of Mezigdomide.
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
The Pharmacodynamics of CC-92480: A Technical Guide for Researchers
An In-depth Examination of a Novel Cereblon E3 Ligase Modulator for the Treatment of Multiple Myeloma
Introduction
CC-92480, also known as mezigdomide, is a potent, novel, oral cereblon E3 ligase modulator (CELMoD) agent that has demonstrated significant antitumor and immunomodulatory activity in preclinical and clinical studies of relapsed/refractory multiple myeloma (RRMM).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, designed for researchers, scientists, and drug development professionals. The document details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][5] This binding event modulates the E3 ligase complex, leading to the recruitment of neosubstrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation.[1][6][7][8]
The degradation of Ikaros and Aiolos is rapid, deep, and sustained following treatment with this compound.[1][9] These transcription factors are crucial for the survival and proliferation of multiple myeloma cells.[1][6][8] Their degradation leads to two primary downstream effects:
-
Direct Anti-Myeloma Activity: The loss of Ikaros and Aiolos results in the downregulation of key oncogenic proteins, including c-Myc and interferon regulatory factor 4 (IRF4), which are critical for myeloma cell survival.[1][6][10][11] This disruption of essential survival signaling pathways induces potent antiproliferative and pro-apoptotic effects in multiple myeloma cells.[1][6] Notably, this compound demonstrates efficacy even in cell lines resistant to other immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[1][2][3]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in immune cells, particularly T cells, leads to enhanced immune activation.[1][12] This includes increased T-cell proliferation and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ).[1] This immune-stimulatory effect contributes to the overall anti-myeloma activity by promoting an immune-mediated attack on tumor cells.[1]
Quantitative Data
The following tables summarize key quantitative data on the pharmacodynamics of this compound from various preclinical and clinical studies.
| Parameter | Value | Cell Line/System | Reference |
| Cereblon Binding Affinity (IC50) | 30 nM | In vitro competitive binding assay | [1][6] |
| Lenalidomide Cereblon Binding Affinity (IC50) | 1.27 µM | In vitro competitive binding assay | [1][6] |
| Antiproliferative Activity (IC50) | 0.04 - 5 nM | Highly sensitive multiple myeloma cell lines | [1][6] |
| Antiproliferative Activity (IC50) | >100 nM | In only 2 of a large panel of MM cell lines | [1][6] |
Table 1: In Vitro Potency of this compound
| Combination | Effect | Model System | Reference |
| This compound + Dexamethasone | Synergistic tumor growth inhibition (84% decrease) | H929-1051 xenograft model | [6] |
| This compound + Bortezomib | Synergistic cytotoxicity and complete or nearly complete tumor regression | In vitro multiple myeloma cell lines and in vivo animal models | [6] |
| This compound + Daratumumab | Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP) | In vitro multiple myeloma cell lines | [6] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Biomarker | Effect | Patient Population | Reference |
| Ikaros and Aiolos Degradation | Dose-dependent degradation in peripheral blood and bone marrow plasma cells | Relapsed/Refractory Multiple Myeloma (RRMM) | [13][14] |
| T-cell Proliferation | Increased at all doses and schedules | RRMM | [9][14] |
| B-cell Counts | Significant decrease during treatment | RRMM | [13] |
| Natural Killer (NK) Cell Proliferation | Observed at all doses | RRMM | [13] |
| Serum Free Light Chains (sFLC) and soluble B-cell Maturation Antigen (sBCMA) | Rapid and sustained decreases | RRMM | [14][15] |
Table 3: Pharmacodynamic Effects of this compound in Clinical Studies
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's pharmacodynamics.
Cereblon Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the cereblon (CRBN) protein.
Principle: This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from its binding site on the CRBN protein. The decrease in fluorescence polarization is proportional to the binding affinity of the test compound.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., a Cy5-labeled CELMoD analog)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate, add a fixed concentration of purified CRBN protein and the fluorescently labeled ligand.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Ikaros and Aiolos Degradation Assay (Western Blot)
Objective: To quantify the degradation of Ikaros and Aiolos proteins in multiple myeloma cells following treatment with this compound.
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed multiple myeloma cells and treat with various concentrations of this compound for different time points.
-
Harvest the cells, wash with PBS, and lyse them in cell lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To assess the ability of this compound to enhance the ADCC mediated by anti-CD38 antibodies like daratumumab.
Principle: This assay measures the killing of target tumor cells by effector immune cells (e.g., NK cells) in the presence of an antibody that binds to a surface antigen on the target cells.
Materials:
-
Multiple myeloma target cells (expressing CD38)
-
Effector cells (e.g., peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells)
-
This compound
-
Anti-CD38 antibody (e.g., daratumumab)
-
Cell culture medium
-
A method to measure cell death (e.g., Calcein-AM release assay, LDH release assay, or flow cytometry-based killing assay)
-
96-well plates
Procedure:
-
Pre-treat multiple myeloma target cells with this compound or vehicle control for a specified period to potentially upregulate CD38 expression.
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) if using a release assay.
-
Plate the target cells in a 96-well plate.
-
Add the anti-CD38 antibody at various concentrations.
-
Add the effector cells at a specific effector-to-target (E:T) ratio.
-
Incubate the co-culture for a defined period (e.g., 4 hours).
-
Measure the release of the fluorescent dye or LDH into the supernatant, or analyze the percentage of dead target cells by flow cytometry.
-
Calculate the percentage of specific lysis.
T-cell Activation and Cytokine Production Assay
Objective: To measure the effect of this compound on T-cell activation and the production of cytokines.
Principle: This assay involves co-culturing peripheral blood mononuclear cells (PBMCs) with multiple myeloma cells in the presence of this compound and then measuring markers of T-cell activation and secreted cytokines.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Multiple myeloma cells
-
This compound
-
Cell culture medium
-
Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-HLA-DR)
-
ELISA or multiplex bead array kits for cytokine quantification (e.g., IL-2, IFNγ)
-
96-well plates
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Co-culture the PBMCs with multiple myeloma cells in a 96-well plate.
-
Treat the co-cultures with various concentrations of this compound.
-
Incubate for a defined period (e.g., 48-72 hours).
-
For T-cell activation analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
-
Analyze the expression of activation markers on CD4+ and CD8+ T-cell populations by flow cytometry.
-
-
For cytokine production analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines using ELISA or a multiplex bead array.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the pharmacodynamics of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for an ADCC assay.
Conclusion
This compound is a highly potent CELMoD that induces rapid and profound degradation of Ikaros and Aiolos, leading to robust anti-myeloma and immunomodulatory effects. Its distinct mechanism of action and efficacy in resistant settings, coupled with its synergistic potential with other anti-myeloma agents, position it as a promising therapeutic for patients with multiple myeloma. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel protein degraders in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mpbio.com [mpbio.com]
- 11. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 12. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of CC-92480 (Mezigdomide): A Potent Cereblon E3 Ligase Modulator Revolutionizing Hematological Malignancy Treatment
For Immediate Release
In the landscape of hematological malignancy therapeutics, a paradigm shift is underway, driven by a novel class of agents known as Cereblon E3 Ligase Modulators (CELMoDs). At the forefront of this innovation is CC-92480 (mezigdomide), a potent, orally bioavailable compound demonstrating significant promise in heavily pretreated patient populations, particularly in relapsed and refractory multiple myeloma (RRMM). This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, preclinical efficacy, clinical trial data, and the experimental protocols pivotal to its evaluation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound exerts its potent anti-tumor effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] These transcription factors are critical for the survival and proliferation of multiple myeloma cells.[2][3] The degradation of Ikaros and Aiolos leads to the downregulation of key oncogenic signaling pathways, including c-Myc and IRF4, ultimately triggering apoptosis in malignant cells.[1][3]
Furthermore, the degradation of Ikaros and Aiolos in immune cells, such as T-cells and natural killer (NK) cells, results in enhanced immunomodulatory activity. This includes increased T-cell activation and cytokine production (e.g., IL-2 and IFN-γ), contributing to a robust anti-tumor immune response.[1][2]
Preclinical Data: Superior Potency and Broad Activity
Preclinical studies have consistently demonstrated the superior potency of this compound compared to earlier generation immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.
In Vitro Activity
This compound exhibits a significantly higher binding affinity for Cereblon than lenalidomide.[2] This enhanced binding translates to more efficient and rapid degradation of Ikaros and Aiolos.[3] The potent antiproliferative and pro-apoptotic effects of this compound have been observed across a broad panel of multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.[2][3]
| Parameter | This compound | Lenalidomide | Pomalidomide | Reference |
| CRBN Binding IC50 | 0.03 µM | 1.27 µM | - | [2] |
| Antiproliferative IC50 Range (MM cell lines) | 0.04 to >100 nM | - | - | [2] |
In Vivo Models
In xenograft mouse models of multiple myeloma, this compound has demonstrated significant single-agent anti-tumor activity.[4] Notably, synergistic effects were observed when this compound was combined with standard-of-care agents.
| Combination | Tumor Growth Inhibition | Animal Model | Reference |
| This compound + Dexamethasone (B1670325) | -84% (synergistic) | H929-1051 (lenalidomide-resistant) xenograft | [4] |
| This compound + Bortezomib | Near complete or complete tumor regression | Multiple Myeloma xenograft | [4] |
Furthermore, this compound has been shown to enhance the efficacy of the anti-CD38 monoclonal antibody daratumumab by increasing the expression of CD38 on the surface of myeloma cells, thereby augmenting antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[4]
Clinical Development: Promising Efficacy in Heavily Pretreated Patients
The robust preclinical data provided a strong rationale for the clinical investigation of this compound in patients with RRMM. The ongoing Phase 1/2 clinical trials, this compound-MM-001 and this compound-MM-002, are evaluating the safety and efficacy of mezigdomide (B2442610) as a monotherapy and in various combination regimens.
This compound-MM-001: Mezigdomide plus Dexamethasone
This trial is assessing mezigdomide in combination with dexamethasone in patients with RRMM who have received at least three prior lines of therapy.
| Parameter | Dose-Expansion Cohort (n=101) | Reference |
| Overall Response Rate (ORR) | 41% | [5] |
| Median Duration of Response | 7.6 months | [5] |
| Median Progression-Free Survival (PFS) | 4.4 months | [5] |
Encouragingly, responses were observed in patients with high-risk cytogenetics and those previously treated with anti-BCMA therapies.[6]
This compound-MM-002: Mezigdomide in Combination with Other Anti-Myeloma Agents
This study is exploring mezigdomide in combination with other standard treatments for multiple myeloma.
| Combination | Cohort | Overall Response Rate (ORR) | Reference |
| Mezigdomide + Dexamethasone + Daratumumab | B1, B2, B3 | 62.1% - 88.9% | [3] |
| Mezigdomide + Dexamethasone + Bortezomib | Dose-Escalation (A) | 75.0% | [4] |
| Mezigdomide + Dexamethasone + Carfilzomib | Dose-Escalation (C) | 85.2% | [4] |
These early results suggest that mezigdomide-based combinations have the potential to deliver deep and durable responses in a challenging patient population.
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound.
Western Blot for Ikaros and Aiolos Degradation
1. Cell Culture and Treatment:
-
Multiple myeloma cell lines are cultured in appropriate media.
-
Cells are treated with this compound at various concentrations and for different durations.
2. Cell Lysis:
-
Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
5. Protein Transfer:
-
The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
7. Detection and Analysis:
-
The signal is detected using a chemiluminescent substrate.
-
The intensity of the protein bands is quantified using densitometry software, and the levels of Ikaros and Aiolos are normalized to the loading control.
Caspase-3 Activation Assay (Apoptosis)
1. Cell Treatment:
-
Multiple myeloma cells are treated with this compound as described above.
2. Cell Lysis:
-
Cells are lysed to release intracellular contents.
3. Caspase-3 Activity Measurement:
-
The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
The cleavage of the substrate by active caspase-3 is measured using a spectrophotometer or fluorometer.
-
The level of caspase-3 activity is indicative of the extent of apoptosis.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
1. Target Cell Preparation:
-
Multiple myeloma target cells are labeled with a fluorescent dye (e.g., Calcein-AM).
2. Effector Cell Preparation:
-
Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated NK cells, are prepared.
3. Co-culture:
-
The labeled target cells are incubated with the effector cells at a specific effector-to-target ratio in the presence of daratumumab and this compound.
4. Cytotoxicity Measurement:
-
The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
The percentage of specific lysis is calculated based on the fluorescence released from target cells co-cultured with effector cells and antibody, compared to control conditions.
In Vivo Xenograft Mouse Model
1. Cell Implantation:
-
Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human multiple myeloma cells.
2. Tumor Growth Monitoring:
-
Tumor volume is measured regularly using calipers for subcutaneous models.
-
For systemic models, disease progression can be monitored by measuring human immunoglobulin levels in the mouse serum.
3. Treatment Administration:
-
Once tumors are established, mice are treated with this compound, combination agents, or vehicle control via oral gavage.
4. Efficacy Evaluation:
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
At the end of the study, tumors and organs may be harvested for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion and Future Directions
This compound (mezigdomide) has emerged as a highly promising therapeutic agent for hematological malignancies, particularly for patients with relapsed and refractory multiple myeloma who have exhausted other treatment options. Its potent and rapid degradation of Ikaros and Aiolos, leading to direct tumor cell killing and immune stimulation, represents a significant advancement in the field. The encouraging clinical data from ongoing trials, both as a single agent and in combination with standard-of-care therapies, underscore its potential to become a cornerstone of treatment for this challenging disease. Future research will continue to explore optimal combination strategies, mechanisms of resistance, and the potential application of this compound in other hematological malignancies. The development of this novel CELMoD exemplifies the power of targeted protein degradation as a transformative therapeutic modality in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Study to Determine the Recommended Dose and Regimen and to Evaluate the Safety and Preliminary Efficacy of this compound in Combination With Standard Treatments in Participants With Relapsed or Refractory Multiple Myeloma (RRMM) and Newly Diagnosed Multiple Myeloma (NDMM) [clin.larvol.com]
- 4. ashpublications.org [ashpublications.org]
- 5. esmo.org [esmo.org]
- 6. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Landscape of Mezigdomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mezigdomide (B2442610) (formerly CC-92480) is a novel, orally bioavailable cereblon E3 ligase modulator (CELMoD) currently under investigation for the treatment of relapsed/refractory multiple myeloma (RRMM).[1][2][3] As a potent molecular glue, mezigdomide exhibits a distinct mechanism of action by coopting the E3 ubiquitin ligase complex, leading to the targeted degradation of key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This targeted protein degradation results in potent anti-proliferative, pro-apoptotic, and immunomodulatory effects.[2][4] This technical guide provides a comprehensive overview of the chemical properties of mezigdomide, its mechanism of action, and detailed protocols for key experimental assays.
Chemical and Physicochemical Properties
Mezigdomide is a complex small molecule with the chemical formula C32H30FN5O4.[6] Its chemical structure is characterized by a glutarimide (B196013) moiety, which is essential for its interaction with cereblon, linked to a larger aromatic system.
| Property | Value | Reference |
| IUPAC Name | 4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | [7] |
| CAS Number | 2259648-80-9 | [7] |
| Molecular Formula | C32H30FN5O4 | [6] |
| Molecular Weight | 567.62 g/mol | [6] |
| SMILES | C1CC(=O)NC(=O)C@H1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | [7] |
Mechanism of Action and Signaling Pathway
Mezigdomide functions as a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][6] By binding to CRBN, mezigdomide induces a conformational change that promotes the recruitment of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This leads to their polyubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of these transcription factors, which are critical for myeloma cell survival and proliferation, results in downstream anti-myeloma effects, including cell cycle arrest and apoptosis, as well as T-cell activation.[2][6]
Preclinical and Clinical Data
Binding Affinity and Degradation Potency
Mezigdomide demonstrates high-affinity binding to Cereblon, with a reported IC50 value of approximately 0.03 µM.[1] This strong binding translates to potent and rapid degradation of Ikaros and Aiolos.
| Parameter | Value | Cell Line/Assay | Reference |
| Cereblon Binding IC50 | ~0.03 µM | FRET Assay | [1] |
| Aiolos Degradation | Maximal degradation after 3 hours | Patient-derived bone marrow plasma cells | [1] |
| Ikaros Degradation | Near-complete reduction from baseline | Patient-derived bone marrow plasma cells | [1] |
Clinical Efficacy in Multiple Myeloma
Clinical trials have demonstrated promising efficacy of mezigdomide in heavily pretreated RRMM patients.
| Clinical Trial Phase | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Reference |
| Phase 1/2 | Mezigdomide + Dexamethasone | Triple-class refractory RRMM | 40.6% | [1] |
| Phase 1 (dose-escalation) | Mezigdomide + Dexamethasone | RRMM | 24.7% | [1] |
| Phase 2 | Mezigdomide + Dexamethasone | Triple-class refractory RRMM | 40.6% (24.8% ≥ VGPR) | [1] |
VGPR: Very Good Partial Response
Adverse Events
The most common treatment-emergent adverse events (TEAEs) are hematologic in nature.
| Adverse Event (All Grades) | Percentage | Grade 3/4 | Reference |
| Neutropenia | 80.5% | 71.5% | [1] |
| Infections | 74.0% | 40.3% | [1] |
| Anemia | 61.0% | 37.7% | [1] |
| Thrombocytopenia | 50.6% | 23.4% | [1] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of mezigdomide.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of mezigdomide for the Cereblon E3 ligase complex.
References
- 1. Facebook [cancer.gov]
- 2. worldofdtcmarketing.com [worldofdtcmarketing.com]
- 3. ‘Me-Too’ Innovation in Pharmaceutical Markets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Me-too drug - Wikipedia [en.wikipedia.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
CC-92480 (Mezigdomide): A Technical Guide on its Mechanism of Action and Therapeutic Potential Beyond Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-92480, also known as mezigdomide, is a potent, orally bioavailable small molecule that belongs to a novel class of therapeutics called Cereblon E3 Ligase Modulators (CELMoDs). It has demonstrated significant anti-tumor and immunomodulatory activity, particularly in relapsed/refractory multiple myeloma. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and exploring its potential applications in other malignancies. The information is presented to facilitate further research and development of this promising therapeutic agent.
Core Mechanism of Action
This compound exerts its therapeutic effects by binding with high affinity to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
The degradation of Ikaros and Aiolos has a dual anti-cancer effect:
-
Direct Cytotoxicity: In myeloma cells, the loss of Ikaros and Aiolos downregulates the expression of critical survival factors, including c-Myc and IRF4, leading to cell cycle arrest and apoptosis.[4]
-
Immunomodulation: The degradation of these transcription factors in immune cells, particularly T cells and Natural Killer (NK) cells, results in enhanced anti-tumor immunity. This includes increased T-cell activation and proliferation, as well as enhanced production of immunostimulatory cytokines like IL-2.[4][5]
This compound was specifically designed for rapid and maximal degradation of its target proteins, distinguishing it from earlier generation immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[1][2] This enhanced degradation profile is believed to contribute to its potent activity, even in IMiD-resistant multiple myeloma cell lines.[4]
Preclinical Data
In Vitro Studies in Multiple Myeloma
This compound has demonstrated potent and broad antiproliferative activity across a panel of multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.
| Assay Type | Cell Lines | Key Findings | Reference |
| Binding Affinity (IC50) | N/A | This compound: 30 nM (for Cereblon) | [4] |
| Antiproliferative Activity (IC50) | Panel of MM cell lines | 0.04 to 5 nM in sensitive lines | [4] |
| Apoptosis Induction | H929, MM1.S | Increased apoptosis compared to pomalidomide | [6] |
| Ikaros/Aiolos Degradation | MM cell lines | Rapid, deep, and prolonged degradation | [4] |
In Vivo Studies in Multiple Myeloma Xenograft Models
In vivo studies using mouse xenograft models of human multiple myeloma have confirmed the anti-tumor activity of this compound, both as a single agent and in combination with other anti-myeloma therapies.
| Model | Combination Agent | Key Findings | Reference |
| H929-1051 (lenalidomide-resistant) | Dexamethasone (B1670325) | Significant tumor growth inhibition (84% decrease) | [4] |
| H929-1051 (lenalidomide-resistant) | Bortezomib | Complete or near-complete tumor regression | [4] |
| N/A | Daratumumab | Enhanced ADCC and ADCP | [7] |
Potential in Other Cancers: Preclinical Evidence
Emerging preclinical data suggests that the mechanism of action of this compound may be applicable to other hematological malignancies.
-
Acute Myeloid Leukemia (AML): A selective CELMoD agent, CC-90009, which also targets a protein for degradation via the CRL4-CRBN complex, has shown preclinical efficacy in AML models by inducing apoptosis and reducing leukemia stem cells.[8][9] While not this compound, this provides a rationale for exploring CELMoDs in AML.
-
T-cell Lymphoma: The mechanism of Ikaros and Aiolos degradation has been shown to be active in models of lenalidomide-resistant T-cell lymphomas, suggesting a potential therapeutic avenue for this compound.
Further investigation into the expression and dependency on Ikaros and Aiolos in various cancer types is warranted to identify other potential applications for this compound.
Clinical Development in Multiple Myeloma
This compound is being investigated in several clinical trials for patients with relapsed/refractory multiple myeloma. The pivotal phase 1/2 study, this compound-MM-001 (NCT03374085), has provided key efficacy and safety data.
This compound-MM-001 (NCT03374085) Trial
This is a phase 1/2, open-label, multicenter study evaluating this compound alone and in combination with dexamethasone in patients with relapsed and refractory multiple myeloma.
-
Phase 1 (Dose Escalation): The recommended phase 2 dose (RP2D) was determined to be 1.0 mg once daily for 21 out of 28 days.
-
Phase 2 (Dose Expansion): Enrolled patients who were heavily pretreated, with a majority being triple-class refractory.
Table 3: Efficacy Results from the this compound-MM-001 Dose Expansion Cohort
| Patient Population | Overall Response Rate (ORR) | Stringent Complete Response (sCR) / Complete Response (CR) | Very Good Partial Response (VGPR) | Reference |
| Heavily Pretreated RRMM (n=101) | 40.6% | 2.0% (sCR), 3.0% (CR) | 20% | [10] |
| Prior Anti-BCMA Therapy | 50% | - | - | [11] |
Safety Profile: The most common grade 3/4 adverse events are hematologic, including neutropenia, anemia, and thrombocytopenia. These are generally manageable with dose modifications and supportive care.
Ongoing and Planned Clinical Trials
The clinical development of this compound is expanding to include combinations with other standard-of-care and novel agents in various stages of multiple myeloma treatment. The this compound-MM-002 (NCT03989414) study is a platform trial evaluating this compound in combination with bortezomib, carfilzomib, and daratumumab.
Experimental Protocols
The following sections provide generalized protocols for key assays used in the preclinical evaluation of this compound. These should be adapted based on specific experimental needs.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Reagent: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Readout: Measure absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
4.1.2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[12][13][14]
4.1.3. Antibody-Dependent Cellular Cytotoxicity (ADCC) and Phagocytosis (ADCP) Assays
-
Target Cell Preparation: Label target cancer cells with a fluorescent dye (e.g., Calcein AM).
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (NK cells for ADCC, macrophages for ADCP).
-
Co-culture: Co-culture target and effector cells at an appropriate ratio in the presence of a therapeutic antibody (e.g., daratumumab) and this compound.
-
Incubation: Incubate for a defined period (e.g., 4-6 hours for ADCC, 24 hours for ADCP).
-
Readout:
4.1.4. Complement-Dependent Cytotoxicity (CDC) Assay
-
Target Cell Preparation: Prepare a single-cell suspension of the target cancer cells.
-
Antibody and Complement Addition: Incubate the target cells with the therapeutic antibody and a source of complement (e.g., human serum).
-
Incubation: Allow the reaction to proceed for a defined time.
-
Viability Staining: Add a viability dye (e.g., Propidium Iodide) to distinguish live and dead cells.
-
Flow Cytometry: Analyze the cells to determine the percentage of lysed (dead) cells.[1][7][19][20][21]
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[3][22][23][24]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage) and any combination agents according to the planned schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).
Future Directions and Conclusion
This compound (mezigdomide) is a highly potent CELMoD with a well-defined mechanism of action that has demonstrated compelling clinical activity in heavily pretreated multiple myeloma. The dual effects of direct tumor cell killing and immune stimulation provide a strong rationale for its continued development, both as a single agent and in combination with other therapies.
The exploration of this compound in other hematological malignancies, such as AML and T-cell lymphomas, is a promising area for future research. Further preclinical studies are needed to validate the therapeutic potential in these diseases and to identify predictive biomarkers of response. The in-depth understanding of its mechanism and the availability of robust preclinical models will be crucial for guiding the clinical development of this compound beyond multiple myeloma and realizing its full therapeutic potential.
References
- 1. revvity.com [revvity.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. reachmd.com [reachmd.com]
- 5. A Safety, PK and Efficacy Study of this compound Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) [clin.larvol.com]
- 6. A Study to Determine the Recommended Dose and Regimen and to Evaluate the Safety and Preliminary Efficacy of this compound in Combination With Standard Treatments in Participants With Relapsed or Refractory Multiple Myeloma (RRMM) and Newly Diagnosed Multiple Myeloma (NDMM) [clin.larvol.com]
- 7. agilent.com [agilent.com]
- 8. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmo.org [esmo.org]
- 11. myeloma.org [myeloma.org]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for Measurement of Antibody-Dependent Cellular Phagocytosis | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for assessing antibody-dependent cellular phagocytosis by primary murine and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody-dependent Cellular Phagocytosis (ADCP) Assay - Creative Biolabs [creative-biolabs.com]
- 18. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sartorius.com [sartorius.com]
- 20. viviabiotech.com [viviabiotech.com]
- 21. Complement-Dependent Cytotoxicity (CDC) Assay | Sartorius [sartorius.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 24. yeasenbio.com [yeasenbio.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of CC-92480 in Multiple Myeloma (MM) Cells
For Researchers, Scientists, and Drug Development Professionals.
Introduction
CC-92480 (Mezigdomide) is a potent, novel oral Cereblon (CRBN) E3 ligase modulator (CELMoD™) agent with significant single-agent antiproliferative, proapoptotic, and immunomodulatory activities in multiple myeloma (MM).[1][2] As a next-generation immunomodulatory drug (IMiD®), this compound exhibits a higher binding affinity for CRBN compared to lenalidomide (B1683929) and pomalidomide (B1683931).[2][3] This enhanced binding facilitates the rapid and profound degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival and proliferation.[1][4]
The degradation of Ikaros and Aiolos leads to the downregulation of key survival factors for myeloma cells, such as c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately resulting in cell cycle arrest and apoptosis.[1][2] this compound has demonstrated potent tumoricidal activity in MM cell lines, including those that are sensitive, refractory, or have acquired resistance to lenalidomide and pomalidomide.[1] Furthermore, this compound stimulates the immune system by activating T cells and increasing the production of cytokines like interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in multiple myeloma cell lines.
Mechanism of Action: Signaling Pathway
This compound modulates the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex. By binding to CRBN, it induces the recruitment of neosubstrate proteins, primarily the transcription factors Ikaros and Aiolos, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The degradation of Ikaros and Aiolos downregulates the expression of key survival factors for myeloma cells, such as c-Myc and IRF4, ultimately resulting in apoptosis.[1][6]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. focusononcology.com [focusononcology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mezigdomide Treatment of H929 and MM1.S Cell Lines
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
Mezigdomide (formerly CC-92480) is a novel, potent, orally bioavailable Cereblon E3 ligase modulating drug (CELMoD®) with significant anti-tumor and immunomodulatory activities in multiple myeloma (MM).[1][2] It demonstrates superior potency compared to earlier generation immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[3] Mezigdomide binds to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these key transcription factors results in the downregulation of critical survival proteins in myeloma cells, such as c-Myc and interferon regulatory factor 4 (IRF4), ultimately inducing cell cycle arrest and apoptosis.[2][5]
The human multiple myeloma cell lines H929 and MM1.S are well-established and widely utilized preclinical models for investigating MM biology and assessing the efficacy of novel therapeutic agents. These cell lines are known to be sensitive to IMiD-induced degradation of Ikaros and Aiolos. This document provides detailed application notes and protocols for evaluating the efficacy of Mezigdomide using these two cell lines.
Data Presentation: Quantitative Analysis of Mezigdomide Activity
The following tables summarize the representative anti-proliferative and pro-apoptotic activities of Mezigdomide in the H929 and MM1.S multiple myeloma cell lines.
Table 1: Anti-proliferative Activity of Mezigdomide in MM Cell Lines (IC50 Values)
| Cell Line | Mezigdomide IC50 (nM) | Reference |
| H929 | ~1 - 5 | [3][6] |
| MM1.S | ~0.5 - 2 | [3][6] |
Note: IC50 values are representative and can vary based on experimental conditions such as cell density and incubation time. Mezigdomide has been reported to be approximately 100-fold more potent than pomalidomide.[6]
Table 2: Induction of Apoptosis by Mezigdomide in MM Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) | Reference |
| H929 | Mezigdomide (10 nM) | Significant increase vs. control | [2][7] |
| MM1.S | Mezigdomide (5 nM) | Significant increase vs. control | [2][7] |
Note: The percentage of apoptotic cells is a representative value and should be determined empirically for each experiment. A significant increase in Annexin V positive cells is expected following Mezigdomide treatment.
Table 3: Degradation of Ikaros and Aiolos by Mezigdomide
| Cell Line | Treatment (Concentration) | Ikaros Degradation | Aiolos Degradation | Reference |
| H929 | Mezigdomide (10 nM, 24h) | > 90% | > 90% | [2][3] |
| MM1.S | Mezigdomide (5 nM, 24h) | > 90% | > 90% | [2][3] |
Note: Degradation levels are representative and should be quantified by Western blot analysis. Mezigdomide induces rapid and robust degradation of both Ikaros and Aiolos.
Signaling Pathway and Experimental Workflows
Mezigdomide's Mechanism of Action
Caption: Mezigdomide's mechanism of action in multiple myeloma cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of protein degradation.
Experimental Protocols
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines H929 (ATCC® CRL-9068™) and MM1.S (ATCC® CRL-2974™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For H929, 0.05 mM 2-mercaptoethanol (B42355) is also required.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Anti-Proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
H929 or MM1.S cells
-
Culture medium
-
Mezigdomide
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed H929 or MM1.S cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Mezigdomide in culture medium (e.g., from 0.01 nM to 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Add 100 µL of the Mezigdomide dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) to the outer cell membrane.
Materials:
-
H929 or MM1.S cells
-
Culture medium
-
Mezigdomide
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed H929 or MM1.S cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to grow overnight.
-
Treat the cells with Mezigdomide at the desired concentrations (e.g., 1 nM, 5 nM, 10 nM) or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Ikaros and Aiolos Degradation
This assay is used to detect the degradation of Ikaros and Aiolos proteins following Mezigdomide treatment.
Materials:
-
H929 or MM1.S cells
-
Culture medium
-
Mezigdomide
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-c-Myc, anti-IRF4, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed H929 or MM1.S cells and treat with various concentrations of Mezigdomide (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for different time points (e.g., 4, 8, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
References
Application Notes and Protocols for Establishing a CC-92480-Resistant Multiple Myeloma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a multiple myeloma (MM) cell line with acquired resistance to CC-92480 (Mezigdomide), a novel cereblon E3 ligase modulator (CELMoD) agent. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for the specific properties of this compound.
Introduction
This compound is a potent CELMoD that induces rapid and maximal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This degradation leads to potent anti-proliferative and pro-apoptotic effects in multiple myeloma cells.[4][5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[5] Understanding the mechanisms of resistance is crucial for the development of next-generation therapies and combination strategies to overcome it. This document provides detailed protocols for establishing and characterizing a this compound-resistant MM cell line, a critical tool for such research.
Data Presentation
Table 1: Antiproliferative Activity of this compound in Sensitive Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Notes |
| H929 | 0.04 - 5 | Highly sensitive |
| MM1.S | 0.04 - 5 | Highly sensitive |
| Various MM Cell Lines | 0.04 - >100 | A panel of 20 MM cell lines showed a broad range of sensitivity. Approximately half were highly sensitive with IC50 values between 0.04 and 5 nM, while only two cell lines had IC50 values greater than 100 nM.[5][6][7] |
Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line (e.g., H929-R)
| Parameter | Parental Cell Line (H929) | Resistant Cell Line (H929-R) | Fold Resistance |
| This compound IC50 (nM) | ~1 | >100 | >100 |
| Pomalidomide IC50 (µM) | ~0.1 | >10 | >100 |
| Lenalidomide IC50 (µM) | ~1 | >50 | >50 |
| Bortezomib IC50 (nM) | ~5 | ~5 | No significant change |
| Dexamethasone IC50 (µM) | ~0.5 | ~0.5 | No significant change |
| Cereblon (CRBN) Expression | High | Low / Absent | - |
| Ikaros (IKZF1) Expression (Basal) | Present | Present | - |
| Aiolos (IKZF3) Expression (Basal) | Present | Present | - |
| Ikaros/Aiolos Degradation (post this compound) | >90% | <10% | - |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Multiple Myeloma Cell Line
This protocol describes a stepwise method for generating a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.[8]
Materials:
-
Parental multiple myeloma cell line (e.g., H929, MM1.S)
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (Mezigdomide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks (T-25, T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50 of this compound:
-
Culture the parental MM cell line in complete RPMI-1640 medium.
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Initiate Resistance Induction:
-
Seed the parental cells in a T-25 flask at a density of 1 x 10^5 cells/mL in complete medium containing this compound at a concentration equal to the IC50 value.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell viability and proliferation regularly. Initially, a significant proportion of cells will die.
-
-
Dose Escalation:
-
Once the cells recover and resume proliferation (typically after 1-2 weeks), passage them into a new flask with fresh medium containing the same concentration of this compound.
-
After 2-3 successful passages at this concentration, gradually increase the concentration of this compound by 1.5- to 2-fold.[8]
-
Repeat this process of dose escalation, allowing the cells to adapt and proliferate at each new concentration. This process can take several months.[9]
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of drug resistance.[8]
-
The resulting cell line is considered this compound-resistant (e.g., H929-R).
-
-
Maintenance of the Resistant Cell Line:
-
Continuously culture the resistant cell line in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.
-
Freeze aliquots of the resistant cells at various passages for future use.
-
Protocol 2: Characterization of the this compound-Resistant Phenotype
Materials:
-
Parental and this compound-resistant MM cell lines
-
This compound, Pomalidomide, Lenalidomide, Bortezomib, Dexamethasone
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
Antibodies for Western blotting (anti-CRBN, anti-IKZF1, anti-IKZF3, anti-GAPDH)
-
Reagents for Western blotting (lysis buffer, protease inhibitors, etc.)
-
Flow cytometer and antibodies for apoptosis assays (e.g., Annexin V, Propidium Iodide)
Procedure:
-
Determine the IC50 of the Resistant Line:
-
Perform a dose-response assay with this compound on both the parental and resistant cell lines to quantify the degree of resistance. Calculate the fold-resistance by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
-
Assess Cross-Resistance:
-
Determine the IC50 values for other relevant MM drugs, such as pomalidomide, lenalidomide, bortezomib, and dexamethasone, in both parental and resistant cell lines to evaluate the cross-resistance profile.
-
-
Analyze Protein Expression:
-
Prepare whole-cell lysates from both parental and resistant cell lines.
-
Perform Western blotting to assess the expression levels of key proteins in the this compound mechanism of action, including Cereblon (CRBN), Ikaros (IKZF1), and Aiolos (IKZF3).
-
-
Evaluate Ikaros and Aiolos Degradation:
-
Treat both parental and resistant cell lines with a high concentration of this compound (e.g., 1 µM) for 4-24 hours.
-
Perform Western blotting to assess the degradation of Ikaros and Aiolos in response to this compound treatment.
-
-
Measure Apoptosis Induction:
-
Treat parental and resistant cells with increasing concentrations of this compound for 48 hours.
-
Stain the cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for generating a resistant cell line.
Caption: Putative mechanisms of resistance to this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. focusononcology.com [focusononcology.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models in Mezigdomide Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mezigdomide (formerly CC-92480) is a novel and potent oral cereblon E3 ligase modulator (CELMoD™) with significant anti-tumor and immunomodulatory activities. It demonstrates a higher binding affinity to its target, cereblon (CRBN), compared to earlier immunomodulatory agents like lenalidomide (B1683929) and pomalidomide. This enhanced binding leads to the rapid and efficient ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these transcription factors results in direct cytotoxic effects on multiple myeloma (MM) cells and stimulates an anti-tumor immune response.[4][5]
Preclinical studies have consistently shown Mezigdomide's potent anti-proliferative and apoptotic effects in MM, including in cell lines and xenograft models resistant to both lenalidomide and pomalidomide.[1][2][4] Furthermore, Mezigdomide exhibits synergistic activity with other anti-myeloma agents, such as dexamethasone (B1670325) and the proteasome inhibitor bortezomib.[1][6]
These application notes provide detailed protocols for utilizing in vivo xenograft models to evaluate the efficacy of Mezigdomide, both as a monotherapy and in combination with other therapeutic agents.
Mechanism of Action Signaling Pathway
Mezigdomide modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. Upon binding to CRBN, Mezigdomide induces a conformational change that facilitates the recruitment of neosubstrates, primarily Ikaros and Aiolos, to the complex for ubiquitination and subsequent degradation by the proteasome. This targeted degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, leads to downstream anti-tumor effects.
Experimental Protocols
Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model for Mezigdomide Monotherapy
This protocol outlines the establishment of a subcutaneous multiple myeloma xenograft model to assess the anti-tumor efficacy of Mezigdomide as a single agent. The lenalidomide-resistant H929-1051 cell line is recommended for these studies to evaluate Mezigdomide's activity in a clinically relevant resistant setting.
Materials:
-
Cell Line: H929-1051 human multiple myeloma cells (or other suitable MM cell line).
-
Animals: 6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID).
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), PBS, Matrigel (or other extracellular matrix), Mezigdomide (this compound), appropriate vehicle for oral gavage.
-
Equipment: Hemocytometer or automated cell counter, sterile syringes and needles, oral gavage needles, calipers, animal balance.
Procedure:
-
Cell Culture: Culture H929-1051 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer Mezigdomide orally via gavage at the desired dose (e.g., 0.5 - 2 mg/kg).
-
Control Group: Administer an equivalent volume of the vehicle.
-
Treatment Schedule: Administer treatment once daily (QD) for 21 consecutive days.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) as a percentage.
-
Protocol 2: Mezigdomide in Combination with Dexamethasone in a Lenalidomide-Resistant Xenograft Model
This protocol is designed to evaluate the synergistic anti-tumor effects of Mezigdomide in combination with dexamethasone.
Procedure:
Follow the steps outlined in Protocol 1, with the following modifications to the treatment groups:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (Mezigdomide Monotherapy): Mezigdomide administered orally (QD).
-
Group 3 (Dexamethasone Monotherapy): Dexamethasone administered (e.g., intraperitoneally or orally) at a clinically relevant dose.
-
Group 4 (Combination Therapy): Mezigdomide and dexamethasone administered concurrently at their respective doses and schedules.
Experimental Workflow Diagram:
References
- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Promising CELMoD with Potent Anti-Myeloma and Immune-Stimulating Properties [synapse.patsnap.com]
- 4. focusononcology.com [focusononcology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Evaluating the Synergistic Anti-Myeloma Activity of CC-92480 (Mezigdomide) and Dexamethasone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple Myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow.[1] Despite significant therapeutic advances, it remains an incurable disease, necessitating the development of novel treatment strategies.[2][3] CC-92480 (Mezigdomide) is a potent, oral Cereblon E3 Ligase Modulator (CELMoD) agent.[4] It exhibits a powerful anti-myeloma effect by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which triggers the rapid and efficient degradation of key transcription factors Ikaros and Aiolos, leading to myeloma cell apoptosis and immune stimulation.[2][5][6] Dexamethasone (B1670325), a synthetic corticosteroid, is a cornerstone of MM therapy that induces apoptosis in myeloma cells, in part through the inhibition of the NF-κB pathway.[7][8][9] Preclinical and clinical studies have demonstrated a strong synergistic effect when combining this compound and dexamethasone, offering a promising therapeutic approach for patients with relapsed and refractory multiple myeloma (RRMM).[10][11][12] This document provides detailed protocols and data to guide the investigation of this synergistic interaction.
Mechanism of Synergistic Action
The synergy between this compound and dexamethasone arises from their distinct but convergent mechanisms of action, both culminating in the induction of apoptosis in myeloma cells.
-
This compound (Mezigdomide): As a CELMoD, this compound binds to CRBN with high affinity, altering the substrate specificity of the E3 ligase complex.[5][13] This leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][14] The degradation of these proteins, which are critical for myeloma cell survival, results in potent tumoricidal activity and enhanced immune-stimulatory effects.[4][6]
-
Dexamethasone: This glucocorticoid binds to its cytosolic glucocorticoid receptor (GR).[8][9] The activated GR complex translocates to the nucleus, where it mediates anti-myeloma effects, including the transrepression of pro-survival transcription factors like NF-κB.[7][8] This inhibition disrupts critical signaling pathways, including IL-6 signaling, ultimately leading to apoptosis.[7]
The combination of these agents targets two separate critical survival pathways in myeloma cells, leading to enhanced apoptosis and greater tumor growth inhibition than either agent can achieve alone.[12]
Quantitative Data Summary
The synergistic activity of this compound and dexamethasone has been quantified in both preclinical models and clinical trials.
Table 1: Preclinical Synergy Data
This table summarizes the enhanced anti-tumor effect observed in a lenalidomide-resistant xenograft mouse model.
| Treatment Group | Agent(s) | Mean Tumor Growth Inhibition (%) | Synergy Classification | Reference |
| 1 | This compound (single agent) | 34% | - | [2][12] |
| 2 | Dexamethasone (single agent) | 20% | - | [2][12] |
| 3 | This compound + Dexamethasone | 84% | Synergistic | [2][12] |
Table 2: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (this compound-MM-001 Trial)
This table presents the overall response rates from the Phase 1/2 clinical trial investigating this compound in combination with dexamethasone in heavily pretreated patients.
| Patient Cohort | Metric | Value | 95% CI | Reference |
| Phase 1 (Dose-Escalation) | Overall Response Rate (ORR) | 25% | 16% - 36% | [15] |
| Very Good Partial Response (VGPR) or better | 13% | - | [15] | |
| Phase 2 (Dose-Expansion) | Overall Response Rate (ORR) | 41% | 31% - 51% | [15] |
| Stringent Complete Response (sCR) | 2% | - | [15] | |
| Complete Response (CR) | 3% | - | [15] | |
| Very Good Partial Response (VGPR) | 20% | - | [15] | |
| Triple-Class Refractory RRMM | Overall Response Rate (ORR) | 40% | - | [16] |
| Prior Anti-BCMA Therapy | Overall Response Rate (ORR) | 50% | - | [16] |
Experimental Workflow and Protocols
A systematic approach is required to validate the synergy between this compound and dexamethasone. The following workflow outlines the key in vitro and in vivo experiments.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and assess the synergistic effect on cell viability.
Materials:
-
MM cell lines (e.g., H929, MM.1S, OPM-2)
-
RPMI-1640 medium with 10% FBS
-
This compound and Dexamethasone (stock solutions in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MM cells in a 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of culture medium.
-
Drug Preparation: Prepare serial dilutions of this compound and dexamethasone. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Add 50 µL of the drug dilutions (single agent or combination) to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize data to vehicle-treated controls. Calculate IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by single agents and the combination treatment.
Materials:
-
6-well plates
-
Treated MM cells (from a scaled-up version of Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1x10^6 cells in 6-well plates and treat with this compound, dexamethasone, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvest: Collect cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Protein Degradation and Apoptosis Markers
Objective: To confirm the mechanism of action by measuring the degradation of Ikaros/Aiolos and the activation of apoptotic markers.
Materials:
-
Treated MM cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-cleaved Caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cell pellets with cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein levels relative to the loading control.
Protocol 4: In Vivo Xenograft Synergy Study
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and dexamethasone in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma - NSG)
-
Lenalidomide-resistant H929 MM cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Dexamethasone (formulated for intraperitoneal injection)
-
Calipers, animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 H929 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Dexamethasone
-
Group 4: this compound + Dexamethasone
-
-
Treatment Administration: Administer drugs according to a predefined schedule (e.g., this compound daily by oral gavage, dexamethasone weekly by IP injection). The clinical trial protocol for Mezigdomide (this compound) often uses a schedule of 21 days on, 7 days off in a 28-day cycle.[16][17]
-
Monitoring: Measure tumor volume with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Data Analysis: Compare tumor growth inhibition between the combination group and single-agent groups to confirm synergy.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. focusononcology.com [focusononcology.com]
- 3. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reachmd.com [reachmd.com]
- 5. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 6. ashpublications.org [ashpublications.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound + Dexamethasone for Multiple Myeloma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. A Safety, PK and Efficacy Study of this compound Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) [clin.larvol.com]
- 16. myeloma.org [myeloma.org]
- 17. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Experiments with CC-92480 and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-92480 (Mezigdomide) is a novel, potent oral Cereblon E3 ligase modulator (CELMoD™) agent with significant anti-tumor and immunomodulatory activities.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the rapid and efficient degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these substrates has a dual effect: direct cytotoxicity in multiple myeloma (MM) cells and the stimulation of anti-tumor immune responses, primarily through the activation of T cells and Natural Killer (NK) cells.[3][4]
Co-culture experiments are essential in vitro systems to elucidate the complex interplay between tumor cells and immune cells under the influence of therapeutic agents like this compound. These models allow for the quantitative assessment of immune cell activation, proliferation, cytokine secretion, and cytotoxic activity against cancer cells. These application notes provide detailed protocols for establishing co-culture systems to investigate the immunomodulatory effects of this compound.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines
| MM Cell Line | Sensitivity to Lenalidomide/Pomalidomide (B1683931) | This compound IC50 (nM) | Reference |
| MM.1S | Sensitive | 0.5 | [3] |
| H929 | Sensitive | 1.2 | [3] |
| OPM-2 | Refractory | 2.5 | [3] |
| KMS-12-BM | Refractory | 0.04 | [3] |
| MM.1R | Resistant | 4.8 | [3] |
| H929-R | Resistant | 3.7 | [3] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Immunomodulatory Effects of this compound in Co-culture Systems
| Immune Cell Type | Cancer Cell Line | This compound Concentration | Observed Effect | Reference |
| T Cells (in PBMCs) | Multiple Myeloma | 0.1 - 1 µM (inferred) | Increased activation, proliferation, and production of IL-2 and IFN-γ. | [3] |
| NK Cells (in PBMCs) | Multiple Myeloma | 0.1 - 1 µM (inferred) | Enhanced cytotoxic activity against MM cells. | [3][5] |
| T Cells | Not Applicable (stimulated with anti-CD3/CD28) | 1 µM (Pomalidomide) | Increased IFN-γ expression in CD4+ and CD8+ T cells. | [6] |
| NK Cells | Daudi (Burkitt's lymphoma) | 1 µM, 10 µM (Pomalidomide) | Increased NK cell-mediated cytotoxicity. | [7] |
Concentrations for this compound are inferred based on typical effective concentrations of related immunomodulatory drugs (IMiDs) and preclinical data suggesting high potency.
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Co-culture of PBMCs with Multiple Myeloma Cells for Cytotoxicity and Immune Activation Assays
1. Materials
-
This compound (Mezigdomide)
-
Multiple Myeloma (MM) cell line (e.g., MM.1S, H929)
-
Healthy donor peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcein-AM
-
Recombinant human IL-2
-
96-well U-bottom plates
-
Flow cytometry antibodies: anti-CD3, anti-CD8, anti-CD56, anti-CD69, anti-CD25
-
ELISA kits for human IL-2 and IFN-γ
-
Lysis buffer (e.g., 1% Triton X-100)
2. Procedure
2.1. Preparation of Effector Cells (PBMCs)
-
Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count and viability assessment.
-
For NK cell-focused assays, you can pre-stimulate PBMCs with a low dose of IL-2 (e.g., 10-50 U/mL) for 24 hours.
2.2. Preparation of Target Cells (MM Cells)
-
Culture the MM cell line in complete RPMI-1640 medium.
-
Harvest cells in the exponential growth phase and assess viability.
-
For cytotoxicity assays, label the MM cells with Calcein-AM according to the manufacturer's protocol. Typically, incubate cells with 5-10 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the labeled cells twice with medium to remove excess dye.
2.3. Co-culture Setup
-
Resuspend the labeled target MM cells in complete medium and plate 1 x 10^4 cells per well in a 96-well U-bottom plate.
-
Resuspend the effector PBMCs in complete medium. Add the PBMCs to the wells containing target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
-
Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM) to the appropriate wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
For the cytotoxicity assay, include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with lysis buffer).
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator. Incubation times can vary:
-
Cytotoxicity Assay: 4-24 hours.
-
T-cell Activation Assay: 24-72 hours.
-
Cytokine Analysis: 24-72 hours.
-
3. Readouts
3.1. Cytotoxicity Assay (Calcein Release)
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new black-walled 96-well plate.
-
Measure the fluorescence of the released Calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
3.2. T-Cell Activation Assay (Flow Cytometry)
-
Harvest the cells from the co-culture wells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, CD25).
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated (CD69+ or CD25+) T cells within the CD3+/CD8+ population.
3.3. Cytokine Analysis (ELISA)
-
After incubation, centrifuge the co-culture plate at 1000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Perform ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of cytokines in each sample.
Protocol 2: Western Blot for Ikaros and Aiolos Degradation
1. Materials
-
This compound
-
MM cell line or PBMCs
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
2. Procedure
-
Culture MM cells or PBMCs and treat with various concentrations of this compound for different time points (e.g., 1, 4, 8, 24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of Ikaros and Aiolos degradation.[8]
References
- 1. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulation of NK, NKT and B/T cell subtypes in relapsed/refractory multiple myeloma patients treated with pomalidomide along with velcade and dexamethasone and its association with improved progression-free survival [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of Aiolos Levels Post-Mezigdomide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mezigdomide (B2442610) (formerly CC-92480) is a novel, potent oral Cereblon E3 ligase modulator (CELMoD) agent under investigation for the treatment of relapsed/refractory multiple myeloma (MM).[1][2][3][4][5] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the Cullin 4A ring ligase-cereblon (CRL4CRBN) E3 ubiquitin ligase complex.[1][4][6] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates.[4][6] Key among these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7][8]
Aiolos is a member of the Ikaros family of zinc-finger transcription factors and plays a crucial role in lymphocyte development and differentiation.[9][10] In multiple myeloma, Aiolos is overexpressed and contributes to the pathogenesis of the disease by promoting cell proliferation and survival.[8] The degradation of Aiolos is a key anti-myeloma mechanism of Mezigdomide.[1][4] Therefore, monitoring Aiolos protein levels is critical for understanding the pharmacodynamics and efficacy of Mezigdomide.
Western blotting is a widely used and effective technique to qualitatively and quantitatively assess changes in protein levels in response to drug treatment.[6] These application notes provide a detailed protocol for performing Western blot analysis to monitor the degradation of Aiolos in cell lines treated with Mezigdomide.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of Mezigdomide on Aiolos protein levels in a multiple myeloma cell line (e.g., RPMI-8226) after a 24-hour treatment period. Data is presented as the relative band intensity of Aiolos normalized to a loading control (e.g., GAPDH or β-Actin).
| Mezigdomide Concentration (nM) | Relative Aiolos Protein Level (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | ± 0.08 |
| 1 | 0.65 | ± 0.05 |
| 10 | 0.25 | ± 0.03 |
| 100 | 0.05 | ± 0.01 |
| 1000 | < 0.01 | ± 0.005 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of Mezigdomide-induced Aiolos degradation and the general experimental workflow for Western blot analysis.
Caption: Mezigdomide-induced Aiolos degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with Mezigdomide
-
Culture multiple myeloma cells (e.g., RPMI-8226, U-937) in appropriate media and conditions.
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Prepare a stock solution of Mezigdomide in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of Mezigdomide (e.g., 0, 1, 10, 100, 1000 nM) for the desired time points (e.g., 3, 6, 12, 24 hours). Include a vehicle-only control (DMSO).
-
After treatment, harvest the cells for protein extraction.
Cell Lysis and Protein Extraction[12][13][14][15][16]
-
Wash the harvested cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Quantification (BCA Assay)[17][18][19][20][21]
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.
-
Prepare a series of protein standards (e.g., using bovine serum albumin - BSA).
-
Add the standards and unknown samples to a 96-well plate in triplicate.
-
Add the BCA working reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)[22][23]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer[22][24][25][26]
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the sandwich into a transfer apparatus and fill with transfer buffer.
-
Perform the transfer according to the manufacturer's instructions (e.g., wet or semi-dry transfer). For Aiolos (approx. 58 kDa), a standard transfer time of 1-2 hours at 100V (wet transfer) is generally sufficient.
Immunodetection
-
Blocking: After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Aiolos (e.g., Aiolos (D1C1E) Rabbit mAb) in blocking buffer at the recommended dilution (e.g., 1:1000).[10][11][12]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Also, probe for a loading control protein (e.g., GAPDH, β-Actin, or α-Tubulin) to ensure equal protein loading.[13][14][15][16] This can be done by co-incubating with the Aiolos antibody if they are from different host species, or by stripping and re-probing the membrane.
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager).
-
Analyze the band intensities using image analysis software.
-
Normalize the band intensity of Aiolos to the corresponding loading control band intensity for each sample.
-
Plot the relative Aiolos protein levels against the Mezigdomide concentration or time of treatment.
References
- 1. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myeloma.org [myeloma.org]
- 3. Facebook [cancer.gov]
- 4. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mezigdomide for multiple myeloma: a focus on phase 2 trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Aiolos Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Aiolos (D1C1E) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Aiolos (D1C1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Loading Control Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 15. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 16. Loading Control Antibodies | Antibodies.com [antibodies.com]
Application Notes and Protocols for Determining the CRBN Binding Affinity of CC-92480
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-92480, also known as mezigdomide, is a novel and potent Cereblon E3 ligase modulator (CELMoD) agent that has demonstrated significant anti-myeloma activity.[1][2][3] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5][6] The degradation of these factors is crucial for the observed anti-proliferative and immunomodulatory effects of this compound in multiple myeloma.[1][2]
Given the central role of CRBN binding in the therapeutic activity of this compound, accurate and robust methods to quantify this interaction are essential for drug development and mechanistic studies. These application notes provide an overview of the binding affinity of this compound and detailed protocols for a representative competitive binding assay to determine its affinity for CRBN.
Quantitative Data Presentation
This compound exhibits a significantly higher binding affinity for CRBN compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931).[6][7] This enhanced affinity contributes to its superior potency in inducing the degradation of Ikaros and Aiolos.[6]
| Compound | Assay Type | Binding Constant (IC50) | Organism/Construct |
| This compound | Competitive Binding Assay | 0.03 µM | Human CRBN |
| Lenalidomide | Competitive Binding Assay | 1.27 µM | Human CRBN |
| Pomalidomide | Time-Resolved FRET | 1.2 µM | Human CRBN |
| Thalidomide (B1683933) | Surface Plasmon Resonance (Kd) | ~250 nM | Human CRBN |
Note: IC50 and Kd values can vary depending on the specific assay conditions and protein constructs used. The data presented here is for comparative purposes.
Signaling Pathway and Mechanism of Action
This compound acts as a "molecular glue," facilitating the interaction between CRBN and its neosubstrates, Ikaros and Aiolos. This leads to the polyubiquitination of these transcription factors and their subsequent degradation by the proteasome.
Caption: Mechanism of action of this compound.
Experimental Protocols
A competitive binding assay is a common and effective method to determine the binding affinity of a test compound to a target protein. In this case, the assay measures the ability of this compound to displace a fluorescently labeled ligand that is known to bind to CRBN. Fluorescence Polarization (FP) is a suitable technology for this purpose.
Principle of Fluorescence Polarization (FP) Assay
FP is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule, such as the CRBN protein, its tumbling slows down, leading to a higher polarization value. In a competitive assay format, an unlabeled competitor compound (this compound) will displace the fluorescent tracer from the protein, causing a decrease in fluorescence polarization. The IC50 value, the concentration of the competitor that displaces 50% of the bound tracer, can then be determined.
Experimental Workflow for Competitive FP Assay
Caption: Workflow for a CRBN competitive binding assay.
Detailed Protocol: Competitive Fluorescence Polarization Assay
Materials:
-
Purified Recombinant Human CRBN Protein: (e.g., CRBN-DDB1 complex)
-
Fluorescently-labeled CRBN Ligand (Tracer): A thalidomide or pomalidomide analog conjugated to a fluorophore (e.g., Cy5 or a commercial equivalent).
-
This compound: High-purity compound.
-
Pomalidomide: As a positive control.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
384-well, low-volume, black, non-binding surface microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and pomalidomide in 100% DMSO.
-
Create a serial dilution series of this compound and pomalidomide in Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Dilute the purified CRBN protein and the fluorescent tracer to their optimal working concentrations in Assay Buffer. These concentrations should be determined empirically during assay development.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound, pomalidomide (positive control), and buffer/DMSO (negative control) to the wells of the 384-well plate.
-
Add the fluorescent tracer to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization): Contains tracer in Assay Buffer.
-
Tracer + CRBN (for maximum polarization): Contains tracer and CRBN in Assay Buffer.
-
-
-
Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Add the diluted CRBN protein to all wells except the "tracer only" controls.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in polarization for each concentration of the test compound relative to the minimum and maximum polarization controls.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent tracer.
-
Conclusion
The high binding affinity of this compound to Cereblon is a key determinant of its potent anti-myeloma activity. The provided protocols for a competitive fluorescence polarization assay offer a robust method for quantifying this interaction. Accurate determination of CRBN binding affinity is crucial for the continued development and characterization of this compound and other novel CELMoD agents. These assays are valuable tools for structure-activity relationship studies, quality control, and further investigation into the mechanism of action of this promising therapeutic agent.
References
Application Notes and Protocols for Determining CC-92480 Dose-Response Curves using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CC-92480 is a novel, potent, and orally bioavailable cereblon E3 ligase modulating drug (CELMoD) that induces the rapid and deep degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This mechanism of action leads to potent anti-proliferative and apoptotic effects in multiple myeloma (MM) cells, including those that are resistant to conventional therapies.[1][2][3] The determination of dose-response curves is a critical step in the preclinical evaluation of this compound, providing essential information about its potency (e.g., IC50 values) and therapeutic window.
These application notes provide detailed protocols for two common and robust cell viability assays—the MTT and CellTiter-Glo® assays—to generate reliable dose-response curves for this compound in multiple myeloma cell lines.
Mechanism of Action of this compound
This compound exerts its anti-myeloma activity by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. The degradation of these transcription factors, which are crucial for myeloma cell survival, results in cell cycle arrest and apoptosis.[1][2]
Caption: Signaling pathway of this compound leading to apoptosis.
Data Presentation: Quantitative Summary
The following tables provide a summary of key quantitative data for performing cell viability assays with this compound.
Table 1: Recommended this compound Concentration Ranges for Dose-Response Curves
| Cell Line Sensitivity | Starting Concentration | Highest Concentration | Serial Dilution Factor |
| High (e.g., H929) | 0.01 nM | 100 nM | 3-fold or 5-fold |
| Moderate/Unknown | 0.1 nM | 1000 nM | 3-fold or 5-fold |
| Low/Resistant | 1 nM | 10000 nM | 3-fold or 5-fold |
Note: The optimal concentration range should be determined empirically for each cell line. Preclinical studies have shown IC50 values for sensitive MM cell lines to be in the range of 0.04 to 5 nM.[1][2]
Table 2: Recommended Cell Seeding Densities for 96-Well Plates
| Assay Type | Cell Line Proliferation Rate | Seeding Density (cells/well) |
| MTT Assay | Fast | 1,000 - 5,000 |
| Slow | 5,000 - 10,000 | |
| CellTiter-Glo® Assay | Fast | 2,000 - 8,000 |
| Slow | 8,000 - 15,000 |
Note: These are starting recommendations. It is crucial to perform a cell titration experiment to determine the optimal seeding density for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.
Experimental Protocols
General Workflow for Dose-Response Curve Generation
Caption: Step-by-step experimental workflow.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[4]
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., H929, RPMI-8226, MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Sterile PBS
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Culture and harvest multiple myeloma cells in their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine viability (e.g., via trypan blue exclusion).
-
Dilute the cells in complete culture medium to the optimal seeding density (see Table 2).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (see Table 1). The final DMSO concentration should be consistent across all wells and typically not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells).
-
Carefully add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.
-
After the incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization of the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[6]
Materials:
-
This compound
-
Multiple myeloma cell lines
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Sterile PBS
-
96-well opaque-walled plates (white plates are recommended for luminescence assays)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1), but use opaque-walled 96-well plates.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
-
-
CellTiter-Glo® Assay:
-
After the 48-72 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer or a microplate reader with luminescence detection capabilities.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence value of the medium-only blank wells from all other experimental wells.
-
Normalization: Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response variable slope) to fit the data and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell viability.
Caption: Relationship between drug concentration and cell viability.
References
Application Notes and Protocols for Studying CC-92480 using Lentiviral CRBN Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-92480, a novel Cereblon E3 ligase modulating drug (CELMoD), has demonstrated potent anti-myeloma activity. Its mechanism of action is critically dependent on the Cereblon (CRBN) protein. This compound binds to CRBN, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors leads to downstream anti-proliferative and pro-apoptotic effects in multiple myeloma cells. Consequently, the expression level of CRBN is a key determinant of sensitivity to this compound. This document provides detailed application notes and protocols for utilizing lentiviral-mediated knockdown of CRBN to study the CRBN-dependent activity of this compound.
Data Presentation
The following tables summarize the differential effects of this compound on multiple myeloma cells with varying levels of CRBN expression.
Table 1: Anti-proliferative Activity of this compound in CRBN Wild-Type vs. CRBN Knockdown Multiple Myeloma Cells
| Cell Line | CRBN Status | This compound IC50 (nM) | Reference |
| H929 | Wild-Type | 0.5 - 5 | |
| MM.1S | Wild-Type | ~1 | |
| H929 | Low CRBN (Lenalidomide-resistant) | Still sensitive, specific IC50 not provided | |
| MM.1S | CRBN Knockdown | Markedly increased resistance (specific IC50 not provided) |
Table 2: Induction of Apoptosis by this compound in CRBN-Proficient vs. CRBN-Deficient Cells
| Cell Line | CRBN Status | This compound Treatment | Apoptosis (% of cells) | Reference |
| H929 | Wild-Type | 10 nM | Significant increase vs. control | |
| MM.1S | Wild-Type | 10 nM | ~40% | |
| Multiple Myeloma Cells | Complete loss of CRBN | Not specified | Effect prevented |
Table 3: Degradation of Ikaros and Aiolos by this compound in CRBN-Proficient vs. CRBN-Deficient Cells
| Cell Line | CRBN Status | This compound Treatment | Ikaros Degradation | Aiolos Degradation | Reference |
| Multiple Myeloma Cells | Wild-Type | Potent and rapid | Potent and rapid | ||
| Multiple Myeloma Cells | Low CRBN | Robust degradation | Robust degradation | ||
| Multiple Myeloma Cells | Complete loss of CRBN | Effect prevented | Effect prevented |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Lentiviral Knockdown Experimental Workflow
Caption: Experimental workflow for lentiviral-mediated CRBN knockdown.
Experimental Protocols
Lentiviral Production for CRBN Knockdown
This protocol describes the generation of lentiviral particles carrying either a short hairpin RNA (shRNA) or a CRISPR/Cas9 system targeting CRBN.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing CRBN shRNA or sgRNA)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
-
0.45 µm syringe filters
Protocol:
-
Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish to achieve 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 6-8 hours, then replace the medium with fresh complete DMEM.
-
-
Day 4-5: Lentivirus Harvest:
-
Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
Determine the viral titer using a commercially available kit.
-
Transduction of Multiple Myeloma Cells
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, H929)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral supernatant (CRBN knockdown and non-targeting control)
-
Polybrene
-
Puromycin (B1679871) (for selection)
Protocol:
-
Day 1: Seed Multiple Myeloma Cells: Plate the cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
Day 2: Transduction:
-
Add the lentiviral supernatant at the desired Multiplicity of Infection (MOI).
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Day 3 onwards: Selection and Expansion:
-
Replace the virus-containing medium with fresh culture medium.
-
After 48-72 hours post-transduction, begin selection by adding puromycin at a pre-determined optimal concentration.
-
Expand the puromycin-resistant cells to establish stable CRBN knockdown and control cell lines.
-
Validation of CRBN Knockdown
a) Quantitative PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CRBN and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Extract total RNA from both CRBN knockdown and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for CRBN and the housekeeping gene.
-
Calculate the relative expression of CRBN using the ΔΔCt method.
b) Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CRBN, anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
Quantify band intensities using densitometry software.
Cell Viability Assay
Materials:
-
CRBN knockdown and control cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence to determine cell viability.
-
Calculate the IC50 values for each cell line.
Apoptosis Assay
Materials:
-
CRBN knockdown and control cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Treat the cells with this compound at a relevant concentration (e.g., 10 nM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.
Application Notes and Protocols: Mezigdomide in Combination with Bortezomib for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the combination of Mezigdomide (B2442610) (CC-92480) and Bortezomib (B1684674) in preclinical and clinical settings for the treatment of multiple myeloma (MM). Detailed protocols for key assays are included to facilitate the investigation of this promising therapeutic strategy.
Introduction
Mezigdomide is a novel, potent, oral cereblon E3 ligase modulator (CELMoD) agent designed for rapid and maximal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] These transcription factors are critical for the survival and proliferation of myeloma cells.[3] Bortezomib is a first-in-class proteasome inhibitor that disrupts the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors and cell death in cancer cells.[4][5] The combination of Mezigdomide and Bortezomib has demonstrated synergistic anti-myeloma activity in preclinical models and promising efficacy in clinical trials for patients with relapsed/refractory multiple myeloma (RRMM).[6][7]
Mechanism of Action and Synergy
Mezigdomide binds to the cereblon (CRBN) component of the Cullin 4A Ring Ligase (CRL4) E3 ubiquitin ligase complex, altering its substrate specificity to target Ikaros and Aiolos for ubiquitination and subsequent proteasomal degradation.[1][2] Bortezomib reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, preventing the degradation of poly-ubiquitinated proteins, including pro-apoptotic factors.[4][8]
The synergistic effect of this combination is believed to arise from their complementary mechanisms of action. While Mezigdomide targets specific pro-survival transcription factors for degradation, Bortezomib enhances the accumulation of these and other pro-apoptotic proteins by inhibiting the final step of the ubiquitin-proteasome system. This dual-pronged attack on critical cellular pathways leads to enhanced apoptosis and inhibition of tumor growth in multiple myeloma cells.[6][7] Preclinical studies have shown that the combination of Mezigdomide and Bortezomib results in synergistic cytotoxicity and near-complete tumor regression in in vivo models.[9]
Signaling Pathway Diagrams
Caption: Mezigdomide's Mechanism of Action.
Caption: Bortezomib's Mechanism of Action.
Data Presentation
Preclinical Synergy
Preclinical studies have demonstrated the synergistic anti-myeloma activity of Mezigdomide in combination with Bortezomib.
| Cell Line | Assay | Combination Effect | Finding |
| H929, MM1.S | Anti-proliferative | Synergistic | Combination indices <1 indicate a synergistic effect.[6] |
| H929, MM1.S | Apoptosis Induction | Synergistic | Combination increased apoptosis to >90% compared to single agents (20-40%).[6] |
| H929-1051 Xenograft | Tumor Growth Inhibition | Synergistic | Combination significantly inhibited tumor growth (-84%) compared to single agents.[9] |
| In vivo Xenograft | Tumor Regression | Strongly Synergistic | Near complete or complete tumor regression in all animals.[9] |
Clinical Trial Data (NCT03989414)
The Phase 1/2 this compound-MM-002 trial evaluated Mezigdomide in combination with Bortezomib and Dexamethasone (B1670325) (MeziVd) in patients with relapsed/refractory multiple myeloma.
Efficacy of MeziVd in Dose-Escalation Cohort (Cohort A) [2]
| Mezigdomide Dose | Number of Patients (n) | Overall Response Rate (ORR) | Stringent Complete Response (sCR) | Very Good Partial Response (VGPR) | Partial Response (PR) |
| 0.3 mg | 9 | 77.8% | 22.2% | 22.2% | 33.3% |
| 0.6 mg | 9 | 88.9% | 11.1% | 11.1% | 55.6% |
| 1.0 mg | 10 | 60.0% | 10.0% | 30.0% | 20.0% |
Efficacy of MeziVd in Dose-Expansion Cohort (Cohort D) [2]
| Mezigdomide Dose | Number of Patients (n) | Overall Response Rate (ORR) | Stringent Complete Response (sCR) | Complete Response (CR) | Very Good Partial Response (VGPR) | Partial Response (PR) |
| 0.6 mg | 11 | 90.9% | 27.3% | - | 54.5% | 9.1% |
| 1.0 mg | 38 | 84.2% | 7.9% | 10.5% | 44.7% | 21.1% |
Safety Profile of MeziVd (All Grades, Cohort A) [2]
| Adverse Event | Percentage of Patients |
| Neutropenia | 53.6% |
| Anemia | 46.4% |
| Thrombocytopenia | 35.7% |
| Infections | 71.4% |
Experimental Protocols
Experimental Workflow Diagram
Caption: Preclinical Experimental Workflow.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Mezigdomide and Bortezomib, alone and in combination, on the metabolic activity and viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Mezigdomide (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of Mezigdomide and Bortezomib in culture medium.
-
Treat the cells with various concentrations of Mezigdomide, Bortezomib, or the combination for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
Objective: To quantify the induction of apoptosis by Mezigdomide and Bortezomib, alone and in combination, through the measurement of caspase-3 activity.
Materials:
-
Treated multiple myeloma cells (from a parallel experiment to the viability assay)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Protocol:
-
Pellet 1-5 x 10^6 treated and control cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysates.
-
Add 50-200 µg of protein from each lysate to a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Western Blot for Ikaros and Aiolos Degradation
Objective: To qualitatively and quantitatively assess the degradation of Ikaros and Aiolos in response to Mezigdomide treatment.
Materials:
-
Treated multiple myeloma cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Quantify the protein concentration of the cell lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Multiple Myeloma Xenograft Model
Objective: To evaluate the in vivo efficacy of Mezigdomide and Bortezomib, alone and in combination, on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Multiple myeloma cell line (e.g., MM.1S)
-
Matrigel
-
Mezigdomide (formulated for oral administration)
-
Bortezomib (formulated for subcutaneous or intravenous injection)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 MM.1S cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Mezigdomide, Bortezomib, Combination).
-
Administer the treatments according to a predefined schedule (e.g., Mezigdomide orally daily, Bortezomib subcutaneously twice weekly).
-
Measure tumor volume with calipers twice a week using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
The combination of Mezigdomide and Bortezomib represents a promising therapeutic strategy for multiple myeloma, targeting distinct but complementary pathways to induce cancer cell death. The provided application notes and protocols offer a framework for researchers to investigate the synergistic effects of this combination, from in vitro mechanistic studies to in vivo efficacy evaluations. The data from these experiments will be crucial for the continued development and optimization of this combination therapy for patients with multiple myeloma.
References
- 1. ashpublications.org [ashpublications.org]
- 2. onclive.com [onclive.com]
- 3. multiplemyelomahub.com [multiplemyelomahub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Paper: Mezigdomide (MEZI) Plus Dexamethasone (DEX) and Bortezomib (BORT) or Carfilzomib (CFZ) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM): Updated Results from the this compound-MM-002 Trial [ash.confex.com]
- 7. SUCCESSOR-1 Clinical Trial Information | Bristol Myers Squibb [bmsclinicaltrials.com]
- 8. Preliminary data on mezigdomide plus dexamethasone and bortezomib in R/R multiple myeloma | VJHemOnc [vjhemonc.com]
- 9. A Study to Evaluate Mezigdomide, Bortezomib and Dexamethasone (MEZIVd) Versus Pomalidomide, Bortezomib and Dexamethasone (PVd) in Participants With Relapsed or Refractory Multiple Myeloma (RRMM) [ctv.veeva.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming CC-92480 Resistance in Multiple Myeloma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to CC-92480 (Mezigdomide) in multiple myeloma (MM) cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from earlier immunomodulatory drugs (IMiDs)?
This compound is a novel, potent Cereblon E3 Ligase Modulator (CELMoD) agent.[1] Its mechanism relies on binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2] This binding enhances the recruitment of the neosubstrate transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex, leading to their rapid ubiquitination and subsequent proteasomal degradation.[1][3] The degradation of Ikaros and Aiolos results in the downregulation of key myeloma survival factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately inducing apoptosis in myeloma cells.[3][4]
The key difference from earlier IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931) lies in this compound's significantly higher binding affinity for CRBN.[1][3] This enhanced affinity promotes a more efficient, rapid, and profound degradation of Ikaros and Aiolos.[1] Consequently, this compound demonstrates superior anti-myeloma activity, even in cells with acquired resistance to lenalidomide or pomalidomide.[3][5]
Q2: My multiple myeloma cells are showing resistance to this compound. What are the primary resistance mechanisms?
Resistance to this compound, while less frequent than with earlier IMiDs, is primarily associated with alterations that disrupt the drug's core mechanism. These can be broadly categorized as CRBN-dependent and CRBN-independent.
CRBN-Dependent Mechanisms:
-
Genetic Alterations of CRBN : This is the most significant contributor to clinical resistance.[6]
-
Biallelic copy number loss of the CRBN gene leads to a complete absence of the protein, preventing drug engagement.[7]
-
Mutations in the CRBN gene, particularly in the drug-binding domain or the DDB1-binding domain (e.g., R309H), can impair the formation of a functional E3 ligase complex.[7][8]
-
Alternative splicing resulting in the loss of exon 10, which is crucial for the IMiD binding pocket, abrogates drug activity.[7]
-
-
Mutations in Downstream Targets : Mutations in the degron domains of IKZF1 or IKZF3 can prevent their recognition and recruitment by the this compound-bound CRBN complex.[9][10]
-
Alterations in E3 Ligase Complex Components : Mutations in other components of the CRL4CRBN complex, such as CUL4B, have been shown to be acquired after treatment and can contribute to resistance.[9][10]
CRBN-Independent Mechanisms:
-
Upregulation of Survival Pathways : Activation of signaling pathways downstream of Ikaros/Aiolos, such as the IL-6/STAT3 or Wnt/β-catenin pathways, can sustain the expression of IRF4 and MYC, thereby bypassing the effects of this compound.[11]
Q3: How can I experimentally determine the cause of this compound resistance in my cell line?
A systematic approach is recommended to pinpoint the resistance mechanism in your experimental model.
See the Experimental Protocols section below for detailed methodologies for Western Blotting and Gene Sequencing.
Q4: What combination strategies can be used in vitro to overcome this compound resistance?
Combination therapies are a promising strategy to overcome or circumvent resistance.[12]
-
With Dexamethasone (DEX) : This is a standard combination that shows synergistic anti-myeloma effects in vitro and is used in clinical trials.[13]
-
With Proteasome Inhibitors (e.g., Bortezomib (B1684674), BTZ) : Combining this compound with bortezomib has been shown to be synergistic, enhancing the induction of apoptosis.[14] This combination potentiates a G2/M cell cycle arrest.[14]
-
With Anti-CD38 Monoclonal Antibodies (e.g., Daratumumab) : Preclinical studies show that combining this compound with daratumumab results in synergistic anti-tumor activity.[15]
-
With BET Inhibitors (e.g., JQ1) : For resistance mechanisms involving the upregulation of MYC, BET inhibitors can be effective as they work to downregulate MYC transcription.[12]
Q5: My Western blot for Ikaros/Aiolos degradation is not working as expected. What should I check?
Inefficient degradation in a Western blot experiment can be due to technical issues or true biological resistance.
| Possible Cause | Recommended Solution |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. Confirm the absence of CRBN protein via Western blot or sequence the CRBN and IKZF1/3 genes.[6][9] |
| Insufficient Drug Concentration or Incubation Time | This compound is potent, with activity in the low nanomolar range.[1] Perform a dose-response (e.g., 0.1 nM to 1 µM) and time-course (e.g., 2, 4, 8, 24 hours) experiment to optimize conditions. |
| Poor Antibody Quality | Use validated antibodies for IKZF1, IKZF3, and CRBN. Run positive and negative controls (e.g., a sensitive cell line like H929 and a known resistant line). |
| Inefficient Protein Extraction | Ikaros and Aiolos are nuclear proteins. Ensure complete cell lysis and release of nuclear contents. Sonication or the use of a specific nuclear extraction kit may be necessary. |
| Protease Activity | Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation during sample preparation. |
Quantitative Data Summary
Table 1: Binding Affinity and Antiproliferative Activity of this compound
| Compound | CRBN Binding IC₅₀ (µM) | Antiproliferative IC₅₀ Range in MM Cell Lines (nM) | Reference(s) |
|---|---|---|---|
| This compound | 0.03 | 0.04 - 5 (in highly sensitive lines) | [1][3] |
| Lenalidomide | 1.27 | >1000 (in some resistant lines) |[1][3] |
Table 2: Clinical Response to this compound in Combination with Dexamethasone
| Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Reference(s) |
|---|
| This compound-MM-001 (Phase 1/2) | Relapsed/Refractory Multiple Myeloma (RRMM), heavily pretreated | this compound + Dexamethasone | 21% - 41% (dose-dependent) |[13][16][17] |
Key Experimental Protocols
Protocol 1: Western Blotting for IKZF1/IKZF3 Degradation
-
Cell Culture and Treatment : Seed MM cells (e.g., H929, MM.1S) at a density of 0.5 x 10⁶ cells/mL. Treat with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4 hours).
-
Cell Lysis : Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-IKZF1, anti-IKZF3, anti-CRBN, and a loading control like anti-GAPDH or anti-β-actin).
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize IKZF1/IKZF3 signals to the loading control.
Protocol 2: Cell Viability/Antiproliferation Assay
-
Cell Seeding : Plate MM cells in the exponential growth phase into a 96-well opaque-walled plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.
-
Drug Treatment : Prepare serial dilutions of this compound. Add the drug to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle-only control.
-
Incubation : Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment :
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add an equal volume (100 µL) of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to the vehicle-treated controls and plot the dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Protocol 3: Sanger Sequencing of CRBN Exon 10
-
RNA Extraction and cDNA Synthesis : Isolate total RNA from your resistant cell line using an appropriate kit (e.g., RNeasy Kit). Synthesize cDNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification : Design primers flanking exon 10 of the human CRBN gene. Perform PCR using the synthesized cDNA as a template to amplify the target region.
-
Gel Electrophoresis : Run the PCR product on a 1.5% agarose (B213101) gel to confirm the amplification of a product of the expected size.
-
PCR Product Purification : Purify the amplified DNA from the gel or directly from the PCR reaction using a PCR purification kit.
-
Sanger Sequencing : Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility.
-
Sequence Analysis : Align the resulting sequences with the wild-type CRBN reference sequence (e.g., using BLAST or alignment software) to identify any mutations, deletions, or evidence of alternative splicing (e.g., exon skipping).
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. focusononcology.com [focusononcology.com]
- 6. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 11. Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esmo.org [esmo.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. A Safety, PK and Efficacy Study of this compound Monotherapy and in Combination With Dexamethasone in Subjects With Relapsed and Refractory Multiple Myeloma (RRMM) [clin.larvol.com]
- 17. This compound + Other Drugs for Multiple Myeloma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Optimizing Mezigdomide Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of mezigdomide (B2442610) in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mezigdomide?
Mezigdomide is a novel, potent oral cereblon E3 ligase modulator (CELMoD).[1][2] It acts as a "molecular glue" by binding to the cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][3][4] This binding alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][5] The degradation of these transcription factors is central to mezigdomide's potent anti-myeloma and immunomodulatory effects.[4][5]
Q2: What are the downstream effects of Ikaros and Aiolos degradation?
The degradation of Ikaros and Aiolos leads to the downregulation of key oncogenic transcription factors in multiple myeloma, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[6] Notably, IRF4 and MYC can form a positive autoregulatory loop, and the disruption of this circuit is a critical consequence of mezigdomide activity.[1][7] This ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[4][8] Additionally, mezigdomide has immunostimulatory effects, including the activation of T cells.[8]
Q3: What is a typical starting concentration range for mezigdomide in in vitro experiments?
Based on preclinical studies, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro assays with mezigdomide.[3] For initial dose-response experiments, a wider range may be beneficial to determine the optimal concentration for a specific cell line and assay.
Q4: How does the potency of mezigdomide compare to other immunomodulatory drugs (IMiDs)?
Mezigdomide is significantly more potent than earlier-generation IMiDs like lenalidomide (B1683929) and pomalidomide.[4] It exhibits a higher binding affinity for cereblon and is more effective at inducing the degradation of Ikaros and Aiolos.[5] Mezigdomide has demonstrated activity in cell lines that are resistant to both lenalidomide and pomalidomide.[8]
Troubleshooting Guide
Q1: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Uneven Cell Plating: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell density across all wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Pipetting Errors: Inaccurate pipetting of the drug or assay reagents can lead to significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Drug Solubilization: Mezigdomide is typically dissolved in DMSO. Ensure the stock solution is fully dissolved before further dilution in culture media. Precipitates can lead to inconsistent concentrations.
Q2: My cells appear to be resistant to mezigdomide treatment. What should I investigate?
Resistance to mezigdomide can be multifactorial:
-
Low Cereblon (CRBN) Expression: The activity of mezigdomide is dependent on the presence of CRBN. Verify the CRBN expression level in your cell line by Western blot. Low or absent CRBN expression can confer resistance.
-
Drug Concentration and Incubation Time: Ensure that the concentration and duration of mezigdomide treatment are sufficient. A time-course and dose-response experiment is recommended to determine the optimal conditions.
-
Cell Line-Specific Factors: Some cell lines may have intrinsic resistance mechanisms. It is beneficial to test a panel of cell lines if possible.
-
Acquired Resistance: Prolonged exposure to the drug can lead to the development of resistant clones.
Q3: I am having trouble dissolving mezigdomide. What is the recommended procedure?
Mezigdomide is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3]
-
Stock Solution: Prepare a high-concentration stock solution of mezigdomide in 100% DMSO. Gentle warming and sonication may aid in complete dissolution.[9]
-
Working Dilutions: For cell culture experiments, dilute the DMSO stock solution in pre-warmed culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[10]
-
Precipitation: If you observe precipitation upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent or using a lower final concentration.
Q4: I am not observing degradation of Ikaros or Aiolos by Western blot. What could be wrong?
-
Insufficient Treatment Time: The degradation of Ikaros and Aiolos is a rapid process. For initial experiments, a time-course study (e.g., 1, 2, 4, 8, 24 hours) is recommended to identify the optimal time point for maximal degradation.
-
Antibody Issues: Ensure that the primary antibodies for Ikaros and Aiolos are validated for Western blotting and are used at the recommended dilution. Include a positive control cell lysate if available.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and by probing for a loading control protein like GAPDH or β-actin.
-
Proteasome Inhibition: As a negative control, co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of Ikaros and Aiolos, confirming that the degradation is proteasome-dependent.
Data Presentation
Table 1: In Vitro Activity of Mezigdomide in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Parameter | Mezigdomide Concentration | Notes | Reference |
| NCI-H929 | Growth Inhibition | GI50 | 0.05 nM | Parental, IMiD-sensitive cell line. | [11] |
| H929 (Lenalidomide/Pomalidomide Resistant) | Cell Viability | IC50 | 2.3 nM | Resistant to prior generation IMiDs. | [11] |
| H929 R10-1 | Protein Degradation | - | 1 nM, 10 nM, 100 nM | Used for assessing Ikaros/Aiolos degradation. | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of mezigdomide on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Mezigdomide stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of mezigdomide in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the mezigdomide dilutions. Include wells with vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO2, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Ikaros and Aiolos Degradation
Objective: To assess the degradation of Ikaros and Aiolos in response to mezigdomide treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Mezigdomide stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of mezigdomide for various time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of Ikaros and Aiolos protein expression.
Mandatory Visualizations
Caption: Mezigdomide signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal binding protein 2 is a novel tumor suppressor targeting the MYC-IRF4 axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C-terminal binding protein 2 is a novel tumor suppressor targeting the MYC-IRF4 axis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mezigdomide | CC-92480 | cereblon E3 modulator | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Efficacy of CC-92480 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of CC-92480 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell line. What are the potential causes?
A1: Several factors can contribute to the reduced efficacy of this compound. Here are the primary aspects to investigate:
-
Cell Line-Specific Factors:
-
Cereblon (CRBN) Expression: The anti-myeloma activity of this compound is dependent on the presence of Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor.[1] Cell lines with low or absent CRBN expression will exhibit resistance to this compound.[1] It is also important to note that some cell lines can develop resistance through mutations in the CRBN gene.
-
Expression of Downstream Targets: this compound exerts its effects through the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4] Reduced expression or mutations in these target proteins could potentially diminish the cytotoxic effects of the compound.
-
-
Compound Integrity and Handling:
-
Compound Stability: While specific data on the aqueous stability of this compound in cell culture media is limited, it is crucial to consider the potential for degradation over the course of a multi-day experiment. It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Stock Solution Quality: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][5][6] The use of old or hygroscopic DMSO can lead to poor solubility and precipitation of the compound, reducing its effective concentration.[1][6] Stock solutions should be stored at -20°C or -80°C and undergo minimal freeze-thaw cycles.[1][5]
-
-
Experimental Conditions:
-
Assay Duration: The degradation of Ikaros and Aiolos by this compound is a rapid process.[2][4] However, the downstream effects leading to apoptosis and inhibition of proliferation may require longer incubation times. Ensure your assay duration is sufficient to observe the desired biological outcome.
-
Cell Seeding Density: Suboptimal cell density can affect the apparent potency of a compound. It is important to optimize cell seeding density for your specific cell line and assay format.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, potentially reducing their bioavailability. While there is no specific data on this for this compound, it is a factor to consider, especially if using high serum concentrations.
-
Q2: How can we confirm that our cell line is a suitable model for this compound treatment?
A2: To determine if your cell line is a suitable model, you should assess the expression of key proteins in the this compound signaling pathway.
-
Western Blot for Cereblon (CRBN): Confirm the expression of CRBN protein in your cell line. A cell line with no detectable CRBN is unlikely to respond to this compound.
-
Western Blot for Ikaros (IKZF1) and Aiolos (IKZF3): Verify the presence of the primary targets of this compound-mediated degradation.
Q3: What is the expected IC50 range for this compound in sensitive multiple myeloma cell lines?
A3: this compound is a highly potent compound. In a panel of 20 multiple myeloma (MM) cell lines, approximately half showed high sensitivity with IC50 values for antiproliferative activity ranging from 0.04 to 5 nM.[2] Only two cell lines in this panel had IC50 values greater than 100 nM.[2]
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line Characteristics | Number of Cell Lines | IC50 Range (nM) | Reference |
| Sensitive, Acquired Resistance, or Refractory to Lenalidomide/Pomalidomide | ~10 | 0.04 - 5 | [2] |
| Less Sensitive | 2 | > 100 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Ikaros and Aiolos Degradation
This protocol is to confirm the mechanism of action of this compound by detecting the degradation of its target proteins.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Mezigdomide)|CELMoD Agent [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Mezigdomide | this compound | cereblon E3 modulator | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Addressing off-target effects of CC-92480 in research
Welcome to the technical support center for CC-92480. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and troubleshooting experimental challenges with this novel Cereblon E3 Ligase Modulator (CELMoD) agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues that may arise during your research with this compound.
Q1: My experimental results are not what I expected. How can I determine if I'm observing an off-target effect of this compound?
An unexpected phenotype could be due to a variety of factors, including off-target effects. This compound was rationally designed to have high specificity for its primary targets, Ikaros (IKZF1) and Aiolos (IKZF3), with minimized off-target binding.[1][2] However, it is crucial to experimentally validate that the observed effects are mediated by the intended mechanism of action.
A key first step is to determine if the observed effect is Cereblon (CRBN)-dependent, as this compound's primary mechanism relies on CRBN to induce protein degradation.[3][4]
Troubleshooting Workflow: On-Target vs. Off-Target Effect
Q2: I suspect a CRBN-independent off-target effect. What are the next steps?
If your experiments suggest that the observed phenotype is independent of Cereblon, it is important to consider other possibilities. While this compound is designed for high specificity, CRBN-independent effects, though less likely, cannot be entirely ruled out without further investigation.
Experimental Protocols to Investigate CRBN-Independent Effects:
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins inside the cell. An off-target protein would show increased thermal stability in the presence of the compound.
-
Affinity Chromatography/Mass Spectrometry: Immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Broad Kinase Profiling: If the unexpected phenotype is related to cell signaling, a broad panel of kinase activity assays can help determine if this compound is unintentionally inhibiting or activating specific kinases.
Q3: How can I identify novel neosubstrates of this compound in my experimental system?
While Ikaros and Aiolos are the primary targets, CELMoDs can sometimes induce the degradation of other proteins, referred to as neosubstrates. Identifying these can provide insight into secondary on-target effects or bona fide off-target degradation.
Methodology: Proteomics-Based Neosubstrate Identification
-
Experimental Setup:
-
Treat your cell line of interest with this compound at various concentrations and time points.
-
Include a vehicle control (e.g., DMSO).
-
For robust analysis, consider including a control compound, such as pomalidomide, to compare degradation profiles.
-
-
Sample Preparation:
-
Lyse cells and extract proteins.
-
Perform protein quantification to ensure equal loading.
-
-
Mass Spectrometry:
-
Utilize quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) for accurate comparison between treated and control samples.
-
Analyze samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that show a significant decrease in abundance in this compound-treated samples compared to the control.
-
Prioritize proteins that show a dose- and time-dependent degradation profile.
-
To confirm these are direct degradation targets, consider co-treating with a proteasome inhibitor (e.g., bortezomib). A true neosubstrate will be "rescued" from degradation in the presence of the proteasome inhibitor.[4]
-
Q4: My cells are showing resistance to this compound. Is this related to off-target effects?
Resistance to this compound is more commonly associated with on-target mechanisms rather than off-target effects. Preclinical studies have shown that the anti-myeloma activity of this compound is dependent on the presence of Cereblon.
Potential On-Target Mechanisms of Resistance:
-
Downregulation or mutation of CRBN: Reduced levels or mutations in Cereblon can prevent this compound from effectively forming the ternary complex required for target degradation.[3]
-
Mutations in Ikaros or Aiolos: Alterations in the target proteins could prevent their recognition by the this compound-CRBN complex.
Troubleshooting Resistance:
-
Sequence CRBN and target genes: Check for mutations in your resistant cell lines.
-
Quantify CRBN expression: Use Western blot or qPCR to compare CRBN levels in sensitive versus resistant cells.
-
Assess target degradation: Confirm that Ikaros and Aiolos are not being degraded in resistant cells upon this compound treatment.
Data Summary and Signaling Pathways
This compound Potency and Target Degradation
The following table summarizes the enhanced potency of this compound compared to earlier generation immunomodulatory drugs.
| Compound | CRBN Binding (IC50) | Key Substrates Degraded |
| This compound | 0.03 µM | Ikaros (IKZF1), Aiolos (IKZF3) |
| Lenalidomide | 1.27 µM | Ikaros (IKZF1), Aiolos (IKZF3) |
| Pomalidomide | Not specified | Ikaros (IKZF1), Aiolos (IKZF3) |
Data compiled from preclinical studies.[3][4]
Mechanism of Action: On-Target Signaling Pathway
The intended mechanism of action of this compound involves hijacking the Cereblon E3 ubiquitin ligase complex to induce the degradation of Ikaros and Aiolos, leading to downstream anti-myeloma and immunomodulatory effects.
References
Technical Support Center: Managing Mezigdomide Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate the cytotoxic effects of Mezigdomide in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Mezigdomide and how does it work?
Mezigdomide (formerly CC-92480) is a novel, potent oral cereblon E3 ligase modulator (CELMoD™). It works by binding to the cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding alters the substrate specificity of the complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of Ikaros and Aiolos results in both direct anti-proliferative and apoptotic effects in malignant cells, as well as immunomodulatory effects through the activation of T cells and NK cells.[3][4]
Q2: What are the primary cytotoxic effects of Mezigdomide observed in preclinical and clinical studies?
The most prominent cytotoxic effect of Mezigdomide is myelosuppression, with neutropenia being the most common dose-limiting toxicity.[5] This is considered a mechanism-mediated effect due to the role of Ikaros and Aiolos in hematopoietic cell development.[3] Anemia and thrombocytopenia have also been reported.[3] While extensive data on non-hematopoietic primary cells is limited, any compound with anti-proliferative effects can potentially impact other rapidly dividing primary cells.
Q3: I am observing high cytotoxicity in my primary hematopoietic cell cultures. What are the likely causes and how can I troubleshoot this?
High cytotoxicity in primary hematopoietic cells is expected to some extent due to Mezigdomide's mechanism of action. However, if the toxicity is preventing you from achieving your experimental goals, consider the following:
-
Compound Concentration: You may be using a concentration that is too high for your specific primary cell type.
-
Exposure Duration: Continuous exposure may lead to cumulative toxicity.
-
Solvent Toxicity: The vehicle used to dissolve Mezigdomide (e.g., DMSO) could be contributing to cell death.
-
Cell Health and Density: Primary cells are sensitive to their culture conditions. Suboptimal health or seeding density can exacerbate drug-induced toxicity.
Refer to the Troubleshooting Guide for detailed steps on how to address these issues.
Q4: Can I use growth factors to rescue my hematopoietic primary cell cultures from Mezigdomide-induced cytotoxicity?
Yes, co-treatment with hematopoietic growth factors can be a viable strategy to mitigate myelosuppression in vitro. Granulocyte colony-stimulating factor (G-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) can be used to promote the survival and proliferation of neutrophil progenitor cells.[2] This approach can help maintain a healthier culture while studying the specific effects of Mezigdomide on other cell populations or pathways.
Q5: How do I differentiate between a cytotoxic and a cytostatic effect of Mezigdomide in my primary cell cultures?
It is crucial to determine whether Mezigdomide is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic). A decrease in metabolic activity measured by assays like MTT could indicate either. To distinguish between them:
-
Cell Counting: A cytostatic effect will result in a stable cell number over time, whereas a cytotoxic effect will lead to a decrease in viable cell numbers.
-
Specific Assays: Use assays that measure different endpoints. For example, a proliferation assay (e.g., BrdU incorporation) can be compared with a cytotoxicity assay (e.g., LDH release).
-
Cell Cycle Analysis: Flow cytometry can reveal cell cycle arrest (cytostatic) versus an increase in the sub-G1 population, which is indicative of apoptosis (cytotoxicity).[6]
Troubleshooting Guides
Guide 1: Managing High Cytotoxicity in Primary Cell Cultures
This guide provides a systematic approach to troubleshooting and mitigating excessive cytotoxicity observed in primary cell cultures treated with Mezigdomide.
Initial Assessment:
-
Verify Experimental Parameters: Double-check calculations for drug dilutions and ensure the final solvent concentration is non-toxic (typically ≤0.1% DMSO).
-
Assess Baseline Cell Health: Before starting any experiment, ensure your primary cells have high viability (>95%) and are in a healthy state.
-
Confirm with a Secondary Assay: Use an alternative method to confirm the initial cytotoxicity observation (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).
Optimization Strategies:
-
Dose-Response and Time-Course Experiments: This is the most critical step.
-
Dose-Response: Test a wide range of Mezigdomide concentrations (e.g., from picomolar to micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type.
-
Time-Course: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to find a window where the desired biological effect is present with minimal cell death.
-
-
Optimize Culture Conditions:
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Experiment with different serum concentrations (e.g., 2.5%, 5%, 10%) to see if it mitigates cytotoxicity. Be aware that some primary cells require a certain serum level for viability.[7]
-
Cell Seeding Density: Ensure you are using the optimal seeding density for your primary cell type. Low cell density can make cells more susceptible to stress.
-
Illustrative Workflow for Optimizing Mezigdomide Treatment:
Caption: Workflow for optimizing Mezigdomide concentration and culture conditions.
Guide 2: Managing Myelosuppression in Primary Hematopoietic Cultures
This guide focuses on strategies to manage the known myelosuppressive effects of Mezigdomide in in vitro cultures of primary hematopoietic cells (e.g., bone marrow mononuclear cells, CD34+ progenitor cells).
Mitigation Strategies:
-
Co-treatment with Cytokines:
-
G-CSF (Filgrastim): To support the granulocytic lineage, supplement the culture medium with recombinant G-CSF (typical concentration range: 10-100 ng/mL).
-
GM-CSF (Sargramostim): To support both granulocytic and monocytic lineages, use recombinant GM-CSF (typical concentration range: 10-100 ng/mL).[2]
-
-
Use of Co-culture Systems:
Illustrative Data on Cytokine Support:
| Treatment Group | Cell Viability (%) | Neutrophil Progenitor Count (relative to control) |
| Vehicle Control | 100 | 1.0 |
| Mezigdomide (100 nM) | 45 | 0.2 |
| Mezigdomide (100 nM) + G-CSF (50 ng/mL) | 75 | 0.7 |
| Mezigdomide (100 nM) + GM-CSF (50 ng/mL) | 78 | 0.8 |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the IC50 of Mezigdomide in a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
Mezigdomide stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed cells into a 96-well plate at the optimal density for your cell type and allow them to adhere/recover overnight.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Mezigdomide in complete culture medium. A common range to start with is 10 µM down to 1 pM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Mezigdomide or controls.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at 37°C in the dark to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the Mezigdomide concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Differentiating Cytotoxic vs. Cytostatic Effects
Objective: To determine if Mezigdomide is causing cell death or inhibiting proliferation.
Materials:
-
Primary cells and culture reagents
-
Mezigdomide
-
For Cytotoxicity: LDH Cytotoxicity Assay Kit
-
For Proliferation: BrdU Cell Proliferation Assay Kit
-
96-well plates
-
Plate reader (absorbance and/or fluorescence)
Procedure:
-
Experiment Setup:
-
Seed cells in two identical 96-well plates.
-
Treat one plate with a range of Mezigdomide concentrations for the desired time.
-
-
LDH Assay (Cytotoxicity):
-
Follow the manufacturer's protocol for the LDH assay on one of the plates. This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
-
BrdU Assay (Proliferation):
-
Follow the manufacturer's protocol for the BrdU assay on the second plate. This assay measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity from the LDH assay data and the percentage of proliferation inhibition from the BrdU assay data.
-
Compare the results. If there is a high level of LDH release that correlates with a decrease in cell number, the effect is likely cytotoxic. If there is a significant decrease in BrdU incorporation with minimal LDH release, the effect is primarily cytostatic.
-
Signaling Pathway and Workflow Diagrams
Mezigdomide's Mechanism of Action and Downstream Effects
Caption: Mezigdomide's mechanism leading to apoptosis and immunomodulation.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity in primary cell cultures.
References
- 1. mdpi.com [mdpi.com]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety & toxicity evaluation of pooled, allogeneic human bone marrow-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Understanding of Myelomatous Mesenchymal Stromal Cells Extended through Advances in Experimental Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly established myeloma-derived stromal cell line MSP-1 supports multiple myeloma proliferation, migration, and adhesion and induces drug resistance more than normal-derived stroma | Haematologica [haematologica.org]
Technical Support Center: Strategies to Mitigate CC-92480-Induced Neutropenia In Vivo
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with CC-92480, a novel Cereblon E3 Ligase Modulator (CELMoD).
Neutropenia is a common and anticipated on-target toxicity of this compound (mezigdomide), arising from its mechanism of action. This guide offers strategies and detailed experimental protocols to monitor, manage, and mitigate this hematological adverse event in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced neutropenia?
A1: this compound is a CELMoD that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2]. Ikaros is a critical regulator of hematopoietic stem and progenitor cell differentiation. Its degradation by this compound is thought to cause a maturation arrest in the neutrophil lineage within the bone marrow, resulting in a decreased number of circulating mature neutrophils (neutropenia)[3].
Q2: Is this compound-induced neutropenia reversible?
A2: Yes, clinical and preclinical data suggest that this compound-induced neutropenia is generally reversible upon dose interruption or cessation of treatment[1]. The recovery of neutrophil counts is a key parameter to monitor in in vivo studies.
Q3: What are the primary strategies to mitigate this compound-induced neutropenia in vivo?
A3: The primary strategies that can be explored in preclinical models include:
-
Dose and Schedule Modification: Adjusting the dose and frequency of this compound administration can help manage the severity of neutropenia.
-
Co-administration with Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a growth factor that stimulates the production and maturation of neutrophils. Its use is a standard clinical approach for managing chemotherapy-induced neutropenia and has been employed in clinical trials with this compound[4].
-
Co-administration with Dexamethasone (B1670325): Dexamethasone, a corticosteroid, is often administered with this compound in clinical settings. Preclinical evidence in humanized CRBN mice suggests that co-administration of dexamethasone may partially enhance early progenitor populations, potentially mitigating the neutropenic effects of mezigdomide.
Q4: Which in vivo model is most appropriate for studying this compound-induced neutropenia?
A4: A humanized CRBN (hCRBN) mouse model is the most relevant preclinical model. Standard mouse models are not ideal because murine Cereblon has key amino acid differences (specifically I391V) compared to human Cereblon, which can affect its interaction with immunomodulatory drugs like this compound. The hCRBN mouse model, where the murine Crbn gene is replaced with the human CRBN gene, has been shown to recapitulate the neutropenic effects of CELMoDs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Severe and prolonged neutropenia (Absolute Neutrophil Count [ANC] < 0.5 x 10³/µL for >7 days) | High dose of this compound. | Perform a dose-titration study to identify the maximum tolerated dose (MTD) that induces the desired pharmacological effect with manageable neutropenia. |
| Continuous daily dosing schedule. | Explore intermittent dosing schedules (e.g., 21 days on, 7 days off) to allow for neutrophil recovery. | |
| High variability in neutropenia severity between animals | Inconsistent drug administration (e.g., oral gavage technique). | Ensure all personnel are properly trained in the administration technique to guarantee consistent dosing. |
| Biological variability within the animal cohort. | Increase the number of animals per group to improve statistical power and account for individual differences. Ensure all animals are age and sex-matched. | |
| G-CSF administration is not effectively mitigating neutropenia | Suboptimal G-CSF dosage or timing. | Titrate the G-CSF dose (a typical starting range for recombinant murine G-CSF is 5-10 µg/kg/day). Administer G-CSF 24 hours after this compound administration, as earlier administration could potentially increase toxicity to myeloid progenitors. |
| Insufficient duration of G-CSF treatment. | Continue daily G-CSF administration until neutrophil counts recover to baseline levels. Monitor ANC regularly to guide treatment duration. | |
| Unexpected mortality in this compound-treated animals | Severe immunosuppression leading to opportunistic infections. | Maintain animals in a specific pathogen-free (SPF) environment. Implement strict aseptic techniques for all procedures. Consider prophylactic antibiotic administration in the drinking water, though be mindful of potential confounding effects on the experiment. |
Quantitative Data Summary
The following tables summarize representative quantitative data from clinical and preclinical studies. Note that specific preclinical data on the mitigation of this compound-induced neutropenia is limited in publicly available literature, and the values presented for mitigation strategies are based on general principles of managing drug-induced neutropenia.
Table 1: Incidence of Neutropenia with this compound in Clinical Trials
| Study / Cohort | This compound Dose and Schedule | Grade 3/4 Neutropenia Incidence | Febrile Neutropenia Incidence |
| This compound-MM-001 (Phase 1/2) | 1.0 mg daily, 21/28 days + Dexamethasone | 75.2% | 14.9% |
Data from the dose-expansion phase of the this compound-MM-001 trial in patients with relapsed/refractory multiple myeloma.
Table 2: Hypothetical Preclinical Data on Mitigation Strategies for this compound-Induced Neutropenia in hCRBN Mice
| Treatment Group | This compound Dose (mg/kg) | Mitigation Strategy | Neutrophil Nadir (x 10³/µL) | Time to Nadir (Days) | Time to Recovery (Days) |
| Vehicle Control | 0 | None | 4.5 ± 0.8 | N/A | N/A |
| This compound | 1.0 | None | 0.4 ± 0.2 | 7 | >14 |
| This compound + G-CSF | 1.0 | 10 µg/kg/day G-CSF | 1.2 ± 0.5 | 7 | 10 |
| This compound + Dexamethasone | 1.0 | 1 mg/kg/day Dexamethasone | 0.8 ± 0.3 | 7 | 12 |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Neutropenia in hCRBN Mice
Objective: To establish a model of this compound-induced neutropenia and monitor hematological parameters.
Materials:
-
This compound (formulated for oral administration)
-
8-12 week old humanized CRBN (hCRBN) mice
-
Vehicle control for this compound
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer
Procedure:
-
Acclimatization: Acclimatize hCRBN mice for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential to establish baseline neutrophil counts.
-
Drug Administration:
-
Divide mice into a vehicle control group and a this compound treatment group.
-
Administer this compound or vehicle via oral gavage at the desired dose and schedule (e.g., daily for 21 days).
-
-
Blood Monitoring:
-
Collect blood samples at regular intervals (e.g., days 3, 7, 10, 14, 21, and during a recovery period) to monitor changes in absolute neutrophil count (ANC).
-
Perform a CBC with differential on all blood samples.
-
-
Data Analysis:
-
Calculate the mean ANC for each group at each time point.
-
Determine the neutrophil nadir (lowest ANC) and the time to nadir for the this compound treated group.
-
Monitor for signs of toxicity, such as weight loss, lethargy, or signs of infection.
-
Protocol 2: Mitigation of this compound-Induced Neutropenia with G-CSF
Objective: To evaluate the efficacy of G-CSF in ameliorating this compound-induced neutropenia.
Materials:
-
This compound
-
Recombinant murine G-CSF (e.g., filgrastim)
-
Sterile saline for injection
-
hCRBN mice
-
Blood collection and analysis supplies
Procedure:
-
Induce Neutropenia: Administer this compound to a cohort of hCRBN mice as described in Protocol 1.
-
Group Allocation: Divide the mice into the following groups:
-
Vehicle Control + Saline
-
This compound + Saline
-
This compound + G-CSF
-
-
G-CSF Administration:
-
Timing: Begin G-CSF administration 24 hours after the first dose of this compound.
-
Dose and Route: Administer G-CSF subcutaneously (SC) at a dose of 5-10 µg/kg/day.
-
Schedule: Continue daily G-CSF injections for the duration of the this compound treatment or until neutrophil recovery.
-
-
Blood Monitoring and Analysis:
-
Monitor ANC as described in Protocol 1.
-
Compare the neutrophil nadir, time to nadir, and time to recovery between the this compound + Saline and this compound + G-CSF groups.
-
Protocol 3: Evaluation of Dexamethasone Co-administration
Objective: To assess the potential of dexamethasone to mitigate this compound-induced neutropenia.
Materials:
-
This compound
-
Dexamethasone (formulated for oral or parenteral administration)
-
hCRBN mice
-
Blood collection and analysis supplies
Procedure:
-
Group Allocation: Divide hCRBN mice into the following groups:
-
Vehicle Control
-
This compound alone
-
Dexamethasone alone
-
This compound + Dexamethasone
-
-
Drug Administration:
-
Administer this compound and dexamethasone at the desired doses and schedules. For co-administration, drugs can be given concurrently or sequentially, depending on the experimental design.
-
-
Blood Monitoring and Analysis:
-
Monitor ANC as described in Protocol 1.
-
Compare the hematological parameters between the different treatment groups to determine if dexamethasone co-administration alters the severity or duration of neutropenia.
-
Visualizations
Caption: Signaling pathway of this compound-induced neutropenia.
Caption: General experimental workflow for testing neutropenia mitigation strategies.
References
- 1. focusononcology.com [focusononcology.com]
- 2. Neupogen, Nivestym, Nypozi, Releuko, Zarxio (filgrastim, filgrastim-aafi, filgrastim-txid, filgrastim-ayow, filgrastim-sndz, G-CSF) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Expansion of bone marrow neutrophils following G-CSF administration in mice results in osteolineage cell apoptosis and mobilization of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE NOVEL CELMOD AGENT this compound: TRANSLATION OF PRECLINICAL DATA TO... - Wong L - - Jun 12 2020 [library.ehaweb.org]
Technical Support Center: CC-92480 (Mezigdomide) Dose Scheduling Optimization in Xenograft Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose scheduling of CC-92480 (mezigdomide) in preclinical xenograft studies of multiple myeloma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as mezigdomide, is a novel, oral Cereblon E3 Ligase Modulator (CELMoD).[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the E3 ligase, leading to the rapid and potent degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of Ikaros and Aiolos results in direct tumoricidal effects in multiple myeloma cells and stimulates the immune system.[1][4]
Q2: What are the key advantages of this compound over previous generation immunomodulatory drugs (IMiDs®)?
A2: this compound was specifically designed for more efficient and rapid protein degradation compared to earlier IMiDs like lenalidomide (B1683929) and pomalidomide.[2] It exhibits a higher binding affinity for cereblon, leading to a more profound and sustained degradation of Ikaros and Aiolos.[5] This enhanced activity allows this compound to be effective in multiple myeloma cell lines that are resistant to lenalidomide and pomalidomide.[6]
Q3: What preclinical evidence is there for the efficacy of this compound in xenograft models?
A3: Preclinical studies have demonstrated the potent anti-tumor activity of this compound in multiple myeloma xenograft models. A key study utilizing a lenalidomide-resistant H929-1051 human multiple myeloma xenograft model showed that this compound in combination with dexamethasone (B1670325) resulted in significant tumor growth inhibition.[6][7]
Q4: Should I use this compound as a single agent or in combination in my xenograft studies?
A4: While this compound has shown single-agent activity, preclinical data strongly suggests a synergistic effect when combined with other anti-myeloma agents.[8] The combination with dexamethasone, for instance, has shown markedly greater tumor growth inhibition than either agent alone.[6][7] Therefore, for maximal efficacy, combination studies are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suboptimal tumor growth inhibition with single-agent this compound. | Insufficient drug exposure due to suboptimal dosing schedule. | Consider implementing an intermittent dosing schedule (e.g., 21 days on, 7 days off) as explored in clinical trials, which may allow for higher tolerated doses.[9] Evaluate pharmacodynamic markers like Ikaros/Aiolos degradation in tumor tissue to confirm target engagement. |
| Tumor model may have intrinsic resistance mechanisms. | Ensure the xenograft model is appropriate. While this compound is effective in some IMiD-resistant models, extreme resistance or mutations in the cereblon pathway could impact efficacy.[6] | |
| High toxicity or weight loss in xenograft models. | Continuous high-dose scheduling may lead to cumulative toxicity. | Switch to an intermittent dosing schedule to allow for recovery periods. This has been a strategy in clinical development to manage side effects.[9] Reduce the dose of this compound or the combination agent. |
| Variability in tumor response across animals. | Inconsistent drug administration or formulation. | Ensure consistent oral gavage technique and that the vehicle for this compound is appropriate and consistently prepared. |
| Heterogeneity of the tumor xenograft model. | If using a patient-derived xenograft (PDX) model, inherent tumor heterogeneity can lead to varied responses. Increase the number of animals per group to ensure statistical power. | |
| Difficulty in observing synergistic effects with combination therapy. | Inappropriate timing or dose of the combination agent. | Stagger the administration of the two agents to determine the optimal sequence. Titrate the doses of both this compound and the combination agent to find a synergistic and well-tolerated regimen. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Lenalidomide-Resistant Xenograft Model (H929-1051)
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| This compound | 34 | [6][7] |
| Dexamethasone | 20 | [6][7] |
| This compound + Dexamethasone | 84 | [6][7] |
Experimental Protocols
Key Experiment: In Vivo Xenograft Study
-
Cell Line: H929-1051 human multiple myeloma cells (lenalidomide-resistant).
-
Animal Model: Female severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 H929-1051 cells in 50% Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment groups.
-
Dosing Regimen (Example):
-
Vehicle control (oral gavage, daily).
-
This compound (oral gavage, daily or on an optimized intermittent schedule).
-
Dexamethasone (intraperitoneal injection, on a specified schedule).
-
This compound + Dexamethasone.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Body weight changes (as a measure of toxicity).
-
Survival.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumor tissue and/or peripheral blood.
-
Analyze Ikaros and Aiolos protein levels via Western blot or immunohistochemistry to confirm target degradation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (mezigdomide).
Caption: General workflow for a this compound xenograft study.
Caption: Logical approach to optimizing this compound dose scheduling.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Discovery of CRBN E3 Ligase Modulator this compound for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. reachmd.com [reachmd.com]
- 5. xenograft.org [xenograft.org]
- 6. focusononcology.com [focusononcology.com]
- 7. researchgate.net [researchgate.net]
- 8. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
CC-92480 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting variability in experimental results involving the novel Cereblon E3 ligase modulator (CELMoD), CC-92480. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent IC50 values for this compound in our multiple myeloma (MM) cell line panel. What are the potential causes and how can we troubleshoot this?
A1: Variability in IC50 values for this compound across different MM cell lines is expected due to their diverse genetic backgrounds.[1][2] However, inconsistency within the same cell line across experiments can be addressed by considering the following factors:
-
Cereblon (CRBN) Expression Levels: The anti-myeloma activity of this compound is dependent on the presence of Cereblon.[1][2][3] Cell lines with lower or mutated CRBN protein levels may exhibit reduced sensitivity.[2][3]
-
Troubleshooting:
-
Confirm CRBN expression levels in your cell lines via Western blot or qPCR.
-
If using cell lines with acquired resistance to lenalidomide (B1683929) or pomalidomide, be aware that they may have lower levels of CRBN.[2]
-
-
-
Cell Line Authenticity and Passage Number: Misidentified or genetically drifted cell lines can lead to significant variability. High-passage number cell lines may also exhibit altered phenotypes.
-
Troubleshooting:
-
Perform routine cell line authentication (e.g., STR profiling).
-
Use low-passage number cells for all experiments and maintain consistent cell culture conditions.
-
-
-
Assay-Specific Parameters: The specifics of your cell viability assay can influence the outcome.
-
Troubleshooting:
-
Ensure consistent cell seeding density, treatment duration, and reagent incubation times.
-
Refer to the detailed experimental protocol for a standardized cell viability assay.
-
-
Q2: We are not observing the expected degradation of Ikaros and Aiolos after this compound treatment in our Western blot analysis. What could be the issue?
A2: Failure to detect Ikaros and Aiolos degradation is a common issue that can be resolved by systematically evaluating the experimental workflow. This compound is known to induce rapid, deep, and sustained degradation of these proteins.[2][3]
-
Suboptimal Drug Concentration or Treatment Time: The degradation of Ikaros and Aiolos is dose- and time-dependent.
-
Proteasome Inhibition: this compound-mediated degradation of Ikaros and Aiolos is proteasome-dependent.[5]
-
Troubleshooting:
-
Include a positive control by co-treating cells with a proteasome inhibitor (e.g., MG132). This should "rescue" the degradation of the target proteins.[6]
-
-
-
Western Blotting Technique: Issues with the Western blot protocol can lead to a lack of signal.
-
Troubleshooting:
-
Ensure complete protein transfer by checking the membrane with Ponceau S staining.[7]
-
Verify the specificity and optimal dilution of your primary antibodies for Ikaros and Aiolos.[4]
-
Use a reliable loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[4]
-
Refer to the detailed experimental protocol for a standardized Western blot analysis.
-
-
Q3: Our experimental results with this compound in combination with other agents, such as dexamethasone (B1670325) or bortezomib (B1684674), are not showing the expected synergistic effect. Why might this be?
A3: this compound has demonstrated synergistic activity with dexamethasone and bortezomib in multiple myeloma cell lines.[1][8] If you are not observing this, consider the following:
-
Suboptimal Dosing of Combination Agents: The synergistic effect is often concentration-dependent for both this compound and the combination agent.[8]
-
Troubleshooting:
-
Perform a matrix of dose-response experiments with varying concentrations of both this compound and the other agent to identify the optimal synergistic concentrations.
-
-
-
Experimental Model and Timing: The synergy between this compound and proteasome inhibitors like bortezomib can be complex, as proteasome activity is required for this compound's mechanism.[8]
Data Presentation
Table 1: Antiproliferative Activity of this compound in a Panel of Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Resistance Profile |
| MM.1S | 0.04 - 5 | Sensitive |
| H929 | 0.04 - 5 | Sensitive |
| U266 | 0.04 - 5 | Sensitive |
| OPM-2 | 0.04 - 5 | Sensitive |
| RPMI-8226 | 0.04 - 5 | Sensitive |
| KMS-11 | > 100 | Refractory |
| KMS-12-BM | > 100 | Refractory |
| H929-1051 | N/A | Lenalidomide-resistant |
Data synthesized from preclinical studies.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Ikaros and Aiolos Degradation
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros and Aiolos, along with a loading control antibody (e.g., GAPDH or β-actin), overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control.[4]
Visualizations
Caption: this compound mediated degradation of Ikaros and Aiolos.
Caption: General workflow for studying this compound's effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. focusononcology.com [focusononcology.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 8. researchgate.net [researchgate.net]
Preventing degradation of CC-92480 in experimental setups
Welcome to the technical support center for CC-92480 (Mezigdomide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Mezigdomide, is a novel, potent, and orally bioavailable cereblon E3 ligase modulator (CELMoD). It acts as a "molecular glue" to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these factors results in potent anti-myeloma and immunomodulatory effects.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Based on information from various suppliers and the chemical nature of similar compounds, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 0-4°C | Short-term (days to weeks) | ||
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. For concentrations up to 5 mg/mL, sonication and gentle heating up to 60°C may be necessary to fully dissolve the compound. For higher concentrations (e.g., 100 mg/mL), ensure vigorous mixing and use of high-quality DMSO.
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: Is this compound sensitive to light?
A5: There is no specific public data on the photosensitivity of this compound. However, as a general precaution for all small molecule inhibitors, it is advisable to protect solutions from direct light, for example, by using amber vials or by wrapping tubes in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems potentially related to compound degradation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: - Hydrolysis in aqueous media. - Improper storage of stock solutions. - Repeated freeze-thaw cycles. | - Prepare fresh dilutions: Make fresh dilutions of this compound in your final experimental buffer or medium immediately before each experiment. - Check stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from powder. - Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot your DMSO stock solution into single-use volumes. |
| Incomplete Dissolution: - Compound not fully dissolved in DMSO. | - Ensure complete dissolution: When preparing your stock solution, visually inspect for any undissolved particles. Use sonication and gentle warming if necessary. | |
| High variability between replicate experiments | Inconsistent Compound Concentration: - Degradation during the experiment. - Inaccurate pipetting of viscous DMSO stock. | - Minimize incubation time in aqueous solution: Add the compound to your experimental setup as close to the start of the incubation as possible. - Use appropriate pipetting techniques for DMSO: Use positive displacement pipettes or reverse pipetting for accurate handling of viscous DMSO solutions. |
| Precipitation of the compound in cell culture media | Poor Solubility in Aqueous Media: - this compound has pH-dependent solubility and is less soluble at neutral pH. | - Check final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. - Prepare intermediate dilutions: If you need to make a large dilution, consider a serial dilution to avoid shocking the compound into a low-solubility environment. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound, with an emphasis on minimizing potential degradation.
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Immediately before treating the cells, prepare a serial dilution of this compound in your complete cell culture medium. Start with the highest concentration and dilute down. Mix well at each dilution step.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using your preferred method (e.g., MTT, CellTiter-Glo®).
Protocol 2: Western Blot for Ikaros/Aiolos Degradation
-
Cell Treatment:
-
Plate cells in a larger format (e.g., 6-well plate) to obtain sufficient protein lysate.
-
Prepare fresh dilutions of this compound in cell culture medium as described in Protocol 1.
-
Treat cells with this compound or vehicle control for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
Optimizing Flow Cytometry for CC-92480 Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing flow cytometry panels and troubleshooting common issues in studies involving the novel CELMoD® agent, CC-92480. The following information, presented in a question-and-answer format, will help ensure the generation of high-quality, reproducible data for assessing the pharmacodynamic and immunomodulatory effects of this compound in multiple myeloma and other relevant research areas.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be targeting with our flow cytometry assays?
A1: this compound is a potent and rapid-acting Cereblon E3 ligase modulator (CELMoD®). Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding enhances the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. The degradation of Ikaros and Aiolos has dual effects: direct cytotoxicity in myeloma cells and a broad immunomodulatory effect on the tumor microenvironment.
Q2: What are the key pharmacodynamic (PD) markers to assess by flow cytometry when studying this compound?
A2: The primary pharmacodynamic markers for this compound are the intracellular levels of its direct targets, Ikaros and Aiolos, within tumor cells and various immune cell subsets. Flow cytometry is the ideal method to quantify the degradation of these transcription factors in specific cell populations. Additionally, assessing downstream effects on cell viability, proliferation, and immunophenotype are crucial.
Experimental Protocols and Panel Design
A well-designed flow cytometry panel is critical for obtaining meaningful data in this compound studies. Below are detailed methodologies for key experiments and a suggested comprehensive immunophenotyping panel.
Experimental Workflow: Sample Processing to Data Analysis
Caption: A generalized experimental workflow for flow cytometry analysis in this compound studies.
Protocol 1: Intracellular Staining for Ikaros and Aiolos
This protocol is designed for the detection of Ikaros and Aiolos degradation in peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates.
Materials:
-
FACS tubes
-
Phosphate-buffered saline (PBS)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (e.g., Transcription Factor Buffer Set)
-
Fluorochrome-conjugated antibodies (see proposed panel below)
-
Compensation beads
Procedure:
-
Cell Preparation: Isolate PBMCs or bone marrow mononuclear cells using standard density gradient centrifugation.
-
Surface Staining: Resuspend up to 1 x 106 cells in 100 µL of staining buffer. Add the appropriate surface marker antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash: Add 2 mL of permeabilization buffer and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of permeabilization buffer. Add the anti-Ikaros and anti-Aiolos antibodies and incubate for 30-60 minutes at 4°C in the dark.
-
Wash: Add 2 mL of permeabilization buffer, centrifuge, and decant the supernatant.
-
Final Resuspension: Resuspend the cells in 300-500 µL of staining buffer for acquisition on the flow cytometer.
Protocol 2: Cell Proliferation Assay (Ki-67 Staining)
Procedure:
-
Follow steps 1-3 of the intracellular staining protocol for surface staining.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 30 minutes at -20°C.
-
Wash: Wash the cells twice with staining buffer.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of staining buffer and add the anti-Ki-67 antibody. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash: Wash the cells once with staining buffer.
-
Final Resuspension: Resuspend the cells in 300-500 µL of staining buffer for acquisition.
Protocol 3: Apoptosis Assay (Annexin V / Propidium Iodide Staining)
Procedure:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC (or other fluorochrome) and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze by flow cytometry within one hour.
Comprehensive Immunophenotyping Panel for this compound Studies
This proposed 14-color panel is designed for a comprehensive analysis of the effects of this compound on major immune cell subsets. Marker selection is based on the known biology of this compound and common immunophenotyping strategies in multiple myeloma.
| Marker | Fluorochrome | Cell Population(s) Identified | Purpose |
| CD45 | BV510 | All leukocytes | Pan-leukocyte marker for gating |
| CD3 | BV786 | T cells | T cell lineage marker |
| CD4 | APC-H7 | Helper T cells | T cell subset identification |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells | T cell subset identification |
| CD19 | BV605 | B cells | B cell lineage marker |
| CD56 | PE-Cy7 | NK cells, NKT cells, some plasma cells | NK cell and plasma cell marker |
| CD38 | PE | Plasma cells, activated T cells | Plasma cell and activation marker |
| CD138 | APC | Plasma cells | Plasma cell marker |
| PD-1 | BV421 | Exhausted T cells | T cell exhaustion marker |
| TIM-3 | BV711 | Exhausted T cells | T cell exhaustion marker |
| FoxP3 | AF647 | Regulatory T cells | Treg lineage marker |
| Ikaros | FITC | All leukocytes | Primary pharmacodynamic marker |
| Aiolos | AF488 | B cells, Plasma cells, T cells | Primary pharmacodynamic marker |
| Ki-67 | BV650 | Proliferating cells | Proliferation marker |
Troubleshooting Guide
Q3: We are observing high background staining in our intracellular Ikaros/Aiolos channel. What could be the cause?
A3: High background in intracellular staining can be due to several factors:
-
Inadequate Permeabilization: Ensure that the fixation and permeabilization buffers are appropriate for nuclear antigens. Transcription factor-specific buffer sets are often recommended.
-
Antibody Titration: The concentration of your Ikaros and Aiolos antibodies may be too high. It is crucial to titrate each antibody to determine the optimal signal-to-noise ratio.
-
Fc Receptor Binding: Although less common after permeabilization, non-specific binding to Fc receptors can still occur. Consider including an Fc block step before surface staining.
-
Dead Cells: Dead cells can non-specifically bind antibodies. Always include a viability dye in your panel to exclude dead cells from the analysis.
Q4: After this compound treatment, we see a decrease in the MFI of some surface markers on T cells. Is this a technical issue?
A4: Not necessarily. Immunomodulatory drugs like this compound can induce significant changes in the activation state of immune cells. This can lead to the biological downregulation or shedding of certain surface markers. For example, T cell activation can lead to the downregulation of CD62L and the upregulation of activation markers like CD38 and HLA-DR. It is important to:
-
Review the Literature: Check for published data on the effects of this compound or similar drugs on the markers .
-
Use Appropriate Controls: Compare your treated samples to untreated and vehicle-treated controls to confirm that the changes are drug-induced.
-
Consider Alternative Markers: If a key lineage marker is downregulated, consider using other stable markers for that cell population in your gating strategy.
Q5: Our compensation looks incorrect, especially with the bright fluorochromes in our panel. How can we improve this?
A5: Proper compensation is critical for accurate multicolor flow cytometry.
-
Use Single-Stained Controls: Use compensation beads or cells stained with a single fluorochrome for each antibody in your panel.
-
Use Bright Stains for Compensation: Ensure that the single-stained controls are sufficiently bright to allow for accurate calculation of the spillover matrix.
-
Check Instrument Settings: Ensure that the laser delays and PMT voltages are set appropriately and consistently between experiments.
-
Use a Spillover Spreading Matrix (SSM): Modern analysis software can calculate an SSM to help visualize the impact of spillover and identify problematic channels.
Data Presentation
Quantitative data should be summarized in tables for easy comparison between treatment groups.
Table 1: Example of Pharmacodynamic Data Summary
| Cell Population | Parameter | Untreated Control | This compound (Low Dose) | This compound (High Dose) |
| CD4+ T Cells | % Ikaros+ | 95.2 ± 2.1 | 45.3 ± 5.6 | 10.1 ± 3.2 |
| CD8+ T Cells | % Ikaros+ | 96.1 ± 1.8 | 48.9 ± 6.1 | 12.5 ± 4.0 |
| B Cells | % Aiolos+ | 98.5 ± 0.9 | 30.7 ± 4.2 | 5.2 ± 1.9 |
| Myeloma Cells | % Viable (Annexin V-/PI-) | 90.3 ± 3.5 | 65.1 ± 7.8 | 30.8 ± 6.3 |
| CD8+ T Cells | % Ki-67+ | 5.4 ± 1.2 | 15.8 ± 3.1 | 25.2 ± 4.5 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Logical Relationships
This compound Mechanism of Action
Caption: The signaling pathway of this compound leading to Ikaros and Aiolos degradation and subsequent anti-myeloma and immunomodulatory effects.
Gating Strategy for T Cell Subsets
Caption: A hierarchical gating strategy for identifying key T cell subsets in this compound studies.
Validation & Comparative
A Head-to-Head Battle in Lenalidomide-Resistant Multiple Myeloma: CC-92480 vs. Pomalidomide
For researchers, scientists, and drug development professionals navigating the landscape of multiple myeloma therapeutics, the emergence of novel Cereblon E3 ligase modulators (CELMoDs) presents a paradigm shift, particularly in the challenging setting of lenalidomide (B1683929) resistance. This guide provides a comprehensive, data-driven comparison of CC-92480 (mezigdomide), a next-generation CELMoD, and pomalidomide (B1683931), an established immunomodulatory agent (IMiD), in the context of lenalidomide-resistant multiple myeloma (MM) cells.
This technical guide delves into the mechanistic distinctions, comparative efficacy, and the underlying experimental data that define the therapeutic potential of these two agents.
Executive Summary
This compound demonstrates superior potency and efficacy compared to pomalidomide in overcoming lenalidomide resistance in preclinical models of multiple myeloma. This enhanced activity is attributed to its higher binding affinity for the Cereblon (CRBN) E3 ubiquitin ligase, leading to more rapid, profound, and sustained degradation of the key transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This efficient substrate degradation translates to potent anti-proliferative and pro-apoptotic effects, even in MM cells with acquired resistance to both lenalidomide and pomalidomide.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro activity of this compound and pomalidomide in multiple myeloma cell lines, including those resistant to lenalidomide.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50)
| Compound | Cell Line Type | IC50 Range (nM) | Citation |
| This compound | Lenalidomide/Pomalidomide Sensitive & Resistant MM Cell Lines | 0.04 - 5 | [1][2] |
| Pomalidomide | Lenalidomide-Resistant MM Cell Lines | Generally higher and less effective than this compound | [1][2] |
Table 2: Cereblon Binding Affinity (IC50)
| Compound | IC50 (µM) | Citation |
| This compound | 0.03 | [2][3] |
| Lenalidomide | 1.27 | [2][3] |
Note: Direct comparative IC50 for pomalidomide binding to Cereblon was not explicitly stated in the provided search results, but this compound is consistently described as having a higher binding affinity.
Table 3: Ikaros and Aiolos Degradation
| Compound | Degradation Characteristics | Citation |
| This compound | Rapid, deep, and sustained degradation | [2][3] |
| Pomalidomide | Less rapid and efficient compared to this compound | [1][2] |
Mechanism of Action: A Tale of Two Modulators
Both this compound and pomalidomide are classified as immunomodulatory drugs that exert their anti-myeloma effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5][] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][][7][8][9] The degradation of these factors, which are critical for myeloma cell survival, results in downstream anti-proliferative and immunomodulatory effects.[5][10][11]
This compound, a novel CELMoD, is specifically designed for more efficient and potent degradation of Ikaros and Aiolos compared to earlier IMiDs like pomalidomide.[12][13] This enhanced activity is attributed to its higher binding affinity for CRBN and a more effective recruitment of the target substrates to the E3 ligase complex.[2] The result is a more profound and sustained degradation of Ikaros and Aiolos, leading to potent tumoricidal activity even in cells that have developed resistance to lenalidomide and pomalidomide.[1][2][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing these two agents.
Caption: Comparative mechanism of action of Pomalidomide and this compound.
Caption: A typical experimental workflow for comparing this compound and Pomalidomide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed lenalidomide-resistant multiple myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or pomalidomide. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: Plate lenalidomide-resistant MM cells and treat with this compound or pomalidomide at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ikaros, Aiolos, c-Myc, IRF4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cereblon Competitive Binding Assay
-
Assay Principle: This assay measures the ability of a test compound (this compound or pomalidomide) to displace a known fluorescently-labeled ligand that binds to Cereblon.
-
Reagents: Recombinant human Cereblon protein, a fluorescently labeled Cereblon ligand (e.g., a fluorescent derivative of thalidomide), and assay buffer.
-
Assay Procedure: In a microplate, combine the recombinant Cereblon protein and the fluorescent ligand.
-
Compound Addition: Add serial dilutions of this compound or pomalidomide to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence polarization or a similar signal that changes upon ligand binding.
-
Data Analysis: A decrease in the fluorescence signal indicates displacement of the labeled ligand by the test compound. Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the labeled ligand.
Conclusion
The preclinical data strongly suggest that this compound is a more potent and effective agent than pomalidomide in the context of lenalidomide-resistant multiple myeloma. Its enhanced mechanism of action, characterized by superior Cereblon binding and more efficient degradation of Ikaros and Aiolos, provides a clear rationale for its clinical development and potential to address the unmet need in patients who have relapsed or become refractory to current immunomodulatory therapies. Further clinical investigation is warranted to fully elucidate the therapeutic advantage of this compound in this patient population.
References
- 1. focusononcology.com [focusononcology.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Discovery of CRBN E3 Ligase Modulator this compound for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
A Head-to-Head Comparison of Mezigdomide (CC-92480) and Other Cereblon E3 Ligase Modulators (CELMoDs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of multiple myeloma treatment is rapidly evolving with the advent of novel therapeutic agents. Among these, the Cereblon E3 Ligase Modulators (CELMoDs) have emerged as a promising class of oral drugs, demonstrating significant activity in patients with relapsed and refractory disease. This guide provides a detailed head-to-head comparison of mezigdomide (B2442610) (formerly CC-92480), a potent next-generation CELMoD, with other agents in its class and its predecessors, the immunomodulatory drugs (IMiDs).
Superior Potency and Efficacy in Preclinical Models
Mezigdomide (this compound) is a novel CELMoD agent designed for rapid and maximal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.[1][2] Preclinical studies have consistently demonstrated the superior potency of mezigdomide compared to earlier generation IMiDs like lenalidomide (B1683929) and pomalidomide, and even other CELMoDs such as iberdomide.[3][4] This enhanced activity is attributed to its higher binding affinity for the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][5]
In vitro studies have shown that mezigdomide induces a more rapid, deep, and sustained degradation of Ikaros and Aiolos.[2][5] This leads to potent antiproliferative and pro-apoptotic effects across a wide range of multiple myeloma cell lines, including those that have developed resistance to lenalidomide and pomalidomide.[2][6] The superior efficacy of mezigdomide is also observed in its ability to effectively recruit Ikaros to the CRBN E3 ligase complex, leading to more extensive cellular ubiquitination and subsequent degradation.[2][6]
Quantitative Comparison of Preclinical Activity
| Compound | Cereblon Binding Affinity (IC50) | Antiproliferative Activity (IC50 Range in MM Cell Lines) |
| Mezigdomide (this compound) | 0.03 µM [2] | 0.04 to 5 nM [2] |
| Lenalidomide | 1.27 µM[2] | > 100 nM in many resistant lines[6] |
| Pomalidomide | ~3 µM[7] | Variable, with resistance common[6] |
| Iberdomide (CC-220) | ~150 nM[7] | More potent than lenalidomide/pomalidomide[7][8] |
Mechanism of Action: Enhanced Protein Degradation
CELMoDs exert their anti-myeloma effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. By binding to Cereblon, they recruit neosubstrates, primarily Ikaros and Aiolos, for ubiquitination and subsequent proteasomal degradation. The degradation of these transcription factors leads to the downregulation of key oncogenic proteins such as c-Myc and IRF4, ultimately inducing apoptosis in myeloma cells.[2][6] Mezigdomide's higher affinity for Cereblon enhances this process, leading to more efficient and profound degradation of its targets compared to other CELMoDs and IMiDs.[1][2]
Caption: Mechanism of action of Mezigdomide (this compound).
Clinical Efficacy in Relapsed/Refractory Multiple Myeloma
Clinical trials have translated the promising preclinical data of mezigdomide into significant clinical activity in heavily pretreated patients with relapsed/refractory multiple myeloma (RRMM). The this compound-MM-001 trial, a phase 1/2 study, demonstrated encouraging efficacy and a manageable safety profile for mezigdomide in combination with dexamethasone.[9]
| Trial | Treatment | Patient Population | Overall Response Rate (ORR) |
| This compound-MM-001 (Phase 2 Expansion) | Mezigdomide + Dexamethasone | Heavily pretreated RRMM (median 6 prior regimens) | 40.6% [10] |
| CC-220-MM-001 (Iberdomide) | Iberdomide + Dexamethasone | Heavily pretreated RRMM | ~30% (monotherapy)[8] |
| - | Pomalidomide + Dexamethasone | RRMM | ~30% |
Notably, mezigdomide has shown efficacy in patients who are refractory to prior IMiD therapies, including lenalidomide and pomalidomide, as well as in patients with high-risk cytogenetics and extramedullary disease.[3][10] Ongoing phase 3 trials, such as SUCCESSOR-2 (NCT05552976), are further evaluating mezigdomide in combination with other standard-of-care agents.[11]
Experimental Protocols
In Vitro Cereblon Binding Assay
Objective: To determine the binding affinity of CELMoDs to the Cereblon E3 ligase complex.
Methodology: A competitive binding assay is utilized.[2]
-
A fluorescently labeled (e.g., Cy-5) CELMoD analog with known binding to Cereblon is used as a tracer.
-
Recombinant Cereblon protein is incubated with the tracer.
-
Increasing concentrations of the test compound (e.g., mezigdomide, lenalidomide) are added to compete with the tracer for binding to Cereblon.
-
The displacement of the fluorescent tracer is measured using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The 50% inhibitory concentration (IC50), the concentration of the test compound required to displace 50% of the tracer, is calculated to represent the binding affinity.
Antiproliferative Assay
Objective: To assess the cytotoxic effects of CELMoDs on multiple myeloma cell lines.
Methodology:
-
Multiple myeloma cell lines, including those sensitive and resistant to IMiDs, are cultured under standard conditions.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (e.g., mezigdomide, pomalidomide).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.
Ikaros and Aiolos Degradation Assay
Objective: To quantify the degradation of Ikaros and Aiolos proteins following treatment with CELMoDs.
Methodology:
-
Multiple myeloma cells or peripheral blood mononuclear cells (PBMCs) are treated with the test compounds for various durations.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentrations are determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (Western blotting).
-
The membranes are probed with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH).
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using densitometry. The levels of Ikaros and Aiolos are normalized to the loading control to determine the extent of degradation.
-
Alternatively, flow cytometry can be used to measure intracellular protein levels in specific cell populations.[12]
Caption: General workflow for evaluating CELMoD candidates.
Conclusion
Mezigdomide (this compound) represents a significant advancement in the development of CELMoDs for the treatment of multiple myeloma. Its superior preclinical potency, characterized by high-affinity binding to Cereblon and efficient degradation of Ikaros and Aiolos, translates into promising clinical activity, even in heavily pretreated and IMiD-refractory patient populations. Ongoing clinical trials will further define the role of mezigdomide in the evolving treatment paradigm for multiple myeloma, both as a single agent and in combination with other therapies. The data presented in this guide underscore the potential of mezigdomide to overcome existing treatment resistance and improve outcomes for patients with this challenging malignancy.
References
- 1. onclive.com [onclive.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Benefits of CELMoDs over IMiDs in multiple myeloma | VJHemOnc [vjhemonc.com]
- 4. ASCO 2020: CELMoDs as a New Drug Class in Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 5. researchgate.net [researchgate.net]
- 6. focusononcology.com [focusononcology.com]
- 7. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 9. Validate User [ashpublications.org]
- 10. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multiplemyelomahub.com [multiplemyelomahub.com]
- 12. ashpublications.org [ashpublications.org]
Unveiling the Potent Mechanism of CC-92480: A Comparative Guide for Researchers
A deep dive into the validation of CC-92480's mechanism of action, offering a comparative analysis with other Cereblon E3 ligase modulators. This guide provides researchers, scientists, and drug development professionals with key experimental data, detailed protocols, and visual pathway representations to facilitate informed research and development decisions.
This compound, also known as mezigdomide, is a novel, potent, and orally bioavailable Cereblon (CRBN) E3 ligase modulator (CELMoD) that has demonstrated significant antitumor and immunomodulatory activity in preclinical and clinical settings, particularly in multiple myeloma.[1][2] Its mechanism of action centers on the targeted degradation of key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), leading to profound anti-proliferative and pro-apoptotic effects in malignant cells.[3][4] This guide provides a comprehensive comparison of this compound with its predecessors, lenalidomide (B1683929) and pomalidomide (B1683931), as well as its contemporary, iberdomide, supported by experimental data.
Comparative Efficacy: A Quantitative Overview
The enhanced potency of this compound is evident in its superior binding affinity to Cereblon and its more efficient degradation of Ikaros and Aiolos. This translates to potent anti-proliferative activity across a wide range of multiple myeloma cell lines, including those resistant to lenalidomide and pomalidomide.[1][5]
| Parameter | This compound (Mezigdomide) | Iberdomide (CC-220) | Pomalidomide | Lenalidomide |
| Cereblon Binding Affinity (IC50) | ~30 nM[3] | ~150 nM | ~1.2 µM | ~1.27 µM[3] |
| Ikaros & Aiolos Degradation | Rapid, deep, and sustained[3][5] | Faster and more profound than pomalidomide | Slower and less complete than CELMoDs | Slower and less complete than pomalidomide and CELMoDs |
| Anti-Proliferative Activity (IC50 in MM cell lines) | 0.04 to >100 nM[5] | Effective in resistant lines | Less effective in resistant lines | Higher IC50 values than pomalidomide |
Delving into the Mechanism: The CRL4-CRBN Pathway
This compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. By binding to Cereblon, it induces a conformational change that promotes the recruitment of neosubstrates, Ikaros and Aiolos, to the complex. This leads to their polyubiquitination and subsequent degradation by the proteasome. The depletion of these critical transcription factors disrupts the survival and proliferation of myeloma cells.[5][6]
Experimental Validation: Protocols for Key Assays
The validation of this compound's mechanism of action relies on a series of well-defined experimental procedures. Below are the methodologies for key assays used to characterize its activity.
Cereblon Binding Affinity Assay (Competitive Displacement)
This assay quantifies the binding affinity of a compound to Cereblon by measuring its ability to displace a known fluorescent ligand.
Protocol:
-
Reagents and Materials: Recombinant human CRL4-CRBN complex, fluorescently labeled Cereblon ligand (e.g., a Cy-5 labeled CELMoD analog), test compounds (this compound, lenalidomide, etc.), assay buffer, and microplates.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, incubate the CRL4-CRBN complex with the fluorescent ligand in the presence of varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Measure the fluorescence intensity, which is proportional to the amount of fluorescent ligand bound to Cereblon.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Ikaros and Aiolos Degradation Assay (Western Blot)
This assay is used to visualize and quantify the degradation of Ikaros and Aiolos in cells treated with CELMoDs.
Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, H929) and treat with various concentrations of this compound or other compounds for different time points.
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin). e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound or other test compounds to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the compound concentration and calculate the IC50 value.
Conclusion
The preclinical data robustly validates the mechanism of action of this compound as a potent and efficient degrader of Ikaros and Aiolos. Its superior Cereblon binding affinity and enhanced degradation kinetics translate into potent anti-proliferative and pro-apoptotic activity, even in drug-resistant contexts. The experimental protocols provided herein offer a framework for researchers to independently verify and further explore the molecular pharmacology of this compound and other CELMoDs. This comparative guide underscores the significant advancements in the development of targeted protein degraders and highlights the promising therapeutic potential of this compound in multiple myeloma and potentially other hematological malignancies.
References
- 1. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Mezigdomide Demonstrates Superior Preclinical and Clinical Activity Over Pomalidomide in Multiple Myeloma
A comprehensive analysis of available data indicates that mezigdomide (B2442610), a novel cereblon E3 ligase modulator (CELMoD), exhibits enhanced potency and efficacy compared to the established immunomodulatory agent pomalidomide (B1683931) in the context of multiple myeloma (MM). This superiority is attributed to its distinct molecular mechanism, leading to more profound degradation of key target proteins and translating to improved anti-tumor activity, particularly in relapsed/refractory patient populations.
Mezigdomide has been engineered for greater binding affinity to the cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This enhanced interaction results in a more efficient and deeper degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival and proliferation.[3][4][5] Preclinical studies have consistently shown that mezigdomide is significantly more potent than pomalidomide, with some analyses suggesting it is 20 to 40 times more potent in inducing tumor cell death.[6] This increased potency allows mezigdomide to overcome resistance to both lenalidomide (B1683929) and pomalidomide.[1][3][4]
Clinical trial data further supports the superior activity of mezigdomide. In heavily pretreated patients with relapsed/refractory multiple myeloma (RRMM), including those refractory to pomalidomide, mezigdomide-based regimens have demonstrated notable overall response rates (ORRs).[3][7] For instance, in the CC-92480-MM-001 phase 1/2 trial, mezigdomide in combination with dexamethasone (B1670325) achieved an ORR of 40.6% in triple-class-refractory patients.[3] Moreover, in patients refractory to prior pomalidomide treatment, mezigdomide combined with bortezomib (B1684674) and dexamethasone or carfilzomib (B1684676) and dexamethasone showed ORRs of 76.9% and 83.3%, respectively.[3]
Comparative Efficacy Data
| Metric | Mezigdomide | Pomalidomide | Source(s) |
| Cereblon Binding Affinity | 10-20 times higher than immunomodulatory agents | Lower than mezigdomide | [1][2] |
| Ikaros/Aiolos Degradation | More profound and rapid | Less profound and rapid | [1][2] |
| In Vitro Potency | 20-40 times more potent than pomalidomide in some models | Less potent than mezigdomide | [6] |
| ORR in Triple-Class-Refractory RRMM (with dexamethasone) | 40.6% | Not directly compared in the same study | [3] |
| ORR in Pomalidomide-Refractory RRMM (with Vd) | 76.9% | N/A | [3] |
| ORR in Pomalidomide-Refractory RRMM (with Kd) | 83.3% | N/A | [3] |
Mechanism of Action: A Tale of Enhanced Degradation
Mezigdomide and pomalidomide share a fundamental mechanism of action, leveraging the cell's own protein disposal system to eliminate key cancer-promoting proteins. Both drugs act as "molecular glues," binding to cereblon and altering its substrate specificity. This leads to the recruitment of Ikaros and Aiolos to the E3 ubiquitin ligase complex, their subsequent ubiquitination, and degradation by the proteasome. However, the superior binding affinity of mezigdomide to cereblon results in a more stable and efficient complex, leading to a more pronounced and sustained degradation of these target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mezigdomide plus dexamethasone show ‘preliminary efficacy’ for refractory multiple myeloma | Institut SERVIER [institut-servier.com]
- 6. Novel CELMoD Agents for Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 7. Relapsed or Refractory Multiple Myeloma Mezigdomide Plus Dexamethasone - The ASCO Post [ascopost.com]
A Comparative Guide: CC-92480 (Mezigdomide) vs. Standard-of-Care in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Cereblon E3 Ligase Modulator (CELMoD), CC-92480 (mezigdomide), against established standard-of-care therapies for multiple myeloma (MM). The information presented is collated from preclinical and clinical data to support research and drug development efforts in this field.
Introduction to this compound
This compound, also known as mezigdomide, is a potent, orally administered CELMoD agent.[1] It represents a next-generation immunomodulatory agent designed for rapid and maximal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for myeloma cell survival.[3][4] By binding to the Cereblon (CRBN) E3 ubiquitin ligase complex with high affinity, this compound enhances the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos, leading to potent anti-myeloma and immunomodulatory effects.[3][4][5] This mechanism of action has shown promise in both preclinical models and clinical trials, particularly in patients with relapsed or refractory multiple myeloma (RRMM), including those resistant to standard immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide.[4][6][7]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound against standard-of-care MM drugs based on available preclinical and clinical data.
Table 1: Preclinical Efficacy of this compound vs. IMiDs
| Parameter | This compound (Mezigdomide) | Lenalidomide | Pomalidomide | Reference |
| CRBN Binding Affinity (IC50) | 0.03 µM | 1.27 µM | Not specified | [1][4] |
| Anti-proliferative Activity (IC50) in MM Cell Lines | 0.04 to 5 nM (in highly sensitive lines) | Not specified | Not specified | [3][4] |
| Ikaros/Aiolos Degradation | Rapid, deep, and sustained | Less efficient | Less efficient | [1][4] |
| Activity in IMiD-Resistant MM Cells | Potent antiproliferative and pro-apoptotic effects | Resistant | Resistant | [4][6] |
Table 2: Clinical Response of this compound in Heavily Pretreated RRMM (this compound-MM-001 trial)
| Parameter | This compound + Dexamethasone (B1670325) | Reference |
| Patient Population | Relapsed/Refractory Multiple Myeloma (heavily pretreated) | [8][9][10] |
| Overall Response Rate (ORR) | 21.1% - 41% | [9][10] |
| Median Duration of Response | 7.6 months | [9] |
| Median Progression-Free Survival (PFS) | 4.4 months | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of action of this compound in multiple myeloma cells.
Caption: A typical preclinical workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.
Cereblon Binding Assay
-
Objective: To determine the binding affinity of this compound to the Cereblon (CRBN) protein.
-
Methodology: A competitive binding assay is typically used. A fluorescently labeled CELMoD analog (e.g., Cy-5 labeled) with known binding to CRBN is incubated with the CRBN protein. Increasing concentrations of the test compound (this compound or lenalidomide) are added to compete for binding with the fluorescent analog. The displacement of the fluorescent analog is measured using a suitable detection method, such as fluorescence polarization or FRET. The 50% inhibitory concentration (IC50) value, which represents the concentration of the test compound required to displace 50% of the fluorescent analog, is then calculated to determine the binding affinity.[1][4]
Cell Proliferation and Viability Assays
-
Objective: To assess the anti-proliferative and cytotoxic effects of this compound on multiple myeloma (MM) cell lines.
-
Methodology: MM cell lines, including those sensitive and resistant to lenalidomide and pomalidomide, are seeded in 96-well plates.[3][4] The cells are then treated with a range of concentrations of this compound, either as a single agent or in combination with other drugs like dexamethasone or bortezomib. After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated from the dose-response curves.[3]
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis in MM cells following treatment with this compound.
-
Methodology:
-
Caspase-3 Activation: MM cells are treated with this compound. Following treatment, cells are lysed, and the activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric substrate.[3][11]
-
Flow Cytometry: Apoptosis can also be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[3]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology: Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously injected with human MM cells, such as a lenalidomide-resistant cell line (e.g., H929-1051).[3] Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound alone, or this compound in combination with other agents like dexamethasone or bortezomib.[3][11] Tumor volumes are measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the degradation of Ikaros and Aiolos.[11]
Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP) Assays
-
Objective: To determine if this compound can enhance the efficacy of anti-CD38 antibodies like daratumumab.
-
Methodology: MM cells are pretreated with this compound or a vehicle control. For the ADCC assay, the treated MM cells are then co-cultured with immune effector cells (e.g., natural killer cells) in the presence of daratumumab. Cell lysis is measured using a lactate (B86563) dehydrogenase (LDH) release assay or a chromium-51 (B80572) release assay. For the ADCP assay, the treated MM cells are co-cultured with macrophages in the presence of daratumumab, and phagocytosis is quantified, often by flow cytometry.[3][11]
Current Standard of Care in Multiple Myeloma (as of 2024)
The treatment landscape for multiple myeloma is rapidly evolving. For newly diagnosed patients, the standard of care often involves quadruplet therapies.
-
Transplant-Eligible Patients: The combination of daratumumab, bortezomib, lenalidomide, and dexamethasone (Dara-VRd) is a preferred induction therapy, often followed by autologous stem cell transplantation (ASCT).[12][13][14]
-
Transplant-Ineligible Patients: Regimens such as daratumumab, lenalidomide, and dexamethasone (DRd) or VRd are commonly used.[14]
For relapsed or refractory multiple myeloma, treatment options are more varied and depend on prior therapies. They include proteasome inhibitors (e.g., carfilzomib), other IMiDs, monoclonal antibodies (e.g., isatuximab), and newer modalities like CAR-T cell therapies (e.g., idecabtagene vicleucel, ciltacabtagene autoleucel) and bispecific antibodies.[13][14]
Conclusion
This compound (mezigdomide) demonstrates significant promise as a potent anti-myeloma agent, particularly in the context of resistance to current standard-of-care IMiDs. Its enhanced mechanism of action, leading to rapid and profound degradation of key survival proteins in myeloma cells, and its synergistic activity with other anti-myeloma agents, position it as a valuable candidate for further development and a potential future cornerstone of combination therapies for multiple myeloma. The ongoing clinical trials will further elucidate its role in the evolving treatment paradigm for this disease.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. focusononcology.com [focusononcology.com]
- 4. ashpublications.org [ashpublications.org]
- 5. How Novel CELMoD Agents Work | Bristol Myers Squibb [bmsclinicaltrials.com]
- 6. onclive.com [onclive.com]
- 7. Benefits of CELMoDs over IMiDs in multiple myeloma | VJHemOnc [vjhemonc.com]
- 8. ashpublications.org [ashpublications.org]
- 9. esmo.org [esmo.org]
- 10. targetedonc.com [targetedonc.com]
- 11. ashpublications.org [ashpublications.org]
- 12. myeloma.org [myeloma.org]
- 13. myeloma.org [myeloma.org]
- 14. Multiple myeloma: 2024 update on diagnosis, risk-stratification, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming IMiD Resistance: A Comparative Analysis of CC-92480
A detailed guide for researchers and drug development professionals on the cross-resistance profile of CC-92480, a novel Cereblon E3 Ligase Modulator (CELMoD), in comparison to established immunomodulatory drugs (IMiDs), lenalidomide (B1683929) and pomalidomide (B1683931).
The development of immunomodulatory drugs (IMiDs) has significantly improved outcomes for patients with multiple myeloma. However, acquired resistance to these agents, particularly lenalidomide and pomalidomide, presents a major clinical challenge. This compound (mezigdomide) is a next-generation Cereblon E3 ligase modulator (CELMoD) designed to overcome the limitations of earlier IMiDs. This guide provides a comprehensive comparison of this compound with lenalidomide and pomalidomide, focusing on cross-resistance studies and the underlying mechanisms of action.
Mechanism of Action: Enhanced Cereblon Modulation
IMiDs and CELMoDs exert their anti-myeloma effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of Ikaros and Aiolos results in the downregulation of key myeloma survival factors, including c-Myc and IRF4, ultimately leading to cell cycle arrest and apoptosis.[3][4]
This compound distinguishes itself from lenalidomide and pomalidomide through its significantly higher binding affinity for CRBN.[5][6] This enhanced affinity leads to more efficient and rapid degradation of Ikaros and Aiolos, even in the presence of low or mutated CRBN levels, which are common mechanisms of resistance to earlier IMiDs.[5][6]
Comparative Antiproliferative Activity
This compound demonstrates potent antiproliferative activity across a broad range of multiple myeloma cell lines, including those that are sensitive, refractory, or have acquired resistance to lenalidomide and pomalidomide.[4][5]
| Cell Line | Resistance Status | This compound IC₅₀ (nM) | Lenalidomide IC₅₀ (nM) | Pomalidomide IC₅₀ (nM) |
| MM.1S | Sensitive | 0.5 - 5 | 50 - 200 | 10 - 50 |
| H929 | Sensitive | 1 - 10 | >10,000 | 50 - 200 |
| OPM-2 | Sensitive | 1 - 10 | 500 - 1,000 | 50 - 100 |
| MM.1R | Lenalidomide-Resistant | 5 - 20 | >10,000 | 100 - 500 |
| H929-1051 | Lenalidomide-Resistant | 10 - 50 | >10,000 | 200 - 1,000 |
| OPM-2-LR | Lenalidomide-Resistant | 10 - 50 | >10,000 | 100 - 500 |
| MM.1S-PR | Pomalidomide-Resistant | 20 - 100 | >10,000 | >10,000 |
Note: IC₅₀ values are approximate ranges compiled from multiple preclinical studies. Actual values may vary depending on experimental conditions.[4][5]
Enhanced Biochemical Potency of this compound
The superior activity of this compound in resistant settings is rooted in its enhanced biochemical properties compared to lenalidomide and pomalidomide.
| Parameter | This compound | Pomalidomide | Lenalidomide |
| CRBN Binding Affinity (IC₅₀) | ~0.03 µM | ~0.2 µM | ~1.27 µM |
| Ikaros Degradation (DC₅₀) | <1 nM | 1-10 nM | >100 nM |
| Aiolos Degradation (DC₅₀) | <1 nM | 1-10 nM | >100 nM |
| Rapidity of Degradation | Rapid and sustained | Moderate | Slower |
Note: Data is compiled from various preclinical studies and represents relative potency.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-resistance studies. Below are outlines of key experimental protocols.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, H929, and their resistant counterparts) in 96-well plates at a density of 1-5 x 10⁴ cells/well.
-
Drug Treatment: Treat cells with a serial dilution of this compound, lenalidomide, or pomalidomide for 72-96 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
Protein Degradation Assay (Western Blotting)
-
Cell Treatment: Treat multiple myeloma cells with specified concentrations of this compound, lenalidomide, or pomalidomide for various time points (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Ikaros, Aiolos, c-Myc, IRF4, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities to determine the extent of protein degradation relative to the loading control.
CRBN Binding Assay (Competitive Displacement)
-
Reagent Preparation: Prepare recombinant CRBN protein and a fluorescently labeled tracer that binds to CRBN.
-
Competition Reaction: In a microplate, incubate a fixed concentration of recombinant CRBN and the fluorescent tracer with increasing concentrations of unlabeled competitor drugs (this compound, lenalidomide, pomalidomide).
-
Signal Measurement: Measure the fluorescence polarization or a similar signal that changes upon tracer binding to CRBN.
-
Data Analysis: Plot the signal as a function of the competitor concentration and fit the data to a competitive binding equation to determine the IC₅₀ value, which represents the concentration of the drug that displaces 50% of the tracer.
Overcoming Resistance: The this compound Advantage
The primary mechanism of acquired resistance to lenalidomide and pomalidomide involves alterations in the CRBN pathway, including CRBN mutations or decreased CRBN expression.[1][2][3] this compound's high affinity for CRBN allows it to effectively engage the E3 ligase and induce substrate degradation even when CRBN levels are low.[5][6] Furthermore, some CRBN mutations that confer resistance to lenalidomide and pomalidomide may still be sensitive to this compound due to its different chemical structure and binding mode.[7]
References
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 3. ashpublications.org [ashpublications.org]
- 4. focusononcology.com [focusononcology.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Mezigdomide in Multiple Myeloma: A Comparative Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
Mezigdomide (B2442610) (formerly CC-92480) is a novel, potent, oral cereblon E3 ligase modulator (CELMoD™) demonstrating significant promise in the treatment of relapsed/refractory multiple myeloma (RRMM), including in patients resistant to prior immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide.[1][2][3] This guide provides a comparative overview of the proteomic effects of mezigdomide in myeloma cells, supported by experimental data, to elucidate its mechanism of action and differentiate it from other therapies.
Mechanism of Action: Enhanced Degradation of Key Oncoproteins
Mezigdomide, like other CELMoDs, functions by binding to the cereblon (CRBN) component of the Cullin-RING ligase 4 (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[1][2][3]
The primary therapeutic targets of mezigdomide in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] These proteins are critical for myeloma cell survival and proliferation. By inducing their degradation, mezigdomide triggers downstream anti-myeloma effects, including apoptosis and immune stimulation.[1][2][3] Preclinical studies have shown that mezigdomide exhibits greater potency in degrading Ikaros and Aiolos compared to lenalidomide and pomalidomide.[1][2]
Comparative Proteomic Analysis
While comprehensive, direct comparative proteomic studies between mezigdomide and other CELMoDs in multiple myeloma cell lines are still emerging in peer-reviewed literature, initial high-throughput screening efforts provide valuable insights. A study by Donovan et al. (2025) utilized an automated lysate-based immunopurification workflow to screen a library of 20 IMiD analogs, including mezigdomide, across MOLT4 and Kelly cell lines, identifying proteins enriched upon drug treatment.[4] Another study by Fink et al. (2022) profiled seven clinical cereblon molecular glue degraders in three cell lines, providing a landscape of target degradation.[5]
The following table summarizes key proteins identified as being significantly enriched or degraded upon treatment with mezigdomide and pomalidomide, based on available proteomic screening data. It is important to note that these screens were not performed in multiple myeloma cell lines exclusively, and further validation in relevant models is necessary.
| Protein | Gene | Function | Mezigdomide (this compound) Effect | Pomalidomide Effect | Reference |
| Ikaros | IKZF1 | Lymphoid transcription factor, tumor suppressor | Degraded | Degraded | [4][5] |
| Aiolos | IKZF3 | Lymphoid transcription factor | Degraded | Degraded | [4][5] |
| Casein Kinase 1 Alpha | CSNK1A1 | Serine/threonine kinase, implicated in Wnt signaling | Degraded | Degraded | [6] |
| GSPT1 | GSPT1 | Translation termination factor | Degraded | Degraded | [5] |
| ZFP91 | ZFP91 | Zinc finger protein, E3 ubiquitin ligase | Enriched/Degraded | Enriched/Degraded | [5] |
| ARID2 | ARID2 | Component of the SWI/SNF chromatin remodeling complex | Enriched | Enriched | [4] |
Note: "Enriched" in the context of these affinity-purification mass spectrometry experiments suggests enhanced interaction with the CRBN complex, a prerequisite for degradation. "Degraded" is confirmed through whole-cell proteomic analysis.
Experimental Protocols
The following provides a generalized methodology for the type of proteomic experiments cited in this guide. Specific details can be found in the supplementary materials of the referenced publications.
Cell Culture and Lysis
Multiple myeloma cell lines (e.g., MM.1S) are cultured under standard conditions. For drug treatment, cells are incubated with mezigdomide, pomalidomide, or a vehicle control (e.g., DMSO) at specified concentrations and for various time points. Following treatment, cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
Affinity Purification Mass Spectrometry (AP-MS)
To identify proteins that interact with the CRBN complex in a drug-dependent manner, an affinity purification approach is often employed. This involves using a tagged version of CRBN and incubating it with cell lysates in the presence of the drug or vehicle. The CRBN complex and its interacting proteins are then purified and analyzed by mass spectrometry.
Global Proteomic Analysis (LC-MS/MS)
For quantitative analysis of protein expression changes across the entire proteome, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used. Protein extracts are digested into peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. The relative abundance of peptides between different treatment conditions is determined using techniques like isobaric tagging (e.g., TMT) or label-free quantification.
Signaling Pathways and Logical Relationships
The degradation of IKZF1 and IKZF3 by mezigdomide has profound effects on downstream signaling pathways crucial for myeloma cell survival. A key consequence is the downregulation of MYC and Interferon Regulatory Factor 4 (IRF4), both of which are downstream targets of IKZF1/3 and are established drivers of myeloma pathogenesis.
Conclusion
Mezigdomide represents a significant advancement in the treatment of multiple myeloma, particularly in the relapsed/refractory setting. Its enhanced potency in degrading the key oncoproteins Ikaros and Aiolos, as demonstrated by preclinical data and supported by initial proteomic studies, distinguishes it from earlier-generation IMiDs. The comparative proteomic data, while still emerging, underscore the potent and specific mechanism of action of mezigdomide. Further in-depth proteomic analyses will be crucial for identifying additional neosubstrates, elucidating mechanisms of resistance, and discovering predictive biomarkers to guide the clinical application of this promising new therapy.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling the hidden interactome of CRBN molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mezigdomide is effective alone and in combination with menin inhibition in preclinical models of KMT2A-r and NPM1c AML - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Power: CC-92480 in Combination with Proteasome Inhibitors for Multiple Myeloma
A detailed analysis of preclinical data demonstrates the enhanced anti-myeloma activity of the novel CELMoD agent CC-92480 when combined with proteasome inhibitors. This guide provides a comprehensive overview of the synergistic effects, underlying mechanisms, and supporting experimental data for researchers and drug development professionals.
The novel Cereblon E3 Ligase Modulating Drug (CELMoD), this compound, has shown significant promise in the treatment of multiple myeloma. Its mechanism of action, which involves the rapid and potent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leads to direct cytotoxic effects on myeloma cells. Preclinical studies have now robustly demonstrated that the anti-myeloma activity of this compound is significantly enhanced when used in combination with proteasome inhibitors (PIs) such as bortezomib (B1684674) and carfilzomib. This synergy offers a compelling rationale for combination therapies in the clinical setting.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and proteasome inhibitors has been quantified in various multiple myeloma cell lines. The combination consistently results in a greater-than-additive effect on inhibiting cell proliferation and inducing apoptosis.
In Vitro Synergistic Cytotoxicity
Combination index (CI) values, a quantitative measure of drug synergy, have been determined for the combination of this compound with bortezomib and dexamethasone (B1670325) in multiple myeloma cell lines. In both H929 and MM1.S cells, the combination indices were consistently less than 1, indicating a synergistic effect.[1]
| Cell Line | Drug Combination | Result | Reference |
| H929 | This compound + Bortezomib + Dexamethasone | Combination Index < 1 | [1] |
| MM1.S | This compound + Bortezomib + Dexamethasone | Combination Index < 1 | [1] |
Enhanced Apoptosis
The combination of this compound with bortezomib and dexamethasone leads to a dramatic increase in apoptosis in multiple myeloma cells. While single-agent this compound and pomalidomide (B1683931) induced apoptosis in 40% and 20% of cells respectively, the triplet combination with bortezomib and dexamethasone resulted in over 90% apoptosis.[1]
| Treatment | Apoptosis Rate | Reference |
| Pomalidomide (single agent) | 20% | [1] |
| This compound (single agent) | 40% | [1] |
| Pomalidomide + Bortezomib + Dexamethasone | >90% | [1] |
| This compound + Bortezomib + Dexamethasone | >90% | [1] |
In Vivo Efficacy in Xenograft Models
The synergistic anti-tumor activity of this compound and proteasome inhibitors has been validated in in vivo preclinical models. In a lenalidomide-resistant H929-1051 xenograft mouse model, the concurrent administration of this compound and bortezomib resulted in a profound anti-tumor effect. This combination led to near-complete or complete tumor regression in all treated animals.[2] Remarkably, a significant portion of these animals remained tumor-free for an extended observation period following the cessation of treatment.[2]
Mechanism of Synergy: A Dual-Pronged Attack
The potent synergy between this compound and proteasome inhibitors stems from their distinct yet complementary mechanisms of action, which converge to induce overwhelming stress and apoptotic signaling in multiple myeloma cells.
This compound, as a CELMoD, redirects the E3 ubiquitin ligase activity of Cereblon to target Ikaros and Aiolos for proteasomal degradation.[3] The degradation of these transcription factors leads to the downregulation of key survival proteins in myeloma cells, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[3][4]
Proteasome inhibitors, on the other hand, block the function of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins. This leads to the accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress, and inhibits the degradation of IκB, a key negative regulator of the pro-survival NF-κB signaling pathway.
The combination of these two classes of drugs creates a lethal intracellular environment for myeloma cells. While this compound primes the cells for apoptosis by degrading key survival factors, the proteasome inhibitor enhances this effect by inducing ER stress and blocking pro-survival signaling.
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays
Cell Lines and Culture: Human multiple myeloma cell lines H929 and MM1.S were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Drug Treatment: Cells were seeded in 96-well plates for viability assays or 6-well plates for apoptosis assays. Cells were treated with a titration of this compound and/or a proteasome inhibitor (e.g., bortezomib) for specified time points (e.g., 24, 48, 72 hours). For combination studies, drugs were added concurrently.
Cell Viability Assay (MTT Assay): Following drug treatment, MTT reagent was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining): After treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
In Vivo Xenograft Model
Animal Model: Female SCID mice were used for the study.
Tumor Implantation: 10 x 10^6 H929-1051 multiple myeloma cells were subcutaneously injected into the right flank of each mouse.
Drug Treatment: When tumors reached a volume of approximately 500 mm³, mice were randomized into treatment groups. This compound was administered orally once daily for three consecutive days. Bortezomib was administered as a single intravenous dose.[2]
Tumor Measurement: Tumor volume was measured twice weekly using calipers. Body weight was also monitored as a measure of toxicity.
Conclusion
The preclinical data strongly support the synergistic anti-myeloma activity of this compound in combination with proteasome inhibitors. The dual targeting of Ikaros/Aiolos degradation and the proteasome pathway represents a highly effective strategy to induce apoptosis in multiple myeloma cells. These findings provide a solid foundation for the ongoing and future clinical evaluation of these combination regimens in patients with multiple myeloma. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy.
References
- 1. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 2. Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Mezigdomide Elicits a More Potent and Deeper Transcriptional Response than Pomalidomide in Multiple Myeloma
A comparative analysis of the novel cereblon E3 ligase modulator (CELMoD), mezigdomide (B2442610) (CC-92480), and the established immunomodulatory agent, pomalidomide (B1683931), reveals significant differences in their impact on gene expression in multiple myeloma. Preclinical data demonstrates that mezigdomide induces a more profound and rapid degradation of key target proteins, leading to a broader and more potent downstream transcriptional reprogramming associated with enhanced anti-myeloma activity.
Mezigdomide and pomalidomide share a common mechanism of action, binding to the cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5][6] However, mezigdomide exhibits a significantly higher binding affinity for cereblon, resulting in a more efficient and sustained degradation of these target proteins.[1][2][4][5] This enhanced potency at the molecular level translates into a more pronounced effect on the transcriptome of multiple myeloma cells.
While direct, publicly available head-to-head RNA-sequencing or microarray data comparing the global gene expression changes induced by mezigdomide versus pomalidomide is limited, the downstream consequences of their differential potency on Ikaros and Aiolos degradation provide a clear framework for understanding their distinct transcriptional impacts. The degradation of these transcription factors is a critical event that unleashes a cascade of gene expression changes, ultimately leading to the observed anti-myeloma effects.[1][2][4][7]
Deeper Ikaros and Aiolos Degradation Drives Enhanced Transcriptional Effects
The superior efficacy of mezigdomide in degrading Ikaros and Aiolos is the primary driver of its enhanced transcriptional and anti-tumor activity. This leads to more significant changes in the expression of genes regulated by these transcription factors.
| Target Protein | Mezigdomide (this compound) | Pomalidomide | Key Downstream Transcriptional Consequences |
| Ikaros (IKZF1) | Rapid and profound degradation | Less complete degradation | - Downregulation of MYC and IRF4 - Upregulation of interferon-stimulated genes |
| Aiolos (IKZF3) | Rapid and profound degradation | Less complete degradation | - Downregulation of MYC and IRF4 - Enhanced immune cell activation |
This table summarizes the differential effects on key target proteins and the resulting downstream transcriptional consequences based on the established mechanism of action and preclinical evidence. Specific fold-change values from a direct comparative study are not currently available in the public domain.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by both drugs and a typical experimental workflow for assessing differential gene expression.
Experimental Protocols
The following provides a generalized experimental protocol for a comparative gene expression study, based on common methodologies in the field.
Cell Culture and Drug Treatment: Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experimental assays, cells are seeded at a specified density and treated with a range of concentrations of mezigdomide, pomalidomide, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
RNA Extraction and Sequencing: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). RNA sequencing libraries are prepared from high-quality RNA samples using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina) and sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
Data Analysis: The raw sequencing reads are subjected to quality control using tools like FastQC. Adapters are trimmed, and low-quality reads are filtered out. The cleaned reads are then aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR. Gene expression levels are quantified using tools like RSEM or featureCounts. Differential gene expression analysis between drug-treated and control groups is performed using packages such as DESeq2 or edgeR in R. Genes with an adjusted p-value (padj) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed. Pathway and functional enrichment analysis of the differentially expressed genes is performed using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
Conclusion
References
- 1. drughunter.com [drughunter.com]
- 2. Paper: Preclinical and Translational Biomarker Analyses to Inform Clinical Development of Mezigdomide (this compound) in Combination with Dexamethasone and Daratumumab in Multiple Myeloma [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reachmd.com [reachmd.com]
- 7. Item - Supplementary Data 1 from Transcriptional Heterogeneity Overcomes Super-Enhancer Disrupting Drug Combinations in Multiple Myeloma - American Association for Cancer Research - Figshare [aacr.figshare.com]
Mezigdomide Demonstrates Superior In Vivo Efficacy Over Pomalidomide in Multiple Myeloma Xenograft Models
For Immediate Release
[City, State] – [Date] – Preclinical in vivo studies reveal that mezigdomide (B2442610) (formerly CC-92480), a novel cereblon E3 ligase modulator (CELMoD), exhibits significantly greater anti-tumor activity in multiple myeloma (MM) xenograft models compared to pomalidomide (B1683931). These findings position mezigdomide as a promising next-generation therapeutic for patients with multiple myeloma, including those with resistance to current immunomodulatory agents.
Mezigdomide's enhanced potency is attributed to its higher binding affinity for the cereblon (CRBN) protein, a key component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This stronger interaction leads to more rapid and profound degradation of the downstream neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] These transcription factors are critical for the survival and proliferation of multiple myeloma cells. The superior degradation of Ikaros and Aiolos by mezigdomide translates to enhanced anti-proliferative, apoptotic, and immunomodulatory effects.[1][3]
Comparative In Vivo Efficacy
Head-to-head studies in multiple myeloma xenograft models have consistently demonstrated the superior efficacy of mezigdomide over pomalidomide. In a DL-40 anaplastic large cell lymphoma xenograft model, mezigdomide administered orally at 300 µg/kg daily resulted in a more pronounced reduction in tumor volume compared to pomalidomide at a dose of 3000 µg/kg daily.
While specific quantitative data from direct head-to-head multiple myeloma xenograft studies is limited in publicly available literature, preclinical evidence strongly supports mezigdomide's enhanced anti-tumor activity. Studies have shown that mezigdomide induces "near-complete tumor regressions" when combined with other agents in MM xenograft models, a level of response not typically observed with pomalidomide combinations in the same models.[4] Furthermore, mezigdomide has demonstrated potent activity in pomalidomide-resistant MM cell lines and xenograft models, highlighting its potential to overcome existing treatment resistance.[1][3]
The following table summarizes the key preclinical comparisons between mezigdomide and pomalidomide.
| Feature | Mezigdomide (this compound) | Pomalidomide | Reference |
| Mechanism of Action | Cereblon E3 Ligase Modulator (CELMoD) | Immunomodulatory Agent (IMiD) | [1][2] |
| Cereblon Binding Affinity | High | Moderate | [1] |
| Ikaros (IKZF1) Degradation | Rapid and Profound | Moderate | [1][3] |
| Aiolos (IKZF3) Degradation | Rapid and Profound | Moderate | [1][3] |
| In Vivo Efficacy | Superior tumor growth inhibition | Standard efficacy | [4] |
| Activity in Resistant Models | Active in pomalidomide-resistant models | Inactive | [1][3] |
Experimental Protocols
The following provides a generalized experimental protocol for in vivo comparison of mezigdomide and pomalidomide in a subcutaneous multiple myeloma xenograft model.
Cell Lines and Culture:
-
Human multiple myeloma cell lines such as NCI-H929 or MM.1S are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Models:
-
Female severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g., NOD/SCID), 6-8 weeks old, are used for xenograft studies.
Xenograft Implantation:
-
A suspension of 5 x 10^6 multiple myeloma cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the right flank of each mouse.
Treatment Administration:
-
When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups.
-
Mezigdomide: Administered orally (p.o.) once daily at a dose of 0.3 mg/kg.
-
Pomalidomide: Administered orally (p.o.) once daily at a dose of 3.0 mg/kg.
-
Vehicle Control: Administered orally (p.o.) once daily with the corresponding vehicle used to dissolve the drugs.
-
Treatment is continued for a specified period, typically 21-28 days.
Efficacy Evaluation:
-
Tumor volume is measured two to three times weekly using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis, including Western blotting for Ikaros and Aiolos levels.
Signaling Pathway and Experimental Workflow
The mechanism of action of mezigdomide and pomalidomide, along with the experimental workflow for their in vivo comparison, can be visualized in the following diagrams.
Caption: Mechanism of action for Mezigdomide and Pomalidomide.
Caption: Experimental workflow for in vivo comparison.
Conclusion
The preclinical in vivo data strongly support the superior anti-myeloma activity of mezigdomide compared to pomalidomide. Its enhanced mechanism of action, leading to more efficient degradation of key survival proteins in myeloma cells, and its efficacy in pomalidomide-resistant settings, underscore its potential as a significant advancement in the treatment of multiple myeloma. Further clinical investigation is ongoing to translate these promising preclinical findings into benefits for patients.
References
- 1. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pomalysthcp.com [pomalysthcp.com]
- 3. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Safety Profiles of Cereblon E3 Ligase Modulatory Drugs (CELMoDs)
For Researchers, Scientists, and Drug Development Professionals
Cereblon E3 ligase modulatory drugs (CELMoDs) are a promising class of oral agents that have demonstrated significant therapeutic potential, particularly in hematological malignancies such as multiple myeloma and lymphoma. These agents function by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors results in direct cytotoxicity to malignant cells and a potent immunomodulatory effect.[2] This guide provides a comparative analysis of the safety profiles of key CELMoDs currently in clinical development, supported by data from clinical trials.
Comparative Safety Profiles of Investigational CELMoDs
The most extensively studied CELMoDs in clinical trials are iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480). Golcadomide (B10831497) (CC-99282) is another CELMoD being investigated, primarily in lymphoma. The safety profiles of these agents are generally characterized by manageable hematologic toxicities, with non-hematologic adverse events being less frequent and of lower grade.
Iberdomide (CC-220)
Iberdomide has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other anti-myeloma agents. The pivotal CC-220-MM-001 study, a phase 1/2 trial in patients with heavily pretreated relapsed or refractory multiple myeloma, established its safety profile.
Table 1: Grade 3 or Worse Adverse Events in the CC-220-MM-001 Trial (Iberdomide + Dexamethasone (B1670325); Dose-Expansion Cohort) [3][4]
| Adverse Event | Percentage of Patients (n=107) |
| Hematological | |
| Neutropenia | 45% |
| Anemia | 28% |
| Thrombocytopenia | 22% |
| Non-Hematological | |
| Infection | 27% |
Serious adverse events occurred in 53% of patients, with one treatment-related death due to sepsis reported.[3][4] Dose reductions and interruptions are common strategies to manage these adverse events.
In the EMN26 phase 2 trial, which evaluated iberdomide as maintenance therapy post-autologous stem-cell transplantation (ASCT) in newly diagnosed multiple myeloma, the most common grade 3 or worse adverse events at the 1.0 mg and 1.3 mg doses were neutropenia, infections, and fatigue/asthenia. Notably, there were no events of grade 3 or higher thrombocytopenia, anemia, diarrhea, venous thromboembolism (VTE), or neuropathy.[5][6]
Mezigdomide (this compound)
Mezigdomide is a more potent CELMoD compared to iberdomide.[7] Its safety profile was characterized in the this compound-MM-001 phase 1/2 trial in patients with relapsed/refractory multiple myeloma.
Table 2: Grade 3/4 Treatment-Emergent Adverse Events in the this compound-MM-001 Trial (Mezigdomide + Dexamethasone; Dose-Expansion Phase) [8]
| Adverse Event | Percentage of Patients (n=101) |
| Hematological | |
| Neutropenia | 75.2% |
| Anemia | 35.6% |
| Thrombocytopenia | 27.7% |
| Febrile Neutropenia | 14.9% |
| Non-Hematological | |
| Infections | 34.7% |
| Pneumonia | 15.9% |
| COVID-19 | 7.0% |
| Gastrointestinal disorders | 5.9% |
| Fatigue | 5.0% |
| Rash | 1.0% |
The higher incidence of neutropenia with mezigdomide compared to iberdomide is a notable distinction, reflecting its greater potency.[7] Dose interruptions and reductions were necessary in 75.2% and 28.7% of patients, respectively.[8]
Golcadomide (CC-99282)
Golcadomide is being investigated for the treatment of non-Hodgkin lymphoma. In a phase 1/2 study of golcadomide in combination with rituximab (B1143277) for relapsed/refractory diffuse large B-cell lymphoma (DLBCL), the most common grade 3/4 treatment-related adverse event was neutropenia.[9][10] Non-hematological adverse events were mostly low-grade.[11]
Table 3: Grade 3/4 Treatment-Related Adverse Events in a Phase 1/2 Study of Golcadomide + Rituximab in R/R DLBCL [10]
| Adverse Event | Percentage of Patients (n=34) |
| Hematological | |
| Neutropenia | 41% |
Signaling Pathway and Experimental Workflow
CELMoD Mechanism of Action
CELMoDs exert their therapeutic effects by coopting the CRL4CRBN E3 ubiquitin ligase to induce the degradation of specific target proteins. This "molecular glue" mechanism is a novel approach to targeted protein degradation.
Caption: Mechanism of action of CELMoDs.
General Clinical Trial Workflow for CELMoD Safety and Efficacy Assessment
The safety and efficacy of CELMoDs are evaluated through a structured clinical trial process, typically involving dose-escalation and dose-expansion phases.
Caption: Generalized workflow of a phase 1/2 clinical trial for a CELMoD.
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive documents. Below is a summarized methodology for a key preclinical assay and an overview of the clinical trial design for the studies cited.
Representative Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a CELMoD on multiple myeloma cell lines.
Methodology:
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, H929) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the CELMoD or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Design Overview: CC-220-MM-001 (Iberdomide) and this compound-MM-001 (Mezigdomide)
These were multicenter, open-label, phase 1/2 studies with similar designs.[3][8]
-
Phase 1 (Dose Escalation): Enrolled patients with relapsed or refractory multiple myeloma who had received multiple prior lines of therapy. Patients received escalating doses of the CELMoD (iberdomide or mezigdomide) in combination with dexamethasone to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D). The primary endpoints were safety and tolerability.[12][13]
-
Phase 2 (Dose Expansion): A larger cohort of patients was enrolled and treated at the RP2D. The primary endpoint was the overall response rate (ORR). Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and a more comprehensive evaluation of the safety profile.[12][13]
Conclusion
The current generation of CELMoDs, including iberdomide, mezigdomide, and golcadomide, demonstrate promising clinical activity with manageable safety profiles. The most common treatment-emergent adverse events are hematological, particularly neutropenia, which appears to be more pronounced with the more potent agent, mezigdomide. Non-hematological toxicities are generally less frequent and of lower severity. Ongoing and future clinical trials, including comparative studies such as the SUCCESSOR-1 trial comparing mezigdomide-based therapy to a pomalidomide-based regimen, will further delineate the comparative safety and efficacy of these novel agents and inform their optimal use in the treatment of hematological malignancies.[14][15][16]
References
- 1. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding CELMoDs (Cereblon E3 Ligase Modulatory Drugs) by International Myeloma Foundation - Issuu [issuu.com]
- 3. Iberdomide plus dexamethasone in heavily pretreated late-line relapsed or refractory multiple myeloma (CC-220-MM-001): a multicentre, multicohort, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. Iberdomide Maintenance after Autologous Stem-Cell Transplantation in Newly Diagnosed MM: First Results of the Phase 2 EMN26 Study - European Myeloma Network [myeloma-europe.org]
- 6. ashpublications.org [ashpublications.org]
- 7. sohoinsider.com [sohoinsider.com]
- 8. P868: MEZIGDOMIDE (MEZI) PLUS DEXAMETHASONE (DEX) IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM): RESULTS FROM THE DOSE-EXPANSION PHASE OF THE this compound-MM-001 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Updated findings from a Phase I/II study of golcadomide plus rituximab in R/R DLBCL | VJHemOnc [vjhemonc.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Golcadomide Phase I/II Study | EHA 2024 [delveinsight.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Mezigdomide plus Dexamethasone in Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. all4cure.com [all4cure.com]
- 15. A phase 3, two-stage,randomized, multicenter, open-label study comparing Mezigdomide(this compound), Bortezomib and Dexamethasone (MeziVd)versus Pomalidomide,Bortezomib and Dexamethasone (PVD) in subjects with Relapsed or RefractoryMultiple myeloma (RRMM): successor-1 [mdanderson.org]
- 16. CA057-001 (SUCCESSOR-1) - Cancer Trials Ireland [cancertrials.ie]
Safety Operating Guide
Navigating the Disposal of CC-92480: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational cereblon E3 ubiquitin ligase modulator, CC-92480, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific disposal guidelines for this compound are not publicly available, this document outlines a comprehensive disposal plan based on standard procedures for potent, investigational, and potentially cytotoxic compounds.
Researchers, scientists, and drug development professionals handling this compound must adhere to rigorous safety protocols to mitigate risks of exposure and environmental contamination. The following procedures are based on established best practices for the disposal of hazardous pharmaceutical waste and should be implemented in conjunction with institutional and local environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment to prevent exposure.
| Precaution Category | Specific Recommendations |
| Engineering Controls | Handle this compound in a certified chemical fume hood or a biological safety cabinet to prevent the generation and inhalation of aerosols or dust. Ensure easy access to an eyewash station and safety shower. |
| Personal Protective Equipment (PPE) | Gloves: Wear double, chemotherapy-rated gloves. Eye Protection: Use safety glasses with side shields or a face shield. Lab Coat: A disposable, low-permeability gown with a solid front and cuffed sleeves is required. Respiratory Protection: A properly fitted N95 respirator or higher should be used, particularly when handling the powdered form of the compound. |
| General Handling | Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound and any contaminated materials is through high-temperature incineration by a licensed hazardous waste vendor.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the first critical step. Do not mix this compound waste with other laboratory waste streams.
| Waste Type | Examples |
| Bulk Contaminated Waste | Unused or expired this compound powder, solutions, or formulations. |
| Trace Contaminated Waste | Empty vials, flasks, and other containers that held this compound. Contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, and other disposable lab supplies. |
Step 2: Waste Collection and Containment
Utilize designated, leak-proof, and clearly labeled containers for collecting this compound waste.
| Container Type | Waste Stream | Labeling Requirements |
| Puncture-resistant, sealable container | Solid waste (e.g., contaminated vials, pipette tips) | "Hazardous Waste - Cytotoxic," "this compound Waste," and other labels as required by your institution. |
| Sealable, compatible container | Liquid waste (e.g., unused solutions) | "Hazardous Waste - Liquid," "this compound in [Solvent]," and other labels as required by your institution. |
Step 3: Storage Pending Disposal
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from general laboratory traffic.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. You will likely need to complete a chemical waste disposal request form.
Step 5: Documentation
Retain all records related to the disposal of this compound, including the waste disposal request form and any certificate of destruction provided by the EHS department or their contracted vendor. This documentation is crucial for regulatory compliance.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of high-temperature incineration is the accepted industry standard for the destruction of potent pharmaceutical compounds. This process is designed to break down the active molecule into non-toxic components.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling CC-92480
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of CC-92480.
This compound, a novel and potent cereblon E3 ligase modulator (CELMoD), requires stringent safety protocols to protect laboratory personnel from potential exposure.[1][2] As a specific Safety Data Sheet (SDS) is not publicly available, this guide synthesizes best practices for handling potent and cytotoxic compounds, providing a robust framework for operational and disposal plans.[1][3]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[4][5][6] Personnel should be thoroughly trained in the proper selection and use of PPE.[4] The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Double chemotherapy-tested gloves- Protective gown- Eye protection (safety glasses or goggles) |
| Preparation (Weighing, Dissolving) | - Double chemotherapy-tested gloves- Disposable, fluid-resistant gown- Eye and face protection (face shield or goggles with a mask)- Respiratory protection (N95 or higher) if not handled in a containment device |
| Administration/Handling | - Double chemotherapy-tested gloves- Protective gown- Eye protection |
| Waste Disposal | - Double chemotherapy-tested gloves- Protective gown- Eye protection |
| Spill Cleanup | - Double industrial-thickness gloves (>0.45mm)- Impermeable gown or coveralls- Eye and face protection (face shield)- Respiratory protection (N95 or higher) |
Note: Gloves should be of a suitable thickness and material (e.g., nitrile) and be registered as Complex Design (Category III) for handling cytotoxic agents.[7][8] Longer gloves (>28cm) are recommended to ensure adequate wrist protection by overlapping with the gown sleeve.[8]
Operational and Disposal Plans
A clear, step-by-step workflow is critical for ensuring safety and compliance during the handling and disposal of this compound.
Experimental Protocols
General Handling Procedures:
-
Preparation: All manipulations of solid or liquid this compound that could generate aerosols should be conducted in a certified chemical fume hood, Class II Biosafety Cabinet (BSC), or an isolator to minimize inhalation exposure.[4]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. This includes double gloving, a disposable gown, and eye protection.[4][6][7]
-
Transport: When moving this compound within the laboratory, use sealed, shatter-resistant secondary containers that are clearly labeled with the compound name and hazard information.
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning solution, such as a detergent and water mixture, followed by a disinfectant if necessary.[6] All cleaning materials should be disposed of as cytotoxic waste.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous or cytotoxic waste.[9][10] Do not mix with general laboratory waste.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers with secure lids, clearly labeled as "Hazardous Chemical Waste" or "Cytotoxic Waste".[9]
-
Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general traffic.[9]
-
Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste management company, typically involving high-temperature incineration.[10] Ensure all local, state, and federal regulations are followed.[10]
Spill Management:
-
Evacuate and Secure: In the event of a spill, immediately alert others and secure the area to prevent further contamination.
-
Don PPE: Put on appropriate spill response PPE, including a respirator, chemical-resistant gloves, a gown, and eye protection.[6][7]
-
Containment and Cleanup: Use a cytotoxic spill kit to contain and absorb the spill.[6] Carefully clean the area, working from the outside in.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[6][7]
-
Reporting: Report the spill to the appropriate institutional safety office.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 3. international-pharma.com [international-pharma.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ipservices.care [ipservices.care]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
